4-Phenyltetrahydro-2H-pyran-4-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10064. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-phenyloxane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZWMLYXWOBPCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152732 | |
| Record name | 4-Phenyltetrahydro-2H-pyran-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202-81-9 | |
| Record name | 4-Phenyltetrahydro-2H-pyran-4-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001202819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1202-81-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenyltetrahydro-2H-pyran-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenyltetrahydropyran-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Cyano-4-phenyltetrahydropyran | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKW38UL68A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Phenyltetrahydro-2H-pyran-4-carbonitrile: A Key Intermediate in Novel Psychoactive Substance Synthesis
This guide provides a comprehensive technical overview of 4-Phenyltetrahydro-2H-pyran-4-carbonitrile, a heterocyclic compound of significant interest in synthetic chemistry. While its direct therapeutic applications are not documented, its pivotal role as a precursor in the synthesis of novel psychoactive substances (NPS) places it under the lens of researchers, forensic chemists, and drug development professionals. This document delves into its chemical properties, plausible synthesis routes, analytical characterization, and its primary application as a strategic intermediate.
Core Compound Identity and Physicochemical Properties
This compound, also known by its IUPAC name 4-phenyloxane-4-carbonitrile, is a white to off-white solid. The molecule features a central tetrahydropyran ring with a phenyl group and a nitrile group attached to the same quaternary carbon at the 4-position. This unique structure makes it a versatile building block in organic synthesis.
| Property | Value | Source |
| CAS Number | 1202-81-9 | [1][2][3] |
| Molecular Formula | C₁₂H₁₃NO | [4] |
| Molecular Weight | 187.24 g/mol | [3] |
| Monoisotopic Mass | 187.09972 Da | [4] |
| IUPAC Name | 4-phenyloxane-4-carbonitrile | [4] |
| Predicted XlogP | 1.8 | [4] |
| Appearance | White to off-white solid (presumed) | N/A |
| Boiling Point | Not available | [2] |
| Melting Point | Not available | [2] |
Plausible Synthesis Pathway and Mechanistic Insight
While specific, peer-reviewed synthesis protocols for this compound are scarce, its structure strongly suggests a synthesis route based on well-established multi-component reactions common for pyran derivatives.[5][6] A highly plausible approach involves a one-pot reaction starting from bis(2-chloroethyl) ether, which can be cyclized to form a tetrahydropyran intermediate, followed by nucleophilic attack.
A logical synthetic strategy would be the reaction of Tetrahydro-4H-pyran-4-one with a cyanide source, followed by the addition of a phenyl group via a Grignard reagent, or a variation of the Strecker synthesis adapted for ketones. However, a more direct and convergent approach, analogous to known pyran syntheses, can be proposed.
Proposed Synthesis Workflow: Nucleophilic Cyanation and Phenylation
This theoretical protocol is based on the synthesis of related tetrahydropyran structures.
Step 1: Synthesis of Tetrahydro-4H-pyran-4-one. A known method involves the acid-catalyzed cyclization and hydration of 1,5-dichloropentan-3-one, which can be formed from 3-chloropropionyl chloride and ethylene.[7]
Step 2: Formation of the Cyanohydrin. Tetrahydro-4H-pyran-4-one can be reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid, to form the corresponding cyanohydrin intermediate. This is a standard and high-yielding method for converting ketones to cyanohydrins.
Step 3: Conversion to this compound. This step is the most speculative without direct literature precedent. A potential route could involve the activation of the cyanohydrin's hydroxyl group (e.g., conversion to a tosylate or mesylate) followed by a Friedel-Crafts-type alkylation of benzene. A more likely route involves a different order of operations, where a phenyl group is added first.
Alternative, More Plausible Workflow:
A more robust proposed pathway involves the addition of the phenyl group first, followed by the nitrile.
Step 1: Phenyl Grignard Addition to Tetrahydro-4H-pyran-4-one. Reacting Tetrahydro-4H-pyran-4-one with phenylmagnesium bromide (a Grignard reagent) would yield 4-phenyltetrahydro-2H-pyran-4-ol.
Step 2: Nucleophilic Substitution to Introduce the Nitrile. The tertiary alcohol, 4-phenyltetrahydro-2H-pyran-4-ol, can then be converted to the target nitrile. This can be achieved by treating the alcohol with a reagent like phosphorus tribromide (PBr₃) to form the tertiary bromide, followed by nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) in a polar aprotic solvent like DMSO.
References
- 1. 1202-81-9|this compound|BLD Pharm [bldpharm.com]
- 2. This compound CAS#: 1202-81-9 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - this compound (C12H13NO) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Phenyltetrahydro-2H-pyran-4-carbonitrile: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The tetrahydropyran ring is a ubiquitous scaffold in a vast array of bioactive natural products and synthetic pharmaceuticals, prized for its favorable pharmacokinetic properties, including enhanced solubility and metabolic stability. When substituted at the 4-position with both a phenyl group and a nitrile moiety, the resulting compound, 4-Phenyltetrahydro-2H-pyran-4-carbonitrile, emerges as a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and its burgeoning role in the design and discovery of novel therapeutic agents. As a senior application scientist, this document is crafted to deliver not just data, but actionable insights grounded in established chemical principles and synthetic strategies.
Molecular Structure and Chemical Identity
This compound is a heterocyclic compound featuring a central six-membered tetrahydropyran ring. A key structural feature is the quaternary carbon at the 4-position, which is substituted with both a phenyl group and a nitrile group.
Systematic IUPAC Name: 4-phenyltetrahydropyran-4-carbonitrile
Synonyms: 4-Cyano-4-phenyltetrahydropyran, 4-phenyloxane-4-carbonitrile
Structural Representation:
Caption: 2D structure of this compound.
Key Chemical Identifiers:
| Identifier | Value |
| CAS Number | 1202-81-9[1][2] |
| Molecular Formula | C₁₂H₁₃NO |
| Molecular Weight | 187.24 g/mol |
| InChI | InChI=1S/C12H13NO/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5H,6-9H2 |
| InChIKey | JQZWMLYXWOBPCV-UHFFFAOYSA-N |
| SMILES | C1COCC1(C#N)C2=CC=CC=C2 |
Physicochemical Properties
| Property | Predicted/Reported Value | Source/Comment |
| XlogP | 1.8 | Predicted |
| Monoisotopic Mass | 187.09972 Da | Predicted |
| Appearance | Likely a white to off-white solid | Based on similar compounds |
| Solubility | Soluble in common organic solvents like ethanol, acetone, etc. Low solubility in water. | General property for such organic nitriles |
| Stability | Stable under normal conditions. Can react with strong acids, bases, and oxidizing agents. | General chemical stability |
Synthesis and Characterization
The synthesis of 4-aryl-tetrahydropyran-4-carbonitriles can be approached through several strategic disconnections. A common and effective method involves the reaction of a suitable precursor with a cyanide source.
Retrosynthetic Analysis Workflow:
Caption: Retrosynthetic analysis for this compound.
Exemplary Synthetic Protocol:
While a specific protocol for the title compound is not widely published, a general and reliable method for the synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via a Strecker-type reaction can be adapted. This provides a strong foundation for a self-validating experimental design.
Reaction Scheme: The synthesis can be envisioned via a one-pot reaction from tetrahydro-4H-pyran-4-one, an amine source (like ammonia), and a cyanide source. A more direct approach could involve the conversion of an intermediate alcohol.
Detailed Step-by-Step Methodology (Adapted from similar syntheses):
-
Formation of the Phenyl-substituted Tetrahydropyranol:
-
To a solution of Tetrahydro-4H-pyran-4-one in anhydrous THF at 0 °C, add a solution of phenylmagnesium bromide (a Grignard reagent) dropwise.
-
The rationale for using a Grignard reagent is its strong nucleophilic character, which readily attacks the electrophilic carbonyl carbon of the ketone.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. This protonates the intermediate alkoxide to yield the tertiary alcohol.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-phenyltetrahydro-2H-pyran-4-ol.
-
-
Cyanation of the Tertiary Alcohol:
-
Dissolve the crude alcohol in a suitable solvent like dichloromethane.
-
Add a cyanide source, such as trimethylsilyl cyanide (TMSCN), and a Lewis acid catalyst (e.g., BF₃·OEt₂ or TMSOTf) at 0 °C.
-
The Lewis acid activates the hydroxyl group, facilitating its substitution by the cyanide nucleophile. This is a crucial step for converting the alcohol into the desired nitrile.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Characterization Data (Representative for Aryl-pyran-carbonitriles):
-
¹H NMR: The spectrum would be expected to show multiplets for the methylene protons of the tetrahydropyran ring, typically in the range of 1.5-4.0 ppm. The phenyl protons would appear as multiplets in the aromatic region (7.2-7.5 ppm).
-
¹³C NMR: Characteristic signals would include the quaternary carbon at the 4-position, the nitrile carbon (around 120 ppm), the carbons of the tetrahydropyran ring (with those adjacent to the oxygen being downfield), and the aromatic carbons of the phenyl group.
-
IR Spectroscopy: A sharp absorption band around 2240 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. C-H stretching bands for aromatic and aliphatic protons, and a C-O-C stretching band for the ether linkage would also be present.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]⁺ and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Applications in Medicinal Chemistry and Drug Discovery
The this compound scaffold is a valuable pharmacophore in drug design. The tetrahydropyran ring acts as a bioisostere for a cyclohexane ring, often improving physicochemical properties such as solubility and metabolic stability. The phenyl group can engage in π-stacking interactions with biological targets, while the nitrile group can act as a hydrogen bond acceptor or be further chemically modified.
Role as a Key Building Block:
This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The nitrile group, in particular, is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up a wide range of synthetic possibilities for library generation in drug discovery programs.
Workflow for Scaffold Elaboration in Drug Discovery:
Caption: Potential synthetic elaborations of the this compound scaffold.
Potential Therapeutic Areas:
Derivatives of 4H-pyrans have shown a broad spectrum of biological activities, including:
-
Anticancer: Certain pyran derivatives have demonstrated antiproliferative activity against various cancer cell lines[3].
-
Antimicrobial: The pyran nucleus is found in compounds with antibacterial and antifungal properties[3][4].
-
Antiviral: Some pyran-containing compounds have been investigated for their antiviral effects[5].
-
Neuroprotective: The pyran scaffold is being explored for the development of agents to treat neurodegenerative diseases like Alzheimer's.
The 4-cyano-4-phenyltetrahydropyran moiety, in particular, can be found in patented structures aimed at various therapeutic targets, underscoring its relevance in modern drug discovery.
Safety and Handling
As with any chemical compound in a research setting, proper safety precautions must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Perspectives
This compound represents a structurally intriguing and synthetically valuable scaffold for medicinal chemists. Its unique combination of a metabolically stable tetrahydropyran ring, a lipophilic phenyl group, and a versatile nitrile handle makes it an attractive starting point for the design of novel bioactive molecules. While detailed public data on this specific compound is emerging, the established chemistry of its constituent parts provides a solid foundation for its synthesis and derivatization. Future research will likely focus on the development of efficient and stereoselective synthetic routes to this and related scaffolds, as well as the systematic exploration of their biological activities across a range of therapeutic targets. The insights provided in this guide are intended to empower researchers to harness the potential of this promising chemical entity in their drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 3. forskning.ruc.dk [forskning.ruc.dk]
- 4. researchgate.net [researchgate.net]
- 5. US5219836A - Use of tetrahydro-4-methyl-2-phenyl-2H-pyran as perfuming ingredient - Google Patents [patents.google.com]
Part 1: The 4-Phenyloxane-4-Carbonitrile Scaffold: An Introduction
An In-depth Technical Guide to the Biological Activity of 4-Phenyloxane-4-Carbonitrile Derivatives and Structurally Related Compounds
A Note to the Reader: Initial research into the specific scaffold of 4-phenyloxane-4-carbonitrile revealed a significant gap in the existing scientific literature regarding its biological activities. While PubChem lists the compound "4-phenyltetrahydro-2h-pyran-4-carbonitrile," which is an alternative name for the same structure, there is a notable absence of associated studies detailing its synthesis, pharmacological profile, or therapeutic potential[1].
In light of this, and to provide a comprehensive and valuable technical guide for researchers, scientists, and drug development professionals, this document will expand its scope. We will first establish the chemical identity of the core structure and then delve into the biological activities of structurally related compounds. This approach will provide valuable insights into the potential applications of the 4-phenyloxane-4-carbonitrile scaffold by examining the established biological effects of molecules that share key structural motifs, such as the tetrahydropyran ring, or the geminal phenyl and cyano groups on a cyclic core.
The 4-phenyloxane-4-carbonitrile scaffold, also known as this compound, is a heterocyclic compound featuring a central six-membered tetrahydropyran (oxane) ring. At the 4-position of this ring, a phenyl group and a nitrile (cyano) group are attached to the same carbon atom.
The presence of the saturated oxane ring imparts a degree of three-dimensionality, while the phenyl and cyano groups introduce aromatic and polar characteristics, respectively. These features suggest that derivatives of this scaffold could interact with a variety of biological targets.
Part 2: Biological Activities of Structurally Related Compounds
Given the lack of direct data on 4-phenyloxane-4-carbonitrile derivatives, we will now explore the biological activities of compounds that share one or more of its key structural features.
Tetrahydro-4H-pyran-4-one Derivatives: A Close Structural Analog
A closely related class of compounds is the tetrahydro-4H-pyran-4-one derivatives, which possess the same tetrahydropyran ring but feature a ketone at the 4-position. These compounds have been investigated for a range of biological activities.
-
Anticancer Activity: Derivatives of tetrahydro-4H-pyran-4-one have shown promise as anticancer agents, with the ability to induce apoptosis and inhibit cell cycle progression in various cancer cell lines[2].
-
Anti-inflammatory Effects: Certain tetrahydropyran derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6[2].
-
Antimicrobial Properties: The tetrahydro-4H-pyran-4-one core is also found in compounds with activity against bacterial and fungal pathogens[3].
A common method to assess the anticancer potential of these compounds is the MTT assay.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
4H-Pyran Derivatives: The Unsaturated Counterparts
Unsaturated 4H-pyran derivatives have also been extensively studied and exhibit a broad spectrum of biological activities.
-
Antioxidant and Antibacterial Properties: Certain 4H-pyran derivatives have shown significant antioxidant and antibacterial activities[4].
-
Anticancer Potential: These compounds have also been investigated for their cytotoxic effects against cancer cell lines like HCT-116[4].
Compounds with a Phenyl and Cyano Group on a Cyclic Core
The presence of a phenyl and a cyano group on a cyclic scaffold is a feature of several biologically active molecules.
-
Androgen Receptor Antagonists: 4-Phenylpyrrole derivatives containing a cyano group have been developed as novel androgen receptor antagonists for the treatment of prostate cancer[5].
-
Kinase Inhibitors:
-
EGFR and HER-2 Inhibition: 4-Anilinoquinoline-3-carbonitrile derivatives have been designed as irreversible inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)[6].
-
HER2 Tyrosine Kinase Inhibition: 4-Aryl-5-cyano-2H-1,2,3-triazoles have been synthesized and evaluated as inhibitors of HER2 tyrosine kinase[7].
-
The inhibitory activity of these compounds against specific kinases can be determined using various in vitro assay formats, such as a luminescence-based kinase assay.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Part 3: Synthesis of Structurally Related Scaffolds
The synthesis of the core structures discussed provides a foundation for the potential synthesis of 4-phenyloxane-4-carbonitrile derivatives.
Synthesis of 4H-Pyran Derivatives
A common method for the synthesis of 4H-pyran derivatives is a one-pot, three-component reaction.
-
Reactant Mixture: In a suitable solvent (e.g., ethanol), combine an aldehyde, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound.
-
Catalyst: Add a basic catalyst (e.g., piperidine, triethylamine).
-
Reaction: Stir the mixture at room temperature or under reflux until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture, and collect the precipitated product by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain the pure 4H-pyran derivative.
Synthesis of Pyrazole-4-carbonitriles
Microwave-assisted synthesis has been employed for the efficient production of pyrazole-4-carbonitrile derivatives[8].
-
Initial Condensation: React an aldehyde (e.g., thiophene-2-aldehyde) with malononitrile in the presence of a catalytic amount of sodium ethoxide under low-power microwave irradiation (e.g., 210 W) to form a heteroarylidene malononitrile intermediate[8].
-
Cyclization: Add phenylhydrazine to the reaction mixture and continue microwave irradiation to facilitate the cyclocondensation reaction, yielding the pyrazole-4-carbonitrile derivative[8].
-
Isolation and Purification: After cooling, the product can be isolated and purified by standard methods such as recrystallization[8].
Part 4: Future Directions and Therapeutic Potential
While there is a clear absence of research on the biological activity of 4-phenyloxane-4-carbonitrile derivatives, the diverse activities of structurally related compounds suggest that this scaffold is a promising starting point for new drug discovery efforts. The combination of a tetrahydropyran ring, known for its presence in many bioactive molecules, with the geminal phenyl and cyano groups, which are features of various kinase inhibitors and receptor modulators, indicates that 4-phenyloxane-4-carbonitrile derivatives could be explored for a wide range of therapeutic applications, including:
-
Oncology: As potential kinase inhibitors or cytotoxic agents.
-
Infectious Diseases: As novel antimicrobial or antiviral compounds.
-
Inflammatory Disorders: As modulators of inflammatory pathways.
Future research should focus on developing efficient synthetic routes to 4-phenyloxane-4-carbonitrile derivatives and subsequently screening them against a variety of biological targets to elucidate their pharmacological profile. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of any identified lead compounds.
References
- 1. PubChemLite - this compound (C12H13NO) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological study of new pyrazole-4-carbonitriles. [wisdomlib.org]
A Comprehensive Technical Guide to the Synthesis of Substituted 4H-Pyrans
For Researchers, Scientists, and Drug Development Professionals
Section 1: The Significance of the 4H-Pyran Scaffold
The 4H-pyran ring system is a fundamental structural unit found in a multitude of natural products and synthetic compounds.[1] Its derivatives exhibit a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, antimicrobial, and antioxidant properties.[1][2][3][4] This broad therapeutic potential has established substituted 4H-pyrans as critical pharmacophores in drug discovery and development.[5][6] For instance, certain derivatives are investigated for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[5][6][7]
Section 2: Core Synthetic Strategies: A Mechanistic Perspective
The construction of the 4H-pyran ring predominantly relies on multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity from simple starting materials.[8][9]
Three-Component Condensation Reactions
A widely employed and versatile method for synthesizing 2-amino-4H-pyrans involves the one-pot, three-component condensation of an aldehyde, an active methylene compound (typically malononitrile), and a 1,3-dicarbonyl compound.[3][7][10]
Causality Behind the Experimental Choices:
-
Reactants: The choice of aromatic or aliphatic aldehydes, various active methylene sources (like malononitrile or cyanoacetamide), and different 1,3-dicarbonyls (such as ethyl acetoacetate, dimedone, or acetylacetone) allows for the introduction of diverse substituents on the final 4H-pyran ring.[2][3][7][10] This modularity is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
-
Catalyst: The reaction is typically catalyzed by a base or an acid. Basic catalysts, such as piperidine, N-methylmorpholine, or L-proline, facilitate the initial Knoevenagel condensation.[2][3][8][11] Acid catalysts, like dodecyl benzenesulfonic acid (DBSA), can also promote the reaction, sometimes in microemulsion systems to enhance reaction rates and yields.[10][12] The choice of catalyst can influence reaction times and the purity of the product.
-
Solvent: The choice of solvent ranges from polar protic solvents like ethanol and water to solvent-free conditions, aligning with the principles of green chemistry.[7][9][13] Aqueous media and recyclable catalysts are increasingly favored for their environmental benefits.[4][13]
Reaction Mechanism: The generally accepted mechanism proceeds through a domino sequence:
-
Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation of the aldehyde and malononitrile to form a vinylidene cyanide intermediate (a Knoevenagel adduct).[3][14]
-
Michael Addition: The 1,3-dicarbonyl compound then undergoes a Michael addition to the electron-deficient double bond of the vinylidene cyanide.[3][14]
-
Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where an enolic hydroxyl group attacks the nitrile carbon, followed by tautomerization to yield the stable 2-amino-4H-pyran derivative.[3]
Visualizing the Three-Component Reaction Mechanism:
Caption: General mechanism for the three-component synthesis of 4H-pyrans.
Domino and Tandem Reactions
Domino reactions, where a sequence of reactions occurs in a single pot without isolation of intermediates, are highly efficient for constructing complex molecular architectures like pyrano[4,3-b]pyrans.[15] These reactions often involve a cascade of cyclization, condensation, and addition steps.[16] For example, a three-component domino reaction of an aldehyde, 4-hydroxy-6-methyl-2-pyrone, and N-methyl-1-(methylthio)-2-nitroethenamine can regioselectively synthesize pyrano[4,3-b]pyran-5-one derivatives.[15]
Microwave irradiation has been shown to significantly accelerate these reactions, leading to higher yields and shorter reaction times compared to conventional heating methods.[15]
Hantzsch-like Reactions
While the classical Hantzsch reaction is renowned for the synthesis of dihydropyridines, analogous multicomponent reactions can be adapted to produce pyran derivatives.[17][18] These reactions typically involve an aldehyde, a β-ketoester, and a source of ammonia or an amine.[18] By carefully selecting the starting materials and reaction conditions, the reaction pathway can be directed towards the formation of a 4H-pyran ring instead of a dihydropyridine.
Section 3: Catalysis in 4H-Pyran Synthesis
The choice of catalyst is paramount in optimizing the synthesis of substituted 4H-pyrans. A wide array of catalysts have been explored, ranging from simple organic bases to sophisticated nanocatalysts.
Homogeneous Catalysis
-
Organocatalysts: Simple organic molecules like L-proline and 2-aminopyridine have proven to be effective and environmentally friendly catalysts.[8][19] They are often inexpensive and readily available.
-
Brønsted Acids: Dodecyl benzenesulfonic acid (DBSA) acts as a Brønsted acid catalyst and a surfactant, creating a microemulsion system in water that enhances the reaction rate.[10][12]
Heterogeneous Catalysis
Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and often, enhanced stability.[4][7]
-
Nanocatalysts: Nano-sized catalysts, such as nano-SnO2 and magnetic bionanocatalysts like CuFe2O4@starch, have demonstrated high efficiency due to their large surface area-to-volume ratio.[4][13]
-
Metal-Organic Frameworks (MOFs): MOFs, like Cu2(NH2-BDC)2(DABCO), can serve as effective heterogeneous catalysts, particularly in solvent-free mechanochemical syntheses.[7]
-
Supported Catalysts: Catalysts supported on solid matrices, such as KOH loaded on CaO, provide a robust and recyclable catalytic system.[9]
Table 1: Comparison of Catalytic Systems for 4H-Pyran Synthesis
| Catalyst Type | Example(s) | Typical Reaction Conditions | Advantages | Disadvantages |
| Homogeneous | ||||
| Organocatalyst | L-proline, 2-aminopyridine[8][19] | Ethanol, reflux[8] | Inexpensive, readily available, environmentally benign. | Can be difficult to separate from the reaction mixture. |
| Brønsted Acid | DBSA[10][12] | Water, 105 °C[10] | Dual catalytic and surfactant role, enhances reaction in water. | May require higher temperatures. |
| Heterogeneous | ||||
| Nanocatalyst | nano-SnO2, CuFe2O4@starch[4][13] | Water, reflux[13] | High efficiency, recyclable, environmentally friendly.[4][13] | Synthesis of the catalyst can be complex. |
| MOF | Cu2(NH2-BDC)2(DABCO)[7] | Solvent-free, ball milling[7] | High yields, solvent-free conditions, reusable. | Can be expensive to synthesize. |
| Supported Catalyst | KOH loaded CaO[9] | Solvent-free, 60 °C[9] | Low cost, easy to separate, high yield. | Potential for leaching of the active species. |
Section 4: Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical three-component synthesis of a 2-amino-4H-pyran derivative.
General Procedure for the L-proline Catalyzed Synthesis of 2-amino-4H-pyrans[9]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 0.066 g)
-
Ethyl acetoacetate or Dimedone (1.0 mmol)
-
L-proline (10 mol%)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and L-proline (10 mol%).
-
Add ethanol (10 mL) to the flask.
-
The mixture is then refluxed. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solid product that precipitates is collected by filtration.
-
The crude product is then purified by recrystallization from ethanol to afford the pure 2-amino-4H-pyran derivative.
Visualizing the Experimental Workflow:
Caption: A typical experimental workflow for 4H-pyran synthesis.
Section 5: Green Chemistry Approaches
The principles of green chemistry are increasingly being applied to the synthesis of 4H-pyrans. This includes the use of:
-
Green Solvents: Water and ethanol are preferred over hazardous organic solvents.[13]
-
Solvent-free Conditions: Mechanochemical methods, such as ball milling, eliminate the need for solvents altogether.[7]
-
Recyclable Catalysts: The development of heterogeneous and magnetic catalysts allows for their easy recovery and reuse, reducing waste and cost.[4][7][9][13]
-
Energy Efficiency: Microwave-assisted synthesis and reactions at ambient temperature contribute to reduced energy consumption.[15][20]
Section 6: Future Perspectives
The field of 4H-pyran synthesis continues to evolve, with a focus on developing more sustainable and efficient methodologies. Future research will likely concentrate on:
-
The design of novel, highly active, and selective catalysts.
-
The expansion of the substrate scope to generate even greater molecular diversity.
-
The application of flow chemistry for the continuous and scalable production of 4H-pyran derivatives.
-
The exploration of new multicomponent reactions and domino sequences to access novel pyran-annulated scaffolds.[20]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. growingscience.com [growingscience.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jmnc.samipubco.com [jmnc.samipubco.com]
- 14. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arkat-usa.org [arkat-usa.org]
- 16. researchgate.net [researchgate.net]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- 18. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
The Pharmacological Potential of Pyran-Based Compounds: A Technical Guide for Drug Discovery Professionals
Abstract
The pyran scaffold, a six-membered heterocyclic ring containing one oxygen atom, represents a "privileged structure" in medicinal chemistry. Its derivatives are found in a vast array of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the significant pharmacological properties of pyran-based compounds, with a primary focus on their anticancer, anti-inflammatory, antimicrobial, and antiviral potential. This guide delves into the underlying mechanisms of action, presents key experimental data, and offers detailed, field-proven protocols for the evaluation of these biological activities. The content is structured to provide both a high-level understanding of the therapeutic promise of pyran derivatives and the practical methodologies required for their investigation in a drug discovery setting.
Introduction: The Pyran Moiety as a Versatile Pharmacophore
Pyran and its fused derivatives are fundamental building blocks in the architecture of numerous biologically active molecules.[1][2] Natural products such as flavonoids, coumarins, and xanthones, all containing the pyran ring, have long been recognized for their diverse therapeutic effects.[3] The synthetic versatility of the pyran core allows for the creation of extensive libraries of compounds with tailored pharmacological profiles, making it a highly attractive scaffold for medicinal chemists.[4] The exploration of pyran derivatives has yielded compounds with potent activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, underscoring their importance in the quest for novel therapeutic agents.[5][6][7][8]
Anticancer Properties of Pyran Derivatives
Pyran-based compounds have emerged as promising candidates in oncology, demonstrating efficacy against a variety of cancer types.[9][10] Their mechanisms of action are diverse and often target key cellular processes involved in cancer progression, such as cell cycle regulation, apoptosis induction, and inhibition of cell migration.[5][11]
Mechanism of Action: Inducing Apoptosis and Halting the Cell Cycle
A primary anticancer strategy of many pyran derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. Studies have shown that certain fused pyran derivatives can alter cellular and nuclear morphology, leading to apoptotic bodies.[3] Furthermore, these compounds have been observed to cause DNA double-strand breaks, a critical trigger for apoptosis.[3]
Another key mechanism is the disruption of the cell cycle. Flow cytometry analysis has revealed that potent pyran derivatives can block or inhibit the progression of the cell cycle at various phases, thereby preventing cancer cell proliferation.[3]
Diagram: Anticancer Mechanism of Action of Pyran Derivatives
Caption: Pyran derivatives can induce anticancer effects by causing DNA damage, leading to apoptosis, and by arresting the cell cycle, which inhibits cell proliferation.
In Vitro Efficacy: Cytotoxicity Data
The cytotoxic potential of pyran derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Fused Pyran Derivative | A549 (Lung) | 0.23 ± 0.12 | [3] |
| Fused Pyran Derivative | HCT116 (Colon) | 7.58 ± 1.01 | [3] |
| Fused Pyran Derivative | MCF7 (Breast) | 12.46 ± 2.72 | [3] |
| Naphthoflavone | MiaPaCa-2 (Pancreatic) | 1.93 | [1] |
| Naphthoflavone | MCF-7 (Breast) | 5.63 | [1] |
| Caged Garcinia Xanthone | HCT-116 (Colon) | 0.2 | [1] |
| Caged Garcinia Xanthone | HL-60 (Leukemia) | 0.4 | [1] |
Experimental Protocols for Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with various concentrations of the pyran derivatives and incubate for a specified period (e.g., 24 or 48 hours).[13]
-
MTT Addition: Following incubation, add MTT solution to each well.[2][10]
-
Formazan Solubilization: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[10][14]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm. The absorbance is directly proportional to the number of viable cells.
This assay is used to study directional cell migration in vitro, mimicking cell migration during wound healing.[15]
Protocol:
-
Create a "Wound": Culture cells to form a confluent monolayer. Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[11][16]
-
Image Acquisition: Immediately capture images of the wound at predefined locations (T=0).[11]
-
Monitoring: Continue to capture images at regular intervals (e.g., every 4-6 hours) to monitor the rate at which the cells migrate to close the gap.[11]
-
Data Analysis: Compare the images over time to quantify the rate of wound closure, which is indicative of cell migration.[5]
Diagram: Wound Healing Assay Workflow
Caption: A schematic representation of the key steps involved in performing a wound healing assay to assess cell migration.
Anti-inflammatory Properties of Pyran Derivatives
Chronic inflammation is a key contributor to various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Pyran-based compounds have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key pro-inflammatory mediators.[6][12]
Mechanism of Action: Targeting iNOS and COX-2
A central mechanism of the anti-inflammatory action of pyran derivatives is the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6] In inflammatory conditions, these enzymes are overexpressed, leading to the excessive production of nitric oxide (NO) and prostaglandins, respectively.[6] By inhibiting the expression of iNOS and COX-2, pyran derivatives can effectively reduce the production of these inflammatory mediators.[6][13]
Diagram: Anti-inflammatory Signaling Pathway
Caption: Pyran derivatives can exert anti-inflammatory effects by inhibiting signaling pathways that lead to the expression of iNOS and COX-2 in macrophages.
In Vitro Efficacy: Inhibition of Inflammatory Mediators
The anti-inflammatory potential of pyran derivatives is often assessed by their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages, as well as their inhibitory activity against COX enzymes.
| Compound Class | Target | IC50 | Reference |
| Pyran Derivative | NO Production (RAW 264.7 cells) | 1.54 - 3.92 µM | [17] |
| Clerodane Diterpenes | COX-2 | 8.49 - 12.82 nM | [18] |
| Clerodane Diterpenes | 5-LOX | 12.73 - 16.94 nM | [18] |
| Demethyleneberberine | COX-2 | 13.46 ± 1.91 µM | [18] |
| Demethyleneberberine | 5-LOX | 2.93 ± 0.81 µM | [18] |
Experimental Protocols for Anti-inflammatory Activity Assessment
This assay measures the amount of nitrite, a stable product of NO, in the culture medium of LPS-stimulated macrophages.[4][19]
Protocol:
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate for 24 hours.[4]
-
Compound Treatment: Treat the cells with various concentrations of the pyran derivatives for a short period (e.g., 30 minutes).[4]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 20-24 hours.[4][20]
-
Griess Reaction: Collect the cell culture medium and mix it with Griess reagent.[20]
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.[4]
Western blotting is a technique used to detect and quantify the expression levels of specific proteins, in this case, iNOS and COX-2.[9][21]
Protocol:
-
Cell Culture and Treatment: Culture macrophages, treat with pyran derivatives, and stimulate with LPS as described in the NO inhibition assay.[9][22]
-
Protein Extraction: Lyse the cells to extract total protein.[9]
-
Protein Quantification: Determine the protein concentration of each sample.[9]
-
SDS-PAGE and Membrane Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[22][23]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for iNOS and COX-2, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.[22][24]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and quantify the band intensity using densitometry.[22]
Antimicrobial and Antiviral Properties
Pyran derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria, fungi, and viruses.[7][8][25]
Antimicrobial Activity
Several studies have reported the antibacterial and antifungal effects of pyran-based compounds.[8][26] For instance, certain spiro-4H-pyran derivatives have shown significant activity against Gram-positive bacteria like Staphylococcus aureus.[26] The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency.
Potential Mechanisms of Action: While the exact mechanisms are still under investigation for many derivatives, potential modes of antimicrobial action include:
-
Inhibition of essential enzymes: Pyran compounds may target and inhibit enzymes crucial for bacterial survival and replication.
-
Disruption of cell membrane integrity: Some derivatives may interfere with the structure and function of the microbial cell membrane, leading to cell death.
Antiviral Activity
The pyran scaffold is present in several compounds with known antiviral activity.[27] Recent research has highlighted the potential of pyranopyrazole derivatives as inhibitors of human coronaviruses.[25][28]
Potential Mechanisms of Action: The antiviral mechanisms of pyran derivatives can be diverse and may involve:
-
Inhibition of viral enzymes: Targeting key viral enzymes like proteases or polymerases, which are essential for viral replication.[28]
-
Interference with viral entry or replication cycle: Some compounds may block the virus from entering host cells or interfere with different stages of its replication cycle.[25][29]
Synthesis of Bioactive Pyran Derivatives
The synthesis of pyran derivatives often involves multicomponent reactions (MCRs), which are highly efficient and atom-economical.[7][30] These one-pot reactions allow for the rapid generation of molecular diversity from simple starting materials.[31] Common strategies include the domino-Knoevenagel–hetero-Diels–Alder reaction and reactions involving active methylene compounds, aldehydes, and other nucleophiles.[30] The use of sustainable and reusable catalysts is also a growing trend in the synthesis of these valuable compounds.[7]
Conclusion and Future Perspectives
The pyran scaffold continues to be a cornerstone in the development of new pharmacological agents. The diverse biological activities of its derivatives, particularly in the areas of cancer and inflammation, highlight their immense therapeutic potential. The ability to readily synthesize a wide array of pyran-based compounds through efficient multicomponent reactions further solidifies their importance in drug discovery pipelines. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent compounds, as well as optimizing their pharmacokinetic and pharmacodynamic properties for in vivo efficacy and safety. The continued exploration of the chemical space around the pyran nucleus is poised to deliver the next generation of innovative medicines.
References
- 1. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 4. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 5. Wound healing assay | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. clyte.tech [clyte.tech]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. researchgate.net [researchgate.net]
- 18. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. bio-protocol.org [bio-protocol.org]
- 23. benchchem.com [benchchem.com]
- 24. Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4 H -pyran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03196K [pubs.rsc.org]
- 27. Exploring the dual effect of novel 1,4-diarylpyranopyrazoles as antiviral and anti-inflammatory for the management of SARS-CoV-2 and associated inflammatory symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. eurekaselect.com [eurekaselect.com]
- 30. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 31. encyclopedia.pub [encyclopedia.pub]
The Strategic Role of 4-Phenyltetrahydro-2H-pyran-4-carbonitrile in Modern Medicinal Chemistry: A Technical Guide
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among the myriad of heterocyclic systems, the tetrahydropyran (THP) moiety has emerged as a cornerstone in the design of sophisticated therapeutic agents.[1][2][3] Its inherent conformational rigidity and favorable metabolic profile make it a desirable bioisosteric replacement for carbocyclic rings like cyclohexane, often leading to improved aqueous solubility and reduced lipophilicity.[2] This guide delves into the specific role and strategic importance of a highly functionalized derivative, 4-Phenyltetrahydro-2H-pyran-4-carbonitrile , a key building block in the synthesis of complex pharmaceuticals, most notably in the development of Neurokinin-1 (NK1) receptor antagonists.
The unique arrangement of a phenyl group and a nitrile group geminally substituted at the 4-position of the tetrahydropyran ring creates a scaffold with a distinct three-dimensional profile and electronic properties. This guide will elucidate the synthetic rationale for its construction, explore its pivotal role in the structure-activity relationship (SAR) of potent drug candidates, and provide detailed insights into its application in medicinal chemistry, with a particular focus on the development of antiemetic agents.
Synthetic Strategies and Mechanistic Considerations
The synthesis of this compound is not a trivial undertaking and requires a multi-step approach, often commencing with the more readily available tetrahydro-4H-pyran-4-one. The causality behind the chosen synthetic pathway is rooted in achieving the desired geminal disubstitution at the C4 position with control and efficiency.
Proposed Synthetic Workflow
A logical and industrially scalable synthetic route can be envisioned through a two-step process involving a Grignard reaction followed by a nucleophilic cyanation.
Step 1: Phenylation of Tetrahydro-4H-pyran-4-one
The initial step involves the nucleophilic addition of a phenyl group to the carbonyl of tetrahydro-4H-pyran-4-one. A Grignard reaction is the method of choice for this transformation due to its high efficiency and the commercial availability of phenylmagnesium bromide.
-
Protocol:
-
To a solution of tetrahydro-4H-pyran-4-one (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of phenylmagnesium bromide (1.1 eq.) in THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-phenyltetrahydro-2H-pyran-4-ol.
-
Step 2: Nucleophilic Substitution to Introduce the Nitrile Moiety
The tertiary alcohol, 4-phenyltetrahydro-2H-pyran-4-ol, is then converted to the target carbonitrile. This is typically achieved via a nucleophilic substitution reaction where the hydroxyl group is first transformed into a good leaving group.
-
Protocol:
-
The crude 4-phenyltetrahydro-2H-pyran-4-ol (1.0 eq.) is dissolved in a suitable solvent such as dichloromethane.
-
The solution is cooled to 0 °C, and a dehydrating agent/Lewis acid (e.g., thionyl chloride or a specialized reagent) is added to facilitate the formation of a reactive intermediate.
-
A cyanide source, such as trimethylsilyl cyanide (TMSCN), is then introduced. The use of TMSCN is often preferred for its solubility in organic solvents and its ability to be activated by a Lewis acid.
-
The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.
-
Work-up involves quenching with an aqueous bicarbonate solution, followed by extraction, drying, and purification by column chromatography to afford the desired this compound.
-
Visualization of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target molecule.
The Pivotal Role in the Design of Neurokinin-1 (NK1) Receptor Antagonauts
The this compound scaffold is a key architectural element in the design of potent and selective Neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including pain transmission and the emetic reflex. Consequently, NK1 receptor antagonists have been successfully developed as antiemetic agents to manage chemotherapy-induced nausea and vomiting (CINV).
Case Study: The Casopitant Scaffold
Casopitant, an investigational NK1 receptor antagonist developed by GlaxoSmithKline, exemplifies the strategic incorporation of a complex tetrahydropyran core. While the exact synthetic precursors for casopitant are proprietary, the this compound moiety represents a critical building block from which the more complex, stereochemically defined structures of such antagonists can be elaborated.
The nitrile group in this scaffold is not merely a synthetic handle but a crucial pharmacophoric element. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor can significantly influence the binding affinity of the final drug molecule to the NK1 receptor. Furthermore, the rigidity of the tetrahydropyran ring, coupled with the defined orientation of the phenyl and cyano groups, serves to present the other pharmacophoric elements of the drug in an optimal conformation for receptor engagement.
Structure-Activity Relationship (SAR) Insights
The geminal substitution at the C4 position with both a phenyl and a nitrile group is a deliberate design choice with significant implications for biological activity:
| Structural Feature | Medicinal Chemistry Rationale |
| Tetrahydropyran Ring | Serves as a conformationally restricted, metabolically stable scaffold. The ether oxygen can act as a hydrogen bond acceptor, improving solubility and pharmacokinetic properties.[2] |
| C4-Phenyl Group | Often engages in crucial π-π stacking or hydrophobic interactions within the receptor binding pocket. Its orientation is critical for high-affinity binding. |
| C4-Nitrile Group | Acts as a potent hydrogen bond acceptor and can participate in dipole-dipole interactions. Its small size allows it to probe deep into narrow pockets of the receptor. The metabolic stability of the nitrile is also a key advantage. |
Logical Relationship in NK1 Antagonist Design
Caption: Key structural contributions to NK1 antagonist activity.
Conclusion: A Versatile Intermediate with Enduring Importance
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its synthesis, while challenging, yields a scaffold that masterfully combines the advantageous properties of the tetrahydropyran ring with the critical pharmacophoric contributions of the geminal phenyl and nitrile substituents. As a key building block for a new generation of therapeutic agents, particularly in the realm of NK1 receptor antagonists, its importance cannot be overstated. The insights provided in this guide underscore the rationale behind its design and its continued relevance for researchers, scientists, and drug development professionals dedicated to creating the medicines of tomorrow.
References
An In-depth Technical Guide to the Pyran Nitrile Functional Group for Drug Development Professionals
This guide provides a comprehensive overview of the fundamental characteristics of the pyran nitrile functional group, a scaffold of significant interest in medicinal chemistry. We will delve into its structural attributes, reactivity, synthesis, and diverse applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this versatile heterocyclic system.
Introduction: The Pyran Nitrile Scaffold - A Privileged Motif in Medicinal Chemistry
The pyran ring, a six-membered oxygen-containing heterocycle, is a structural motif frequently encountered in a vast array of natural products and biologically active compounds. When functionalized with a nitrile group (-C≡N), the resulting pyran nitrile scaffold exhibits a unique combination of electronic and steric properties that render it a "privileged structure" in drug design. The strong electron-withdrawing nature of the nitrile group significantly influences the reactivity and binding interactions of the pyran ring system.
The 4H-pyran nucleus, in particular, has been identified as a fertile source of molecules with a wide spectrum of pharmacological activities. These include antimicrobial, antiviral, anticancer, and anti-inflammatory properties, highlighting the therapeutic potential of this heterocyclic core. The incorporation of a nitrile group often enhances these biological activities and provides a handle for further synthetic modifications.
This guide will focus on the basic characteristics of pyran nitriles, with a particular emphasis on the widely studied 2-amino-4H-pyran-3-carbonitrile derivatives. These
Methodological & Application
Synthesis Protocol for 4-Phenyltetrahydro-2H-pyran-4-carbonitrile: An Application Note for Medicinal Chemistry and Drug Development
Introduction: The Significance of the Tetrahydropyran Scaffold
The tetrahydropyran (THP) moiety is a privileged scaffold in modern medicinal chemistry. As a bioisostere of cyclohexane, the introduction of an oxygen atom into the six-membered ring imparts a lower lipophilicity and the potential for hydrogen bonding, which can significantly improve the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[1] The rigid conformation of the THP ring also serves as a valuable scaffold for the precise spatial orientation of pharmacophoric groups, enhancing binding affinity to biological targets. 4-Phenyltetrahydro-2H-pyran-4-carbonitrile is a key building block that combines the favorable properties of the THP ring with a chemically versatile nitrile group, making it a valuable intermediate for the synthesis of novel therapeutics. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, providing a gateway to a diverse range of molecular architectures.
This application note provides a detailed, two-part synthetic protocol for the preparation of this compound, commencing with the commercially available and versatile starting material, Tetrahydro-4H-pyran-4-one.[2][3] The protocols are designed to be robust and scalable, with an emphasis on the rationale behind each experimental step to ensure reproducibility and success.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-stage process. The first stage involves the introduction of the phenyl group at the 4-position of the tetrahydropyran ring via a Grignard reaction. The second stage focuses on the conversion of the resulting tertiary alcohol into the target nitrile through a nucleophilic substitution reaction.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 4-Phenyltetrahydro-2H-pyran-4-ol
This initial stage of the synthesis employs a Grignard reaction to introduce the phenyl group onto the tetrahydropyran scaffold. The nucleophilic carbon of the phenylmagnesium bromide attacks the electrophilic carbonyl carbon of Tetrahydro-4H-pyran-4-one, forming a tertiary alkoxide which is subsequently protonated during the workup to yield the desired tertiary alcohol.[4][5][6]
Reaction Parameters
| Parameter | Value | Rationale |
| Starting Material | Tetrahydro-4H-pyran-4-one | A commercially available and versatile ketone.[3][7] |
| Reagent | Phenylmagnesium Bromide | A strong nucleophile for the formation of the C-C bond. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that stabilizes the Grignard reagent. |
| Temperature | 0 °C to Room Temperature | Controlled addition at low temperature to manage exothermicity. |
| Workup | Saturated aq. NH₄Cl | Mildly acidic quench to protonate the alkoxide and neutralize excess Grignard reagent. |
Detailed Protocol
-
Reaction Setup:
-
Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Add magnesium turnings (1.2 eq.) to the flask.
-
In the dropping funnel, prepare a solution of bromobenzene (1.1 eq.) in anhydrous tetrahydrofuran (THF).
-
-
Grignard Reagent Formation:
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction has initiated (as evidenced by bubbling and a color change), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the phenylmagnesium bromide.
-
-
Addition of Ketone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of Tetrahydro-4H-pyran-4-one (1.0 eq.) in anhydrous THF and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-Phenyltetrahydro-2H-pyran-4-ol.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.
-
Part 2: Synthesis of this compound
The conversion of the tertiary alcohol to the target nitrile is a two-step process. First, the hydroxyl group is converted into a better leaving group, a chloride. Subsequently, a nucleophilic substitution with a cyanide salt yields the final product. The reaction with the tertiary halide proceeds via an SN1 mechanism due to the steric hindrance at the tertiary carbon.[8][9]
Reaction Mechanism Overview
Caption: Mechanism for the conversion of the tertiary alcohol to the nitrile.
Detailed Protocol
Step 2a: Synthesis of 4-Chloro-4-phenyltetrahydro-2H-pyran
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a gas outlet connected to a trap (to neutralize evolved HCl gas), dissolve the 4-Phenyltetrahydro-2H-pyran-4-ol (1.0 eq.) in a suitable solvent such as dichloromethane or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
-
Chlorination:
-
Slowly add thionyl chloride (SOCl₂) (1.5 eq.) to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Chloro-4-phenyltetrahydro-2H-pyran. This intermediate is often used in the next step without further purification.
-
Step 2b: Synthesis of this compound
!!! CAUTION: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood. All glassware and waste should be decontaminated with a bleach solution. !!!
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the crude 4-Chloro-4-phenyltetrahydro-2H-pyran (1.0 eq.) in ethanol.
-
Add potassium cyanide (KCN) (1.5 eq.) to the solution. The use of an ethanolic solution is crucial to minimize the formation of alcohol byproducts.[10][11][12]
-
-
Nucleophilic Substitution:
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization
The final product and intermediates should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic nitrile stretch (around 2240 cm⁻¹).
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound, a valuable building block for drug discovery and development. By following the detailed steps and understanding the rationale behind the experimental choices, researchers can confidently prepare this compound for further chemical elaboration. The presented methodology is amenable to scale-up and utilizes readily available starting materials, making it a practical approach for both academic and industrial laboratories.
References
- 1. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. bohr.winthrop.edu [bohr.winthrop.edu]
- 7. Tetrahydro-4H-pyran-4-one synthesis - chemicalbook [chemicalbook.com]
- 8. Alcohols to Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. gauthmath.com [gauthmath.com]
- 10. chemistrystudent.com [chemistrystudent.com]
- 11. savemyexams.com [savemyexams.com]
- 12. chemguide.co.uk [chemguide.co.uk]
Application Notes & Protocols: A Guide to One-Pot, Three-Component Synthesis of 4H-Pyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the efficient and atom-economical one-pot, three-component synthesis of 4H-pyran derivatives. This class of heterocyclic compounds is a cornerstone in medicinal chemistry, forming the structural core of numerous molecules with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3][4] The methodologies presented herein are designed to provide a robust framework for researchers in organic synthesis and drug discovery, emphasizing mechanistic understanding, practical experimental protocols, and the adoption of green chemistry principles.
Introduction: The Significance of 4H-Pyrans
The 4H-pyran scaffold is a privileged structure in drug discovery, present in a variety of natural products and synthetic bioactive molecules.[5] Its derivatives have demonstrated significant therapeutic potential, acting as anticancer, antibacterial, and anti-inflammatory agents.[2][3] The development of efficient synthetic routes to access structurally diverse 4H-pyran libraries is therefore a critical endeavor in the quest for novel therapeutic agents.
Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules from simple starting materials in a single step.[6] The one-pot, three-component synthesis of 4H-pyrans exemplifies the elegance and efficiency of MCRs, offering several advantages over traditional multi-step syntheses, including:
-
High Atom Economy: Most of the atoms from the starting materials are incorporated into the final product.[7]
-
Operational Simplicity: The reaction is performed in a single pot, reducing the need for intermediate purification steps.[8][9]
-
Time and Cost Efficiency: Shorter reaction times and reduced consumption of solvents and reagents lead to significant cost savings.[6][8]
-
Environmental Friendliness: Many protocols utilize green solvents and recyclable catalysts, aligning with the principles of sustainable chemistry.[8][10]
The Reaction Mechanism: A Stepwise Look
The one-pot synthesis of 2-amino-4H-pyran-3-carbonitrile derivatives typically proceeds through a domino sequence involving an aromatic aldehyde, malononitrile, and an active methylene compound (e.g., a β-ketoester or a 1,3-diketone). The reaction is often catalyzed by a base or a Lewis acid.[10][11] The generally accepted mechanism involves three key steps:
-
Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of the aromatic aldehyde with malononitrile. This step forms an electron-deficient alkene intermediate, an arylidene malononitrile.[11]
-
Michael Addition: The active methylene compound then acts as a Michael donor, adding to the electron-deficient double bond of the arylidene malononitrile intermediate.[11][12]
-
Intramolecular Cyclization and Tautomerization: The resulting Michael adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 4H-pyran ring system.[11]
Caption: Generalized reaction mechanism for the three-component synthesis of 4H-pyran derivatives.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 2-amino-4H-pyran-3-carbonitrile derivatives. The choice of catalyst can significantly impact reaction efficiency, and a variety of catalysts have been reported, ranging from simple inorganic bases like K₂CO₃ to more complex systems like reusable nanocatalysts.[10][12]
General Protocol using Potassium Carbonate as a Catalyst
This protocol is adapted from a reported environmentally friendly method for the synthesis of 2-amino-4H-pyran-3-carbonitriles.[12]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Active methylene compound (e.g., dimedone, ethyl acetoacetate) (1 mmol)
-
Potassium Carbonate (K₂CO₃) (0.05 mmol, 5 mol%)
-
Ethanol (96%, 10 mL)
-
n-Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
TLC plates (silica gel)
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the active methylene compound (1 mmol), and potassium carbonate (0.05 mmol).
-
Add 10 mL of 96% ethanol to the flask.
-
Attach a reflux condenser and place the flask on a magnetic stirrer with a hotplate.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 5-60 minutes, depending on the substrates), remove the flask from the heat and allow it to cool to room temperature.[12]
-
A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold n-hexane (10 mL) to remove any non-polar impurities.
-
Dry the purified product in a vacuum oven or air dry to obtain the corresponding 2-amino-4H-pyran-3-carbonitrile.
Catalyst and Solvent Selection
The choice of catalyst and solvent can significantly influence the reaction yield and time. While the above protocol uses potassium carbonate in ethanol, a wide array of catalytic systems have been successfully employed.
| Catalyst | Solvent | Typical Reaction Time | Yield (%) | Reference |
| K₂CO₃ | Ethanol | 5-60 min | 75-95 | [12][13] |
| Nd₂O₃ | H₂O/C₂H₅OH | 30-54 min | 82-94 | [14] |
| CuFe₂O₄@starch | Ethanol | 10-45 min | 85-98 | [10] |
| KOH loaded CaO | Solvent-free | ~10 min | ~92 | [6] |
| Sodium Citrate | EtOH:H₂O | 5-10 min | 87-96 | [9] |
| Catalyst-free | DMSO | ~1 h | ~98 | [15] |
Note: Reaction times and yields are dependent on the specific substrates used. The table provides a general comparison based on reported model reactions.
Workflow for Synthesis and Characterization
The overall workflow for the synthesis and characterization of 4H-pyran derivatives is outlined below.
Caption: A typical experimental workflow for the synthesis and characterization of 4H-pyran derivatives.
Scope and Limitations
The one-pot, three-component synthesis of 4H-pyrans is a versatile method applicable to a wide range of substrates.
-
Aldehydes: Aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents generally react well, providing good to excellent yields.[8] Heterocyclic aldehydes can also be used.
-
Active Methylene Compounds: A variety of active methylene compounds can be employed, including β-ketoesters (e.g., ethyl acetoacetate), 1,3-diketones (e.g., acetylacetone, dimedone), and other CH-acidic compounds.[10][11]
-
Malononitrile: Malononitrile is the most commonly used component to provide the nitrile and amino functionalities in the final product.
While this method is broadly applicable, some limitations may be encountered. Sterically hindered aldehydes may react more slowly or give lower yields. The nature of the active methylene compound can also influence the reaction rate, with cyclic 1,3-dicarbonyls like dimedone often reacting faster than their acyclic counterparts.[10]
Conclusion
The one-pot, three-component synthesis of 4H-pyran derivatives represents a highly efficient, versatile, and often environmentally friendly approach to this important class of heterocyclic compounds. The operational simplicity, high yields, and broad substrate scope make it an invaluable tool for medicinal chemists and organic scientists. By understanding the underlying reaction mechanism and the influence of different catalysts and reaction conditions, researchers can effectively utilize this methodology to generate diverse libraries of 4H-pyran derivatives for drug discovery and other applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. growingscience.com [growingscience.com]
- 7. benchchem.com [benchchem.com]
- 8. mjbas.com [mjbas.com]
- 9. tandfonline.com [tandfonline.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Synthesis of Pyrans via Knoevenagel Condensation
Abstract
The pyran scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products and pharmacologically active compounds.[1][2][3] This central role in medicinal chemistry has driven the development of efficient synthetic methodologies for its construction. Among these, the Knoevenagel condensation has emerged as a powerful and versatile tool, particularly in the context of multicomponent reactions, for the synthesis of highly functionalized 4H-pyrans and their derivatives.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for Knoevenagel condensation in pyran synthesis. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols, and offer insights into reaction optimization and troubleshooting, thereby equipping the reader with the necessary knowledge for the successful synthesis of pyran derivatives.
Introduction: The Significance of the Knoevenagel Condensation in Pyran Synthesis
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, leading to the formation of a new carbon-carbon double bond.[6][7][8] This classic reaction has found widespread application in organic synthesis due to its reliability and broad substrate scope.[6][9] In the realm of heterocyclic chemistry, the Knoevenagel condensation serves as a key step in domino reactions that afford complex molecular architectures in a single synthetic operation.[5][10]
The synthesis of 2-amino-4H-pyrans, a class of compounds with significant biological activities, is often achieved through a one-pot, three-component reaction involving an aldehyde, an active methylene compound (typically malononitrile), and a β-dicarbonyl compound.[11][12] This transformation is initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound.[4][12] The resulting electron-deficient alkene, a Knoevenagel adduct, then undergoes a Michael addition with the enolate of the β-dicarbonyl compound, followed by an intramolecular cyclization and tautomerization to yield the final 4H-pyran ring system.[1][3][12] The efficiency and atom economy of this multicomponent approach make it a highly attractive strategy in drug discovery and development.[2][13]
Reaction Mechanism: A Step-by-Step Look at Pyran Formation
The multicomponent synthesis of 4H-pyrans initiated by the Knoevenagel condensation is a beautifully orchestrated sequence of reactions. Understanding the underlying mechanism is crucial for optimizing reaction conditions and predicting outcomes. The generally accepted mechanism proceeds through the following key steps:[12][14]
-
Knoevenagel Condensation: The reaction is typically catalyzed by a base, which deprotonates the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields an electron-deficient alkene, the Knoevenagel adduct.[6][15][16]
-
Michael Addition: The β-dicarbonyl compound, in the presence of the base catalyst, forms an enolate. This enolate then undergoes a conjugate addition (Michael addition) to the electron-deficient double bond of the Knoevenagel adduct.[1][12]
-
Intramolecular Cyclization and Tautomerization: The intermediate formed after the Michael addition undergoes an intramolecular cyclization, where an oxygen or nitrogen atom attacks a nitrile or carbonyl group, leading to the formation of the pyran ring. A final tautomerization step then yields the stable 2-amino-4H-pyran derivative.[12]
Figure 1: Mechanistic pathway of pyran synthesis via Knoevenagel condensation.
Experimental Protocol: A Guide to the Synthesis of 2-Amino-4-aryl-4H-pyrans
This section provides a detailed, step-by-step protocol for a typical one-pot, three-component synthesis of a 2-amino-4-aryl-4H-pyran derivative.
Materials and Equipment
-
Reagents:
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Malononitrile
-
β-Dicarbonyl compound (e.g., dimedone, ethyl acetoacetate)
-
Catalyst (e.g., piperidine, triethylamine, or a heterogeneous catalyst)[17]
-
Solvent (e.g., ethanol, water, or solvent-free conditions)
-
Ethyl acetate (for extraction)
-
Hexane (for recrystallization)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Melting point apparatus
-
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the β-dicarbonyl compound (1 mmol) in the chosen solvent (e.g., 10 mL of ethanol).
-
Catalyst Addition: To the stirred mixture, add a catalytic amount of the base (e.g., 2-3 drops of piperidine).
-
Reaction Progression: Stir the reaction mixture at room temperature or under reflux, depending on the chosen conditions. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within a few hours.
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid product by filtration using a Büchner funnel. Wash the solid with cold ethanol or water to remove any impurities.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to afford the pure 2-amino-4-aryl-4H-pyran derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as melting point determination, FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2: General experimental workflow for pyran synthesis.
Table of Reaction Parameters
The choice of catalyst, solvent, and reaction temperature can significantly impact the efficiency of the pyran synthesis. The following table summarizes various reported conditions.
| Catalyst | Active Methylene Compound | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Malononitrile | Ethanol | Reflux | 2-4 h | 85-95 | [12] |
| Boric Acid | Malononitrile | Aqueous Ethanol | Room Temp | 30-60 min | 90-98 | [17][18] |
| Indium(III) Chloride | Malononitrile | Acetonitrile | Room Temp | 2 h | 75-85 | [10] |
| Taurine | Malononitrile | Water | 80 | 15-30 min | 90-95 | [5] |
| [AcMIm]Cl (Ionic Liquid) | Malononitrile | Solvent-free | Room Temp | 4-5 min | 93-99 | [13] |
Optimization and Troubleshooting
Achieving high yields and purity in Knoevenagel-mediated pyran synthesis often requires careful optimization of reaction parameters.
-
Catalyst Selection: The choice of catalyst is critical. While basic catalysts like piperidine and triethylamine are common, greener and more efficient alternatives such as boric acid, indium(III) chloride, and various heterogeneous catalysts have been reported to give excellent results under mild conditions.[17][18][19][20][21] The use of reusable heterogeneous catalysts is particularly advantageous from an environmental and economic perspective.[1][2]
-
Solvent Effects: The reaction can be performed in a variety of solvents, including ethanol, water, and acetonitrile.[10][12] In recent years, there has been a significant push towards using greener solvents like water or even performing the reaction under solvent-free conditions, which often leads to shorter reaction times and simpler work-up procedures.[5][13][22]
-
Temperature Control: Many of these reactions proceed efficiently at room temperature, which is advantageous for energy conservation and for substrates that may be thermally sensitive. In some cases, gentle heating or refluxing may be necessary to drive the reaction to completion.
Troubleshooting Common Issues:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction, side reactions, inefficient catalyst. | Increase reaction time, try a different catalyst or solvent, adjust the temperature. |
| Formation of Byproducts | Self-condensation of the aldehyde, formation of Michael adduct without cyclization. | Use a milder base, optimize the stoichiometry of reactants. |
| Difficulty in Product Isolation | Product is soluble in the reaction medium. | Try cooling the reaction mixture in an ice bath to induce precipitation, or perform an extractive work-up. |
| Impure Product | Incomplete reaction, presence of starting materials or byproducts. | Optimize the purification step (e.g., try a different recrystallization solvent). |
Conclusion
The Knoevenagel condensation is a cornerstone of a highly efficient and versatile multicomponent strategy for the synthesis of medicinally important pyran derivatives. This application note has provided a detailed overview of the reaction mechanism, a practical experimental protocol, and key insights into optimizing the reaction conditions. By understanding the principles outlined herein, researchers can effectively employ this powerful reaction to construct diverse libraries of pyran-based compounds for applications in drug discovery and development. The ongoing development of novel catalysts and greener reaction conditions continues to enhance the utility and sustainability of this important transformation.[1][9]
References
- 1. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjbas.com [mjbas.com]
- 3. benchchem.com [benchchem.com]
- 4. Multicomponent synthesis of functionalized 2-amino-4 H -pyrans initiated by the Knoevenagel reaction - Dyachenko - Russian Journal of Organic Chemistry [journals.rcsi.science]
- 5. researchgate.net [researchgate.net]
- 6. purechemistry.org [purechemistry.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+ [pearson.com]
- 9. orientjchem.org [orientjchem.org]
- 10. Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Knoevenagel Condensation [organic-chemistry.org]
- 16. chemtube3d.com [chemtube3d.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
Application Note: A Researcher's Guide to Interpreting ¹H and ¹³C NMR Spectra for Pyran Structures
Introduction
Pyran rings, including tetrahydropyran (THP) and dihydropyran (DHP), are fundamental heterocyclic scaffolds prevalent in a vast array of natural products, carbohydrates, and pharmacologically active molecules.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these compounds. This guide provides researchers, scientists, and drug development professionals with a detailed walkthrough of interpreting 1D (¹H and ¹³C) and 2D NMR spectra for pyran-containing structures. We will delve into the causality behind chemical shifts and coupling constants, outline field-proven experimental protocols, and present a logical workflow for piecing together the molecular puzzle.
The complexity of carbohydrate NMR spectra, in particular, arises from the high degree of structural diversity and often limited chemical shift dispersion, making 2D NMR techniques essential for complete analysis.[3][4]
Pillar 1: Foundational Principles of Pyran NMR
A thorough understanding of the expected chemical shifts and coupling constants is the bedrock of spectral interpretation for pyran derivatives.
¹H NMR Spectroscopy: Chemical Shifts and Coupling Constants
The proton chemical shifts in a pyran ring are highly dependent on their electronic environment, including proximity to the ring oxygen and the presence of substituents.
-
Anomeric Protons (H-1): In carbohydrate-like pyrans, the anomeric proton (the proton on the carbon adjacent to the ring oxygen and a substituent) is the most downfield of the ring protons, typically appearing in the δ 4.3–5.9 ppm range.[5] The precise chemical shift and its coupling constant to H-2 are diagnostic of the anomeric configuration (α or β).[5]
-
Other Ring Protons: The remaining ring protons usually resonate in the more crowded region of δ 3.0–4.2 ppm.[6] Protons on carbons adjacent to the ring oxygen (e.g., at C-2 and C-6 in THP) are generally deshielded and appear at the downfield end of this range.[7][8]
-
Dihydropyran Protons: The vinylic protons in DHP derivatives are significantly downfield, with typical shifts observed for 3,4-dihydro-2H-pyran being approximately δ 6.3 ppm for the proton at C-6 and δ 4.6 ppm for the proton at C-5.[9]
Coupling Constants (J-coupling): The magnitude of the coupling constant between adjacent protons provides crucial information about their dihedral angle, which in turn helps to determine the stereochemistry and conformation of the pyran ring.[10]
-
³J(H,H) Coupling: Three-bond coupling is particularly informative. For pyran rings in a chair conformation:
-
Axial-Axial (³J_ax,ax_): Large coupling constants, typically in the range of 8–10 Hz.
-
Axial-Equatorial (³J_ax,eq_) and Equatorial-Equatorial (³J_eq,eq_): Smaller coupling constants, generally between 2–5 Hz.
-
-
Anomeric Configuration from ³J(H1,H2):
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR provides direct insight into the carbon framework of pyran structures. Due to the low natural abundance of ¹³C, these spectra generally have a lower signal-to-noise ratio and require more scans to acquire.[12]
-
General Chemical Shift Ranges:
-
Anomeric Carbon (C-1): The anomeric carbon is the most deshielded of the saturated carbons, typically resonating in the δ 90–110 ppm region.
-
Carbons Bonded to Oxygen (C-2, C-6): These carbons are also deshielded and appear in the δ 60–85 ppm range.
-
Other Saturated Carbons: The remaining methylene carbons of the pyran ring are found further upfield, generally between δ 20–40 ppm.
-
-
Influence of Substituents: The chemical shifts are sensitive to the nature and position of substituents on the pyran ring.[13]
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for determining the multiplicity of each carbon signal (CH₃, CH₂, CH, or quaternary C). DEPT-135 is particularly useful, showing CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks.[14]
| Carbon Type | Typical ¹³C Chemical Shift (δ, ppm) | DEPT-135 Signal |
| Anomeric (C-1) | 90 - 110 | Positive (CH) |
| C-O (e.g., C-2, C-6) | 60 - 85 | Positive (CH) or Negative (CH₂) |
| Saturated (C-3, C-4, C-5) | 20 - 40 | Negative (CH₂) |
| Vinylic (in DHP) | 100 - 150 | Positive (CH) |
Pillar 2: A Validating Workflow for Structure Elucidation
A systematic approach combining 1D and 2D NMR experiments is crucial for the confident assignment of complex pyran structures.
Diagram: Logical Workflow for Pyran Structure Elucidation
Caption: A logical workflow for the elucidation of pyran structures using a combination of 1D and 2D NMR techniques.
Step-by-Step Elucidation Protocol
-
Acquire 1D Spectra (¹H, ¹³C, DEPT):
-
¹H NMR: Identify the number of distinct proton environments, their integrations (relative number of protons), chemical shifts, and multiplicities (splitting patterns).[15][16] Pay close attention to the anomeric region.
-
¹³C NMR & DEPT: Determine the number of unique carbon signals and their types (CH₃, CH₂, CH, C).[17] This provides a count of the carbon atoms in the molecule.
-
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2 or 3 bonds).[18][19] It allows you to trace out the proton connectivity within the pyran ring and any attached side chains, effectively building molecular fragments.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to.[18][20] By overlaying the proton assignments from the COSY spectrum, you can definitively assign the chemical shifts of the protonated carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful experiments for piecing together the complete molecular structure. It shows correlations between protons and carbons that are two or three bonds away.[19][20] This allows you to connect the fragments identified from the COSY and HSQC data and to place quaternary carbons and heteroatoms within the structure.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds.[21] This is critical for determining stereochemistry and conformation. For example, a strong NOE between protons that are 1,3-diaxial in a chair conformation provides powerful evidence for their relative stereochemistry.
Pillar 3: Experimental Protocols and Data Acquisition
High-quality data is paramount for accurate spectral interpretation. Adherence to best practices in sample preparation and data acquisition is essential.
Protocol 1: NMR Sample Preparation
-
Sample Quantity: For a standard 5 mm NMR tube, aim for a concentration of 10-20 mg/mL for small molecules (MW < 500 Da).[22] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[23][24]
-
Solvent Selection: Use high-purity deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent can sometimes help to resolve overlapping signals.[25]
-
Dissolution and Transfer: Ensure the sample is fully dissolved. Any particulate matter can degrade the quality of the magnetic field homogeneity (shimming).[24][26] Filter the sample if necessary through a small plug of glass wool in a Pasteur pipette into the NMR tube.
-
Sample Volume: The optimal sample volume for a standard 5 mm tube is typically 0.6-0.7 mL, resulting in a sample height of 4-5 cm.[23][26]
Protocol 2: Standard 1D and 2D NMR Data Acquisition
The following are general parameters for a 400 or 500 MHz spectrometer. These should be optimized for the specific instrument and sample.
| Experiment | Key Parameters | Purpose & Causality |
| ¹H NMR | Pulse Program: zg30Scans: 8-16Relaxation Delay (d1): 1-2 s | A standard 30-degree pulse is used to avoid saturation. A sufficient relaxation delay ensures quantitative integration. |
| ¹³C{¹H} NMR | Pulse Program: zgpg30Scans: ≥1024Relaxation Delay (d1): 2 s | Proton decoupling simplifies the spectrum to singlets. Many scans are needed due to the low natural abundance of ¹³C. |
| DEPT-135 | Pulse Program: dept135Scans: 256-1024 | Differentiates CH/CH₃ (positive) from CH₂ (negative) carbons, aiding in assignment. |
| ¹H-¹H COSY | Pulse Program: cosygpqf | Identifies scalar-coupled protons, revealing the H-H connectivity network. |
| ¹H-¹³C HSQC | Pulse Program: hsqcedetgpsisp2.2 | Correlates protons to their directly attached carbons, linking the ¹H and ¹³C assignments. |
| ¹H-¹³C HMBC | Pulse Program: hmbcgplpndqf | Reveals long-range (2-3 bond) H-C correlations, essential for connecting spin systems and placing quaternary carbons. |
| NOESY | Pulse Program: noesygpphMixing Time: 300-800 ms | Detects through-space correlations, providing information on stereochemistry and 3D structure. |
Data Processing
Modern NMR software packages like Mnova or TopSpin offer automated and manual processing capabilities.[27][28][29] Key steps include:
-
Fourier Transformation: Converts the raw data (FID) into a frequency-domain spectrum.
-
Phasing: Corrects the phase of the signals to ensure pure absorption lineshapes.
-
Baseline Correction: Flattens the baseline of the spectrum.
-
Referencing: Calibrates the chemical shift scale, typically to the residual solvent peak or an internal standard like TMS.[25]
Advanced Topics: The Anomeric Effect
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon (C-1) of a pyran ring to prefer an axial orientation over an equatorial one, despite the steric hindrance. This effect has a noticeable impact on both chemical shifts and coupling constants and is a key consideration in the conformational analysis of pyran derivatives.[30][31]
Conclusion
The structural elucidation of pyran-containing molecules is a systematic process that relies on the careful acquisition and logical interpretation of a suite of NMR experiments. By understanding the fundamental principles of chemical shifts and coupling constants and by following a validated workflow that integrates 1D and 2D NMR techniques, researchers can confidently determine the structure, stereochemistry, and conformation of these important heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cigs.unimo.it [cigs.unimo.it]
- 5. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tetrahydropyran(142-68-7) 1H NMR spectrum [chemicalbook.com]
- 8. reddit.com [reddit.com]
- 9. 3,4-Dihydro-2H-pyran(110-87-2) 1H NMR spectrum [chemicalbook.com]
- 10. J-coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. compoundchem.com [compoundchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. web.uvic.ca [web.uvic.ca]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. acdlabs.com [acdlabs.com]
- 17. youtube.com [youtube.com]
- 18. emerypharma.com [emerypharma.com]
- 19. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 20. youtube.com [youtube.com]
- 21. princeton.edu [princeton.edu]
- 22. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 23. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 24. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 25. benchchem.com [benchchem.com]
- 26. organomation.com [organomation.com]
- 27. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 28. Recommended Software for NMR Data Process – Georgia Tech NMR Center [sites.gatech.edu]
- 29. NMR Data Processing Software | UD NMR Center [sites.udel.edu]
- 30. pubs.acs.org [pubs.acs.org]
- 31. users.ox.ac.uk [users.ox.ac.uk]
GC-MS Analysis for Real-Time Monitoring of 4-Phenyltetrahydro-2H-pyran-4-carbonitrile Synthesis
< APPLICATION NOTE
Abstract
This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative monitoring of reactions synthesizing 4-Phenyltetrahydro-2H-pyran-4-carbonitrile. This compound and its derivatives are of significant interest in medicinal chemistry and drug development. Real-time monitoring of chemical reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring process safety and reproducibility. The described protocol provides a highly selective and sensitive approach for tracking the consumption of reactants and the formation of the desired product and potential byproducts, offering critical insights into reaction kinetics.
Introduction: The Need for In-Process Reaction Monitoring
The synthesis of complex organic molecules, such as this compound, often involves multi-step processes where precise control over reaction parameters is paramount.[1][2] this compound serves as a key intermediate in the development of various heterocyclic compounds, which are foundational scaffolds in many pharmaceutical agents. Traditional methods of reaction monitoring, such as Thin Layer Chromatography (TLC), provide qualitative data but lack the quantitative precision required for rigorous process optimization.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical solution, combining the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[4][5] This combination allows for the unambiguous identification and quantification of volatile and semi-volatile compounds within a complex reaction mixture.[6][7] This note provides a comprehensive guide for researchers and drug development professionals to implement a reliable GC-MS method for monitoring the synthesis of this important pyran derivative.
Principle of the GC-MS Method
The methodology is based on the principle that components of a reaction mixture, after appropriate sample preparation, can be volatilized and separated based on their boiling points and interactions with a stationary phase within a capillary GC column.[5] As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for positive identification. By integrating the peak area of each component and comparing it to an internal standard, the reaction's progress can be accurately quantified over time.
Experimental Protocol
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (A non-polar column is selected due to the semi-polar nature of the analyte and reactants).
-
Autosampler Vials: 2 mL amber glass vials with PTFE/silicone septa.[8]
-
Syringes: Gas-tight syringes for sampling.
Reagents and Standards
-
Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexane (all GC grade or higher). Volatile organic solvents are required for GC-MS analysis.[9]
-
Internal Standard (IS): Biphenyl or Dodecane (chosen for its chemical inertness, volatility, and chromatographic separation from analytes of interest).
-
Reference Standards: Purified this compound and all relevant starting materials.
-
Quenching Solution: Cold saturated sodium bicarbonate (NaHCO₃) solution (reaction dependent).
Hypothetical Reaction Context
For the purpose of this protocol, we will consider a common synthetic route to pyran carbonitriles: a multi-component reaction involving an aldehyde (benzaldehyde), a source of cyanide, and a suitable pyran precursor.[10] The reaction progress is monitored by observing the disappearance of benzaldehyde and the appearance of the this compound product.
Workflow Diagram
Caption: Experimental workflow from reaction sampling to data analysis.
Step-by-Step Sample Preparation Protocol
-
Sampling: At predetermined time points (e.g., t=0, 1h, 2h, 4h, etc.), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture using a gas-tight syringe. The exact volume should be consistent for all time points.
-
Quenching (Critical Step): Immediately transfer the aliquot into a vial containing 1 mL of ice-cold saturated NaHCO₃ solution. This step is crucial to instantly stop the reaction, ensuring the sample composition accurately reflects the reaction state at the time of sampling.
-
Extraction: Add 1 mL of Ethyl Acetate (EtOAc) to the quenched sample. Vortex vigorously for 30 seconds to extract the organic components into the EtOAc layer. This liquid-liquid extraction separates analytes from non-volatile salts and other aqueous-soluble components.[9]
-
Phase Separation: Allow the layers to separate. Carefully transfer the top organic layer (EtOAc) to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the extracted organic layer to remove any residual water, which can be detrimental to the GC column.
-
Dilution & Internal Standard Addition: Transfer a precise volume (e.g., 100 µL) of the dried organic extract to a 2 mL autosampler vial. Add a precise amount of internal standard solution (e.g., 100 µL of a 1 mg/mL Biphenyl solution in DCM) and dilute with DCM to a final volume of 1 mL. Dilution is necessary to bring the analyte concentration into the optimal range for the detector and prevent column overloading.[6]
-
Filtration: Filter the final sample through a 0.22 µm PTFE syringe filter directly into a clean autosampler vial to remove any particulates that could block the injector.[6]
GC-MS Instrumental Parameters
The following parameters serve as a starting point and should be optimized for your specific instrumentation and reaction components.[11]
| Parameter | Setting | Rationale |
| GC Inlet | ||
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks. A splitless injection may be used for trace analysis.[12] |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the analytes without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for quantitative analysis. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, balancing speed and resolution. |
| Oven Program | ||
| Initial Temperature | 80 °C, hold for 2 min | Allows for focusing of volatile components at the head of the column. |
| Ramp Rate | 15 °C/min to 280 °C | A moderate ramp rate to ensure good separation of reactants, product, and byproducts. |
| Final Temperature | 280 °C, hold for 5 min | Ensures all components are eluted from the column before the next run. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Impact (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns for library matching. |
| Ion Source Temp. | 230 °C | Standard temperature to maintain ion source cleanliness. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Scan Range | 50 - 450 m/z | Covers the molecular ions and key fragments of the expected compounds. |
| Solvent Delay | 3 min | Prevents the high concentration of solvent from reaching the detector, preserving the filament. |
Data Analysis and Interpretation
Peak Identification
-
Retention Time (RT): Compare the retention times of peaks in the reaction sample chromatogram to those of the injected pure reference standards.
-
Mass Spectrum: Confirm the identity of each peak by comparing its mass spectrum to the reference standard's spectrum or a validated spectral library (e.g., NIST). The mass spectrum of this compound will exhibit a characteristic molecular ion peak (M⁺) and specific fragmentation patterns.
Quantitative Analysis
The concentration of each analyte (reactant and product) is determined relative to the constant concentration of the internal standard (IS). This ratiometric approach corrects for variations in injection volume and sample work-up.
-
Integration: Integrate the peak area for each starting material, the product, and the internal standard.
-
Response Factor (RF): A Response Factor must be calculated for each analyte relative to the IS using a calibration curve prepared with known concentrations of the standards.
-
Calculation: The concentration of an analyte at a given time point is calculated using the following formula: Concentration_Analyte = (Area_Analyte / Area_IS) * (Concentration_IS / RF_Analyte)
By plotting the concentration of the starting material and product versus time, a reaction profile can be generated, providing valuable kinetic data.
Caption: Relationship between reaction time and analyte concentration.
Method Validation and Trustworthiness
To ensure the reliability of the results, the analytical method should be validated according to established guidelines.[5][13] Key validation parameters include:
-
Specificity: The ability to resolve and quantify the analyte of interest in the presence of other components.[4]
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a defined range.[12][14]
-
Accuracy & Precision: The accuracy (closeness to the true value) and precision (repeatability) should be determined by analyzing samples with known concentrations.[4][12]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.[12][14]
Troubleshooting
| Problem | Potential Cause | Solution |
| No peaks or very small peaks | Sample too dilute; Injector issue; Leak in the system. | Concentrate sample; Check syringe and injector port; Perform a leak check. |
| Broad or tailing peaks | Column contamination; Active sites in the inlet liner; Column degradation. | Bake out column; Replace inlet liner; Trim the first few cm of the column or replace it. |
| Ghost peaks | Carryover from previous injection; Septum bleed. | Run a solvent blank; Use high-quality septa and replace regularly. |
| Poor reproducibility | Inconsistent sample preparation; Autosampler malfunction. | Ensure precise and consistent volumes are used; Check autosampler for proper operation. |
Conclusion
The GC-MS method detailed in this application note provides a powerful, reliable, and quantitative tool for monitoring the synthesis of this compound. By providing real-time data on the consumption of reactants and the formation of products, this protocol enables researchers to gain deep insights into reaction kinetics, optimize process parameters for improved yield and purity, and facilitate a more efficient drug development pipeline. The principles and steps outlined are adaptable to a wide range of similar chemical transformations.
References
- 1. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 5. impactfactor.org [impactfactor.org]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Sample preparation GC-MS [scioninstruments.com]
- 10. rroij.com [rroij.com]
- 11. m.youtube.com [m.youtube.com]
- 12. The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pyran Derivatives in Drug Discovery: From Synthesis to Biological Evaluation
Introduction: The Pyran Scaffold as a Privileged Structure in Medicinal Chemistry
The pyran ring, a six-membered oxygen-containing heterocycle, is a cornerstone of medicinal chemistry and natural product synthesis.[1] Its structural motif is embedded within a vast array of biologically active molecules, including flavonoids, coumarins, and various alkaloids, underscoring its role as a "privileged scaffold."[1][2] This term reflects the ability of the pyran core to serve as a versatile framework for developing ligands that can interact with a wide range of biological targets with high affinity. The diverse pharmacological activities exhibited by pyran derivatives—spanning anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties—make them a focal point for modern drug discovery programs.[3][4][5]
This guide provides an in-depth look at the application of pyran derivatives in drug discovery, offering field-proven insights into their synthesis and biological evaluation. We will explore a highly efficient synthetic methodology and a standard protocol for assessing anticancer activity, providing researchers with the foundational knowledge to harness the therapeutic potential of this remarkable heterocyclic system.
Application Note 1: Efficient Synthesis of Bioactive 2-Amino-4H-Pyran Scaffolds via Multi-Component Reaction (MCR)
Rationale: Multi-component reactions (MCRs) are powerful tools in medicinal chemistry, enabling the synthesis of complex molecules from three or more starting materials in a single, atom-economical step.[6][7] This approach is ideal for generating chemical libraries for high-throughput screening. The one-pot synthesis of 2-amino-4H-pyrans is a classic example, typically involving an aldehyde, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound.[8][9] This reaction proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization, offering a rapid and efficient route to a diverse range of pyran derivatives.[10]
Experimental Workflow for MCR Synthesis: The following diagram outlines the typical workflow for the synthesis and purification of a 2-amino-4H-pyran library.
Caption: General experimental workflow for MCR synthesis of pyrans.
Protocol 1: Three-Component Synthesis of Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
This protocol provides a representative procedure for the synthesis of a 2-amino-4H-pyran derivative.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Malononitrile (1.1 mmol, 73 mg)[8]
-
Ethyl acetoacetate (1.0 mmol, 130 mg)[8]
-
Piperidine (catalyst, ~0.1 mmol, 10 µL)
-
Ethanol (3 mL)[8]
-
Round-bottom flask (10 mL)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Ethyl acetate/n-hexane (1:3) for TLC eluent[8]
-
Büchner funnel and filter paper
-
Diethyl ether (for washing)
Procedure:
-
Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol), malononitrile (1.1 mmol), and ethyl acetoacetate (1.0 mmol).[8]
-
Causality: Using a slight excess of malononitrile can help drive the initial Knoevenagel condensation to completion.
-
-
Solvent and Catalyst Addition: Add 3 mL of ethanol to the flask, followed by a catalytic amount of piperidine (~10 µL).
-
Causality: Ethanol is a common, environmentally benign solvent for this reaction. Piperidine is a basic catalyst that facilitates both the Knoevenagel condensation and the subsequent Michael addition.
-
-
Reaction Execution: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress using TLC every 30 minutes. Spot the reaction mixture against the starting materials on a silica gel plate and elute with a 1:3 mixture of ethyl acetate and n-hexane.[8] The formation of a new, more polar spot indicates product formation. The reaction is typically complete within 2-4 hours.
-
Product Isolation: Upon completion, a solid precipitate will often form. Collect the solid product by vacuum filtration using a Büchner funnel.[8]
-
Self-Validation: The formation of a precipitate is a strong indicator of successful product formation, as the pyran products are often less soluble in ethanol than the starting materials.
-
-
Purification: Wash the collected solid with cold diethyl ether (2 x 5 mL) to remove any unreacted starting materials.[8]
-
Drying and Characterization: Dry the purified white solid product under vacuum. Characterize the structure using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry to confirm its identity and purity. A typical yield for this reaction is in the range of 85-95%.
Application Note 2: Evaluating Anticancer Activity using the MTT Cell Viability Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing the cytotoxic potential of chemical compounds.[11][12] The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[4] In living cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[3][5] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured. A decrease in absorbance in compound-treated cells compared to untreated controls indicates a reduction in cell viability, allowing for the calculation of metrics like the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Cytotoxicity of Pyran Derivatives The following table summarizes the cytotoxic activity of representative 4H-pyran derivatives against the HCT-116 human colorectal carcinoma cell line, demonstrating the potential of this scaffold in anticancer drug discovery.[11]
| Compound ID | Structure (Variation at R) | Mean IC₅₀ (µM)[11] |
| 4d | 4-Cl | 75.1 |
| 4k | 2,4-diCl | 85.88 |
| 4g | 4-OH | > 100 |
| 4j | 4-NO₂ | > 100 |
| 4a | H | 165.43 |
Note: Lower IC₅₀ values indicate higher cytotoxic potency. This data suggests that halogenated phenyl substituents at the 4-position of the pyran ring can enhance cytotoxic activity against HCT-116 cells.
Protocol 2: Step-by-Step MTT Assay for Cytotoxicity Evaluation
Materials:
-
HCT-116 cells (or other cancer cell line of choice)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
Pyran derivatives (dissolved in DMSO to create stock solutions, e.g., 10 mM)
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (18-24 hours) in a CO₂ incubator to allow for cell attachment.
-
Causality: An overnight incubation ensures cells recover from trypsinization, adhere to the plate, and are in a logarithmic growth phase before compound exposure.
-
-
Compound Treatment: Prepare serial dilutions of the pyran compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include "untreated" (medium only) and "vehicle control" (medium with DMSO) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium plus 10 µL of the 5 mg/mL MTT solution to each well.[3][4]
-
Causality: Serum can sometimes interfere with the assay, so using serum-free medium during MTT incubation is often recommended.
-
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Protect the plate from light.
-
Self-Validation: Check for the formation of purple precipitate within the cells using a microscope. The intensity of the color should be greatest in the untreated control wells.
-
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value.
Mechanistic Insight: Induction of Apoptosis by Pyran Derivatives
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Pyran derivatives have been shown to trigger this process, often through the intrinsic (mitochondrial) pathway. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax).[6][13] A promising therapeutic strategy is to disrupt the balance between these proteins, favoring apoptosis.
The diagram below illustrates a proposed mechanism where a bioactive pyran derivative inhibits the anti-apoptotic protein Bcl-2. This inhibition allows the pro-apoptotic protein Bax to permeabilize the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in cell death.[6]
Caption: Intrinsic apoptosis pathway induced by a pyran derivative.
This mechanistic understanding is crucial for rational drug design, allowing scientists to optimize pyran scaffolds to enhance their pro-apoptotic activity, potentially leading to more effective and selective cancer therapies.
References
- 1. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. broadpharm.com [broadpharm.com]
- 5. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Note: A Versatile Synthetic Route to 4-(Halophenyl)tetrahydro-2H-pyran-4-carbonitrile Analogs for Drug Discovery
Introduction
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties such as solubility and metabolic stability.[1][2] Specifically, 4-aryl-4-cyanotetrahydropyran derivatives are of significant interest as they provide a three-dimensional framework with a polar nitrile group and a lipophilic, substitutable aromatic ring, making them attractive for targeting a variety of biological receptors. The halogen substituent on the phenyl ring allows for fine-tuning of the molecule's electronic and lipophilic properties, and can also serve as a handle for further functionalization, for instance, through cross-coupling reactions.
This application note provides a detailed, field-proven protocol for the synthesis of a series of 4-(halophenyl)tetrahydro-2H-pyran-4-carbonitrile analogs. The presented methodology is designed to be robust, scalable, and adaptable for the generation of a library of compounds for screening in drug discovery programs. We will delve into the causality behind the experimental choices and provide self-validating protocols to ensure reproducibility.
Synthetic Strategy: A Two-Step Approach
The synthesis of 4-(halophenyl)tetrahydro-2H-pyran-4-carbonitrile analogs is efficiently achieved through a two-step sequence starting from the commercially available and inexpensive tetrahydro-4H-pyran-4-one. This strategy offers a convergent and modular approach, allowing for the late-stage introduction of the desired halophenyl group.
Workflow Diagram:
References
Troubleshooting & Optimization
Technical Support Center: 4-Phenyltetrahydro-2H-pyran-4-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of 4-Phenyltetrahydro-2H-pyran-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a core focus on improving reaction yield and purity. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower your experimental success.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy for this compound.
Q1: What are the primary synthetic routes to this compound?
The synthesis of this compound typically starts from its corresponding ketone precursor, 4-Phenyltetrahydro-2H-pyran-4-one. The core transformation is the cyanation of this ketone. There are several effective methods to achieve this, primarily revolving around the nucleophilic addition of a cyanide equivalent to the carbonyl group. The most common strategies include the use of alkali metal cyanides (like KCN or NaCN) often under acidic conditions to generate HCN in situ, or the use of silylated cyanide reagents like trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst.[1][2]
Q2: What are the most critical parameters to control for maximizing yield in this cyanation reaction?
From our experience, three parameters are paramount:
-
pH Control: When using alkali cyanides, the pH is a delicate balance. The reaction requires the cyanide anion (CN⁻) as the nucleophile, but also benefits from protonation of the carbonyl oxygen to increase its electrophilicity. Overly acidic conditions (pH < 7) will convert most of the cyanide salt into volatile and highly toxic HCN gas, depleting the nucleophile. Conversely, strongly basic conditions can promote side reactions. A buffered system or the slow addition of a mild acid (like acetic acid) is often optimal.
-
Water Content: The presence of water can be detrimental. It can hydrolyze the cyanating agent (especially TMSCN) and, during workup, can potentially hydrolyze the desired nitrile product to the corresponding amide or carboxylic acid, particularly under harsh pH or high-temperature conditions. Using anhydrous solvents and reagents is highly recommended.[3]
-
Temperature: Cyanohydrin formation, the initial step in this reaction, is often a reversible equilibrium. Lower temperatures typically favor the addition product (Le Châtelier's principle). Therefore, initiating the reaction at 0°C or even lower is a common strategy to maximize the formation of the initial adduct before proceeding.
Q3: How do I choose between a classic cyanide salt (KCN/NaCN) and trimethylsilyl cyanide (TMSCN)?
The choice depends on your scale, available equipment, and tolerance for certain reagents.
-
Alkali Metal Cyanides (KCN, NaCN): These are cost-effective and suitable for large-scale synthesis. However, they necessitate careful handling due to their high toxicity and the potential generation of HCN gas. Reactions often require protic solvents and careful pH control. Phase-transfer catalysis can be employed to improve reactivity in biphasic systems.[4]
-
Trimethylsilyl Cyanide (TMSCN): This reagent is generally more reactive and often provides higher yields under milder, anhydrous conditions.[2] It typically requires an aprotic solvent and a catalyst (e.g., ZnI₂, InBr₃, or various organocatalysts).[1][2] The initial product is a trimethylsilyloxy nitrile, which is then hydrolyzed during workup to yield the final product. While often more efficient, TMSCN is more expensive and moisture-sensitive.
Troubleshooting Guide: From Low Yields to Pure Product
This guide addresses specific experimental issues in a problem-and-solution format.
Q1: My reaction yield is consistently low (<40%), and I primarily recover the starting ketone, 4-Phenyltetrahydro-2H-pyran-4-one. What is the likely cause?
This is the most common issue and almost always points to an unfavorable reaction equilibrium or insufficient activation of the carbonyl.
Causality Analysis: The addition of cyanide to a ketone to form a cyanohydrin is a reversible reaction.[5] Steric hindrance around the carbonyl, as seen in a substituted cyclic ketone, can disfavor the formation of the sp³-hybridized cyanohydrin intermediate, causing the equilibrium to lie on the side of the starting materials.
Solutions:
-
Increase Cyanide Concentration: Use a larger excess of the cyanide source (e.g., 1.5 to 3.0 equivalents) to push the equilibrium toward the product side.
-
Lower the Reaction Temperature: Start the reaction at 0°C or -10°C. This slows down the reverse reaction more than the forward reaction, allowing the cyanohydrin intermediate to accumulate.
-
Switch to a More Reactive System: If using KCN/NaCN, consider switching to TMSCN with a Lewis acid catalyst like Zinc Iodide (ZnI₂) or Indium Bromide (InBr₃).[1][2] Lewis acids coordinate to the carbonyl oxygen, making it significantly more electrophilic and accelerating the forward reaction.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting logic for low reaction conversion.
Q2: My reaction forms a new product, but it's not the desired nitrile. TLC/LC-MS analysis suggests a more polar compound. What could it be?
You are likely isolating the intermediate α-hydroxynitrile (cyanohydrin).
Causality Analysis: The reaction proceeds through the formation of 4-hydroxy-4-phenyltetrahydro-2H-pyran-4-carbonitrile. Some synthetic methods, particularly those using TMSCN, form a protected version of this intermediate. If the final dehydration or deprotection step is incomplete, you will isolate this polar, hydroxyl-containing compound.
Solutions:
-
Verify Your Workup: If you used TMSCN, the workup must effectively hydrolyze the O-silyl ether. This is typically achieved by quenching with a mild aqueous acid (e.g., 1M HCl) or a fluoride source. Ensure the quench is not too harsh to avoid nitrile hydrolysis.
-
Facilitate Dehydration: If your goal is direct conversion and you are isolating the cyanohydrin, the reaction may require a dehydration step. For instance, treating the crude cyanohydrin with a dehydrating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in pyridine can convert the tertiary alcohol into the desired nitrile, though this is a separate reaction step. A one-pot method for converting ketones directly to nitriles without isolating the hydroxyl intermediate involves reagents like tosylmethyl isocyanide (TosMIC).[1]
Reaction Mechanism: Cyanohydrin Formation
Caption: Mechanism of cyanide addition to the ketone.
Q3: The reaction works, but purification is difficult due to a persistent, slightly less polar impurity. What is this and how can I remove it?
This impurity could be an elimination byproduct.
Causality Analysis: Under certain conditions (e.g., heating with acid or base), the intermediate tertiary alcohol (cyanohydrin) can undergo dehydration to form an unsaturated nitrile, such as 4-phenyl-3,6-dihydro-2H-pyran-4-carbonitrile. This byproduct would be less polar than the cyanohydrin but may have a similar polarity to the desired saturated product, complicating purification by column chromatography.
Solutions:
-
Maintain Low Temperatures: Avoid heating the reaction mixture or the crude product during workup and concentration. Perform all steps, including solvent removal, at reduced pressure and moderate temperatures (<40°C).
-
Use a Neutral Workup: Wash the organic layer with a neutral brine solution instead of acidic or basic solutions if possible.
-
Optimize Chromatography: Use a high-resolution silica gel and a shallow solvent gradient (e.g., starting with 5% EtOAc in Hexanes and slowly increasing to 15%) to improve separation between the desired saturated product and any potential unsaturated byproducts.
Validated Experimental Protocols
These protocols provide a starting point for your experiments. Always perform a risk assessment before handling hazardous chemicals, especially cyanide compounds.
Protocol 1: Trimethylsilyl Cyanide (TMSCN) with Zinc Iodide (ZnI₂) Catalysis
This method is recommended for its high efficiency and mild conditions.
Materials:
-
4-Phenyltetrahydro-2H-pyran-4-one
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc Iodide (ZnI₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Phenyltetrahydro-2H-pyran-4-one (1.0 eq).
-
Dissolve the ketone in anhydrous DCM (approx. 0.2 M concentration).
-
Add anhydrous ZnI₂ (0.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add TMSCN (1.5 eq) dropwise over 15 minutes.
-
Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction back to 0°C and carefully quench by adding 1M HCl solution.
-
Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the final product.
Protocol 2: Phase-Transfer Catalyzed (PTC) Cyanation
This protocol is a robust alternative using less expensive reagents.[4]
Materials:
-
4-Phenyltetrahydro-2H-pyran-4-one
-
Sodium Cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Acetic Acid
Procedure:
-
In a round-bottom flask, prepare a solution of NaCN (2.0 eq) in water (approx. 2 M).
-
Add the ketone (1.0 eq) dissolved in toluene, followed by the phase-transfer catalyst, TBAB (0.1 eq).
-
Stir the biphasic mixture vigorously to ensure efficient mixing.
-
Cool the mixture to 10-15°C.
-
Slowly add acetic acid (2.0 eq) dropwise over 1 hour, ensuring the temperature does not exceed 20°C. Caution: This will generate HCN gas. Perform this in a well-ventilated fume hood.
-
Stir the reaction vigorously at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer twice with toluene.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Comparison of Methods
| Parameter | Protocol 1 (TMSCN/ZnI₂) | Protocol 2 (PTC/NaCN) | Key Consideration |
| Typical Yield | 75-95% | 60-80% | TMSCN is generally more efficient for this transformation. |
| Reaction Time | 6-8 hours | 12-24 hours | The catalyzed TMSCN reaction is significantly faster. |
| Temperature | 0°C to RT | 10°C to RT | Both methods benefit from controlled, moderate temperatures. |
| Reagent Cost | Higher | Lower | NaCN and TBAB are more economical for large-scale work. |
| Safety | TMSCN is toxic and moisture-sensitive. | Generates toxic HCN gas in situ. Requires excellent ventilation. | Both methods require stringent safety protocols. |
References
- 1. researchgate.net [researchgate.net]
- 2. Neutral π-Nucleophile-Catalyzed Cyanation of Aldehydes and Ketones [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges in the Purification of Polar Nitrile Compounds
Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges encountered during the purification of polar nitrile compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing practical, in-depth troubleshooting advice and frequently asked questions (FAQs). Our focus is on elucidating the "why" behind the "how," empowering you to make informed decisions in your experimental work.
Introduction: The Polarity Paradox of the Nitrile Group
The nitrile group (-C≡N) imparts a significant dipole moment to organic molecules, leading to their classification as polar compounds.[1] However, their polarity can be misleading. While the nitrile group itself is polar, it is a poor hydrogen bond acceptor and does not readily hydrate.[2] This "hydroneutral" character, coupled with the potential for hydrolysis under certain conditions, presents a unique set of purification challenges.[2][3] This guide will equip you with the knowledge to navigate these complexities.
Part 1: Troubleshooting Guides in a Question-and-Answer Format
Section 1.1: Column Chromatography
Question 1: My polar nitrile compound shows significant tailing and poor resolution on a standard silica gel column. What's causing this and how can I fix it?
Answer: This is a common issue arising from strong interactions between the polar nitrile and the acidic silanol groups on the silica surface. This can be exacerbated if your compound also contains basic functionalities, like an amine.[4] Here’s a breakdown of the causes and solutions:
-
Cause: The lone pair of electrons on the nitrogen atom of the nitrile group can interact with the acidic protons of the silanol groups (Si-OH) on the silica gel surface, leading to peak tailing.
-
Solutions:
-
Deactivation of Silica Gel: Neutralize the acidic sites by adding a small amount of a basic modifier to your mobile phase. A common practice is to add 0.1-1% triethylamine (TEA) or ammonia solution to the eluent.[5] This competitively binds to the acidic sites, minimizing their interaction with your compound.
-
Alternative Stationary Phases:
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying basic and acid-sensitive compounds.[4]
-
Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobicity in addition to its polar nitrile group, reversed-phase chromatography can be an excellent option.[6] However, highly polar nitriles may not retain well on traditional C18 columns.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds.[6][8] It utilizes a polar stationary phase (like silica, diol, or amine-functionalized silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8][9] This technique promotes the partitioning of polar analytes into a water-enriched layer on the stationary phase surface, leading to good retention and separation.[6]
-
-
Question 2: My polar nitrile compound is not moving from the baseline on the TLC plate, even with highly polar solvent systems like 100% ethyl acetate. What should I do?
Answer: This indicates very strong retention on the stationary phase. Here are several strategies to address this:
-
Increase Mobile Phase Polarity:
-
Methanol/Dichloromethane Mixtures: A gradient of methanol in dichloromethane (e.g., 0-20% methanol) is often effective for eluting highly polar compounds from silica.[10]
-
Ammonia in Methanol/Dichloromethane: For basic nitriles, a solvent system containing a small percentage of ammonium hydroxide in methanol, further diluted in dichloromethane, can be very effective.[10]
-
-
Switch to a Different Chromatographic Mode:
Question 3: I suspect my nitrile compound is degrading on the silica gel column. How can I confirm this and prevent it?
Answer: Nitriles can be susceptible to hydrolysis to the corresponding amide or carboxylic acid on the acidic surface of silica gel, especially in the presence of water in the solvent system.[3][11]
-
Confirmation of Degradation:
-
2D TLC: Spot your compound on a TLC plate and run it in one direction. Then, turn the plate 90 degrees and run it in the same solvent system. If you see off-diagonal spots, it's an indication of on-plate degradation.[10]
-
LC-MS Analysis of Column Fractions: Analyze the fractions where you expect your compound by LC-MS. The presence of masses corresponding to the amide or carboxylic acid hydrolysis products would confirm degradation.
-
-
Prevention Strategies:
-
Deactivate the Silica Gel: As described in Question 1, use a basic modifier like triethylamine in your eluent.[5][11]
-
Use Anhydrous Solvents: Ensure your solvents are dry to minimize the water available for hydrolysis.
-
Alternative Stationary Phases: Employ less acidic stationary phases like neutral alumina or consider reversed-phase chromatography where the mobile phase is typically aqueous but the stationary phase is non-polar.[11]
-
Section 1.2: Crystallization
Question 4: I'm struggling to crystallize my highly polar nitrile compound. It either remains an oil or precipitates as an amorphous solid. What can I do?
Answer: Crystallization of highly polar compounds can be challenging due to their high solubility in polar solvents and tendency to form oils.[12] Here are some proven techniques:
-
Solvent Selection:
-
Systematic Solvent Screening: Experiment with a range of solvents with varying polarities. Common solvents for polar compounds include ethanol, methanol, isopropanol, acetone, and acetonitrile.[13]
-
Mixed Solvent Systems: A powerful technique is to use a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Then, gently heat the mixture until it becomes clear and allow it to cool slowly.[12] For polar nitriles, a good starting point could be dissolving in a minimal amount of a polar solvent like methanol or acetone and adding a less polar solvent like diethyl ether or hexanes.[13]
-
Nitrile Solvents for Crystallization: Interestingly, nitrile-containing solvents like acetonitrile can be excellent for crystallizing certain compounds.[14]
-
-
Inducing Crystallization:
-
Seeding: If you have a small amount of pure crystalline material, add a "seed" crystal to the supersaturated solution to initiate crystal growth.[12]
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal formation.[12]
-
Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container. This gradual increase in concentration can promote the growth of well-defined crystals.[15]
-
Vapor Diffusion: Dissolve your compound in a small vial and place this vial inside a larger, sealed container with a more volatile anti-solvent. The vapor of the anti-solvent will slowly diffuse into the solution of your compound, inducing crystallization.[15]
-
Table 1: Common Solvent Systems for Crystallization of Polar Compounds
| Good Solvent (High Polarity) | Poor Solvent (Lower Polarity) |
| Methanol | Diethyl Ether |
| Ethanol | Hexanes |
| Acetone | Toluene |
| Acetonitrile | Ethyl Acetate |
| Water | Acetone |
Section 1.3: Liquid-Liquid Extraction
Question 5: My polar nitrile compound has high solubility in both water and organic solvents, leading to poor recovery during liquid-liquid extraction. How can I improve the extraction efficiency?
Answer: This is a classic problem with polar, water-soluble compounds. Here are some strategies to enhance the partitioning of your compound into the organic phase:
-
Salting Out: Add a saturated solution of an inorganic salt, such as sodium chloride (brine), to the aqueous layer.[16] This increases the polarity of the aqueous phase, thereby decreasing the solubility of your organic compound and driving it into the organic layer.[16]
-
Use of a More Polar Organic Solvent: Standard extraction solvents like diethyl ether and ethyl acetate may not be effective. Consider using more polar, water-immiscible solvents. A 3:1 mixture of chloroform and isopropanol can be a very effective extraction solvent for polar compounds.[17]
-
pH Adjustment (for Ionizable Nitriles): If your polar nitrile compound also contains an acidic or basic functional group, you can manipulate the pH of the aqueous phase to suppress its ionization and increase its partition into the organic layer.[18] For example, if your compound has a basic amine group, increasing the pH of the aqueous layer with a mild base will deprotonate the ammonium salt, making the molecule less polar and more soluble in the organic phase.[18]
-
Continuous Liquid-Liquid Extraction: For compounds with very unfavorable partition coefficients, continuous extraction methods can be employed where the extraction solvent is continuously recycled through the aqueous phase.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of polar nitrile compounds, and how do I remove them?
A1: Common impurities often depend on the synthetic route used to prepare the nitrile.
-
From Alkyl Halides and Cyanide Salts:
-
Isocyanides: The formation of isocyanides is a common side reaction. Using alkali metal cyanides (NaCN, KCN) in polar aprotic solvents like DMSO favors the desired nitrile formation.[19] Isocyanides can often be separated from nitriles by column chromatography.
-
Unreacted Alkyl Halide: Can be removed by column chromatography.[20]
-
-
From Dehydration of Amides:
-
Unreacted Amide: Amides are generally more polar than the corresponding nitriles and can be separated by column chromatography.[20]
-
-
Hydrolysis Products:
-
Amides and Carboxylic Acids: As discussed, these can form during purification. If your product is a neutral nitrile and the impurity is a carboxylic acid, you can perform an acid-base extraction by dissolving the mixture in an organic solvent and washing with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer.[20]
-
Q2: How can I effectively visualize my polar nitrile compound on a TLC plate if it's not UV-active?
A2: Many simple nitriles lack a UV chromophore. Here are some effective visualization techniques:
-
Iodine Chamber: Place the TLC plate in a sealed container with a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots.[11]
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized. The plate is dipped in a solution of potassium permanganate, and the compound appears as a yellow-brown spot on a purple background.
-
Ceric Ammonium Molybdate (CAM) Stain: Another versatile stain that reacts with a wide range of functional groups.
Q3: What are the best analytical techniques to assess the purity of my final polar nitrile compound?
A3: A combination of techniques is always recommended for a comprehensive purity assessment.[21]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. For polar nitriles, HILIC or reversed-phase chromatography with a polar-embedded or polar-endcapped column is often suitable. Using multiple detectors like UV-Vis (Diode Array Detector) and an Evaporative Light Scattering Detector (ELSD) can help detect both chromophoric and non-chromophoric impurities.[21]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information and mass confirmation of your target compound and any impurities.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify and quantify impurities if their signals are resolved from those of your product. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[22]
-
Gas Chromatography (GC): If your nitrile compound is volatile and thermally stable, GC can be an excellent technique for assessing purity.[23]
Part 3: Experimental Protocols and Visualizations
Protocol 1: General Workflow for Purification Method Selection
-
Initial Characterization: Obtain an initial assessment of the crude reaction mixture using TLC and/or LC-MS to identify the target compound and major impurities.
-
Solubility Testing: Test the solubility of the crude material in a range of common laboratory solvents.
-
Method Scouting (TLC/Analytical HPLC):
-
Normal-Phase: Screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) on silica gel TLC plates.
-
Reversed-Phase: If the compound has some non-polar character, test on a C18 analytical HPLC column with a water/acetonitrile or water/methanol gradient.
-
HILIC: If the compound is highly polar, screen on a HILIC analytical column with an acetonitrile/water gradient.
-
-
Method Optimization: Based on the scouting results, optimize the chosen method (e.g., adjust the solvent gradient, pH, or additives) to achieve the best separation.
-
Scale-Up: Scale up the optimized method to preparative flash chromatography or HPLC for bulk purification.
Diagram 1: Logical Flow for Purification Method Selection
Caption: A decision tree for selecting the appropriate purification technique.
Protocol 2: Deactivation of a Silica Gel Column for Flash Chromatography
-
Column Packing: Dry or slurry pack the silica gel column as you normally would with your chosen non-polar solvent (e.g., hexane).
-
Prepare Deactivating Eluent: Prepare a solution of your initial, least polar mobile phase containing 1% triethylamine (v/v).
-
Column Flush: Pass 2-3 column volumes of the deactivating eluent through the packed column. This ensures that the acidic silanol groups are neutralized.
-
Equilibration: Flush the column with 2-3 column volumes of your initial mobile phase (without triethylamine) to remove any excess base.
-
Sample Loading and Elution: Proceed with loading your sample and running the chromatography with your desired mobile phase gradient.
Diagram 2: Workflow for Deactivating a Silica Gel Column
References
- 1. Nitrile - Wikipedia [en.wikipedia.org]
- 2. Are all polar molecules hydrophilic? Hydration numbers of nitro compounds and nitriles in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. labex.hu [labex.hu]
- 8. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. Purification [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. iscientific.org [iscientific.org]
- 15. unifr.ch [unifr.ch]
- 16. columbia.edu [columbia.edu]
- 17. Workup [chem.rochester.edu]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. agilent.com [agilent.com]
- 22. Coulometric method with titratable impurity analysis and mass balance method: convert acidimetric purity to chemical purity for SI-traceable highest standard of qNMR (potassium hydrogen phthalate), and verified by qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Choice for Multicomponent Pyran Synthesis
Welcome to the technical support center for multicomponent pyran synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization in these powerful reactions. Pyran scaffolds are integral to a vast array of natural products and pharmacologically active compounds, making their efficient synthesis a critical endeavor.[1][2] Multicomponent reactions (MCRs) provide an atom-economical and convergent pathway to these valuable heterocycles.[1][3] However, achieving high yields and selectivity is often critically dependent on the choice of catalyst.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common challenges and accelerate your research.
Troubleshooting Guide: Common Issues in Multicomponent Pyran Synthesis
Low yields, slow reaction rates, and the formation of side products are common hurdles in multicomponent pyran synthesis. The catalyst is often the key to resolving these issues. The following table outlines frequent problems, their probable causes related to catalysis, and recommended solutions.
| Issue | Probable Catalytic Cause | Recommended Solutions & Rationale |
| Low to No Product Formation | Insufficient Catalyst Activity: The catalyst may not be strong enough to activate the substrates, particularly the initial Knoevenagel condensation between the aldehyde and the active methylene compound. | Increase Catalyst Acidity/Basicity: For acid-catalyzed reactions, consider stronger Brønsted or Lewis acids. For base-catalyzed pathways, a stronger base may be required.[4] Switch Catalyst Type: If a homogeneous catalyst is failing, a heterogeneous catalyst with a high surface area might provide more active sites.[5][6][7] Nanoparticle catalysts, for instance, often exhibit high catalytic activity.[5][8][9] |
| Catalyst Incompatibility with Solvent: The chosen solvent can significantly impact catalyst activity and solubility. | Solvent Screening: Test a range of solvents with varying polarities. Protic solvents like ethanol are often effective, but aprotic solvents or even solvent-free conditions can sometimes provide better results.[2][3][10] | |
| Slow Reaction Rate | Low Catalyst Loading: An insufficient amount of catalyst will naturally lead to a slower reaction. | Optimize Catalyst Concentration: Systematically increase the catalyst loading (e.g., in 5 mol% increments) to find the optimal concentration that accelerates the reaction without promoting side reactions. |
| Suboptimal Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. | Increase Temperature: Gradually increase the reaction temperature while monitoring for product degradation or the formation of byproducts. Microwave-assisted synthesis can also be explored to reduce reaction times.[11] | |
| Formation of Side Products | Incorrect Catalyst Type: The catalyst may be promoting undesired reaction pathways. For example, a strong acid might cause decomposition of starting materials or products. | Explore Milder Catalysts: Consider using organocatalysts like L-proline or aspartic acid, which can offer higher selectivity under milder conditions.[12][13][14] Fine-tune Catalyst Properties: For heterogeneous catalysts, modifying the support or the active sites can alter selectivity. |
| Catalyst Promoting Side Reactions: The catalyst might be too active, leading to over-reaction or polymerization. | Reduce Catalyst Loading or Temperature: Lowering the catalyst concentration or the reaction temperature can sometimes suppress the formation of side products.[11] | |
| Difficulty in Product Isolation/Purification | Use of Homogeneous Catalysts: Homogeneous catalysts can be challenging to separate from the reaction mixture, leading to contamination of the final product. | Switch to a Heterogeneous Catalyst: Heterogeneous catalysts can be easily removed by filtration, simplifying the workup process.[5][6][7] Employ Magnetically Separable Catalysts: Iron oxide nanoparticles are excellent supports for catalysts, allowing for their easy removal with an external magnet.[5][9][15] |
| Poor Catalyst Reusability | Catalyst Deactivation: The catalyst may be poisoned by impurities, or its active sites may be blocked by reaction byproducts (coking/fouling).[16] Zeolite catalysts, for example, can be deactivated by the formation of bulky products within their pores.[17] | Catalyst Regeneration: Depending on the catalyst, it may be possible to regenerate it through washing or calcination. Choose a More Robust Catalyst: Some catalysts, particularly well-designed heterogeneous systems, exhibit greater stability and can be reused for multiple cycles without significant loss of activity.[6][18] |
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered by researchers working on multicomponent pyran synthesis.
Q1: What is the general mechanism of a multicomponent pyran synthesis, and what is the role of the catalyst?
The synthesis of a 4H-pyran core typically proceeds through a domino sequence of reactions: Knoevenagel condensation, followed by a Michael addition, and finally an intramolecular cyclization.[1] The catalyst's primary role is to accelerate one or more of these key steps.
-
Knoevenagel Condensation: An acidic or basic catalyst facilitates the condensation of an aldehyde with an active methylene compound (e.g., malononitrile) to form an electron-deficient alkene.
-
Michael Addition: The catalyst then promotes the addition of a C-H acidic compound (like a 1,3-dicarbonyl) to this activated alkene.
-
Intramolecular Cyclization: The final ring-closing step is often spontaneous but can also be facilitated by the catalyst.
Q2: Should I use a homogeneous or a heterogeneous catalyst?
The choice between a homogeneous and a heterogeneous catalyst depends on the specific requirements of your synthesis.[19]
-
Homogeneous Catalysts: These catalysts are in the same phase as the reactants (usually liquid).[20] They often exhibit high activity and selectivity due to well-defined active sites.[7] However, their separation from the product can be difficult and costly, hindering reusability.[7][19] Examples include L-proline and acidic ionic liquids.[12][21]
-
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants (typically a solid in a liquid phase).[20] Their primary advantage is ease of separation (e.g., by filtration) and potential for recyclability, which is crucial for green chemistry and industrial applications.[6][7][19] Examples include metal oxides, supported nanoparticles, and metal-organic frameworks (MOFs).[5][6][10]
Q3: What are some examples of effective catalysts for pyran synthesis?
A wide variety of catalysts have been successfully employed in multicomponent pyran synthesis. The optimal choice will depend on the specific substrates and desired reaction conditions.
| Catalyst Type | Examples | Key Advantages | References |
| Acidic Catalysts | Aspartic Acid, Acidic Ionic Liquids | Mild reaction conditions, often biodegradable. | [14][21] |
| Basic Catalysts | Piperidine, KOH loaded on CaO | Readily available, effective for base-catalyzed pathways. | [3][22] |
| Organocatalysts | L-proline, Triphenylphosphine | High stereoselectivity, metal-free. | [12][13][23] |
| Nanoparticle Catalysts | Fe3O4, Ag2O, CuFe2O4 | High surface area leading to high activity, often magnetically separable. | [5][8][9][18] |
| Metal-Organic Frameworks (MOFs) | Cu2(NH2-BDC)2(DABCO) | Tunable porosity and active sites. | [10] |
Q4: How does the solvent affect the catalytic reaction?
The choice of solvent can have a profound impact on the reaction outcome. Solvents can influence the solubility of reactants and catalysts, the stability of intermediates, and the overall reaction rate and yield. For instance, in some systems, polar protic solvents like ethanol give high yields, while in others, aprotic solvents or even solvent-free conditions are superior.[2][3] It is often necessary to screen a variety of solvents to identify the optimal medium for a particular catalyst and substrate combination. Deep eutectic solvents (DESs) are also emerging as green and effective media for these reactions.[24]
Experimental Protocol: A General Procedure for Nanoparticle-Catalyzed Pyran Synthesis
This protocol provides a general framework for a three-component synthesis of a 4H-pyran derivative using a heterogeneous nanoparticle catalyst. This method highlights the ease of catalyst recovery, a key advantage of using such systems.[18]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Dimedone (1.0 mmol)
-
Nanoparticle catalyst (e.g., CuFe2O4@starch, 30 mg)[18]
-
Ethanol (3 mL)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde, malononitrile, dimedone, and the nanoparticle catalyst in ethanol.
-
Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Catalyst Recovery: Upon completion of the reaction, if using a magnetic catalyst, place a strong magnet against the side of the flask to immobilize the catalyst. Decant the supernatant. For non-magnetic catalysts, remove by filtration.
-
Product Isolation: Wash the recovered catalyst with ethanol and set it aside for reuse. Evaporate the solvent from the combined supernatant and washings under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 4H-pyran derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions [mdpi.com]
- 3. growingscience.com [growingscience.com]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ethz.ch [ethz.ch]
- 8. SYNTHESIS, CHARACTERIZATION AND CYCLAZATION OF PYRAN USING Ag2O NANOPARTICLE FROM NATURAL SOURCE "GINGER" - ProQuest [proquest.com]
- 9. Green Synthesis of 4H-pyran Derivatives Using Fe3O4-MNPs as Efficient Nanocatalyst: Study of Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organocatalysis in synthesis: L-proline as an enantioselective catalyst in the synthesis of pyrans and thiopyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
- 19. benchchem.com [benchchem.com]
- 20. savemyexams.com [savemyexams.com]
- 21. Acidic Ionic Liquid-catalyzed Synthesis of Pyrano[4,3-b]pyran-5(4H)-ones using 4,4,4-trifluoro-1-phenylbutane-1,3-dione as a Building Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Pyran-Based Intermediates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the scale-up synthesis of pyran-based intermediates. This resource is designed to provide practical, in-depth guidance to navigate the complexities of transitioning pyran synthesis from the laboratory bench to pilot and commercial-scale production. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and field-proven insights necessary to anticipate challenges, troubleshoot effectively, and ensure a robust, safe, and efficient scale-up process.
Pyran rings are vital structural motifs in a vast array of pharmaceuticals and natural products.[1][2][3][4][5][6][7] However, scaling their synthesis is rarely a linear process.[8] What works seamlessly in laboratory glassware can present significant hurdles in large-scale reactors due to changes in heat and mass transfer, impurity profiles, and reaction kinetics.[8][9][10] This guide is structured to address these challenges head-on, providing a self-validating system of protocols and troubleshooting advice grounded in established scientific principles.
I. Troubleshooting Guide: Common Scale-Up Issues & Solutions
This section addresses specific problems that can arise during the scale-up of pyran synthesis in a question-and-answer format, providing both immediate actions and long-term preventative solutions.
Thermal Management & Exothermic Reactions
Q1: My reaction is experiencing a rapid, uncontrolled temperature increase, especially during reagent addition. What should I do?
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any limiting reagents or catalysts.[11]
-
Maximize Cooling: Ensure the reactor's cooling system is operating at full capacity.[11]
-
Verify Agitation: Confirm that the agitator is functioning correctly and at the appropriate speed to prevent localized hot spots.[11][12]
-
Emergency Quench: If the temperature continues to rise uncontrollably, initiate the pre-defined emergency quench or shutdown procedure.[11]
Long-Term Solutions & Root Cause Analysis:
-
Reduced Heat Transfer: The surface-area-to-volume ratio decreases significantly in larger reactors, impeding efficient heat dissipation.[8] This is a primary cause of thermal runaway risk.
-
Reagent Addition Rate: A fast addition rate can generate heat faster than the system can remove it.
-
Poor Mixing: Inefficient stirring leads to localized "hot spots" where the reaction proceeds much faster than in the bulk mixture.[11][12]
-
Solution: Optimize the stirring rate and impeller design to ensure efficient heat and mass transfer throughout the reaction mixture.
-
Protocol: Basic Reaction Calorimetry Setup
-
Calibration: Calibrate the calorimeter to determine the overall heat transfer coefficient (UA).[11]
-
Charge Reactor: Charge the reactor with the initial reactants and solvent.
-
Equilibration: Bring the reactor contents to the desired starting temperature and allow the system to equilibrate.[11]
-
Controlled Reagent Addition: Add the limiting reagent at a controlled rate, mimicking the planned large-scale process, while monitoring the heat flow.[11]
Q2: The reaction has a noticeable induction period, followed by a sudden and violent exotherm. How can I manage this?
Potential Cause: An induction period can lead to the accumulation of unreacted reagents. Once the reaction initiates, the built-up concentration reacts rapidly, causing a dangerous exotherm.[12]
Recommended Actions:
-
Controlled Initiation: Add a small portion of the reagent to initiate the reaction before proceeding with the full addition.
-
Seed the Reaction: In some cases, adding a small amount of the desired product can help to initiate the reaction smoothly.
-
Temperature Ramping: A slow, controlled increase in temperature can sometimes overcome the activation energy barrier without leading to a runaway reaction.
Impurity Profile & Purification Challenges
Q3: I'm observing new or increased levels of impurities in my scaled-up batches compared to the lab-scale synthesis. Why is this happening and how can I fix it?
Root Causes:
-
Changes in Reaction Kinetics: Longer reaction times or localized high temperatures can lead to different side reactions and degradation pathways.[8]
-
Raw Material Variability: The quality and impurity profile of raw materials can vary between suppliers and batches, becoming more pronounced at a larger scale.[8][14]
-
Mixing Inefficiencies: Poor mixing can lead to areas of high reactant concentration, promoting the formation of byproducts.
Troubleshooting & Optimization:
-
Impurity Identification: Isolate and characterize the new impurities to understand their formation mechanism.
-
Process Analytical Technology (PAT): Implement in-line analytical tools (e.g., FTIR, Raman spectroscopy) to monitor the reaction in real-time.[15][16][17][18][19] This allows for the detection of deviations from the desired reaction pathway.
-
Raw Material Qualification: Establish stringent specifications for all raw materials and qualify multiple suppliers to ensure consistency.[8][14]
-
Purification Method Re-evaluation: The purification method used at the lab scale (e.g., column chromatography) may not be feasible or efficient at an industrial scale.
Data Summary: Common Impurities in Pyran Synthesis
| Impurity Type | Potential Cause | Recommended Action |
| Over-oxidation Products | Excessive oxidant, high temperature | Optimize stoichiometry, control temperature |
| Dimerization/Polymerization | High concentration, prolonged reaction time | Optimize reaction concentration and time |
| Incomplete Reaction | Insufficient reaction time or temperature | Monitor reaction completion using PAT |
| Solvent-Related Impurities | Solvent degradation, reaction with solvent | Select a stable and appropriate solvent[22] |
Process Control & Reproducibility
Q4: My reaction yields are inconsistent from batch to batch at the larger scale. How can I improve reproducibility?
Key Considerations:
-
Critical Process Parameters (CPPs): Have you clearly defined the critical process parameters that impact the critical quality attributes (CQAs) of your intermediate?[8][23]
-
Process Analytical Technology (PAT): Real-time monitoring can help ensure that CPPs are maintained within their defined limits throughout the process.[16][17][19][23]
-
Documentation: Robust documentation of all process parameters and any deviations is essential for identifying the root cause of variability.[14][24]
Workflow for Improving Reproducibility
Caption: Workflow for enhancing process reproducibility.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary safety considerations when scaling up pyran synthesis? A1: The primary safety concerns revolve around managing exothermic reactions to prevent thermal runaway.[11][12] It is crucial to have a thorough understanding of the reaction's thermal hazards through calorimetric studies. Additionally, proper handling of hazardous reagents and solvents, as well as ensuring adequate ventilation and personal protective equipment, are paramount. Implementing risk assessments like Failure Mode and Effects Analysis (FMEA) and Hazard and Operability Studies (HAZOP) is a standard industry practice.[8]
Q2: How do I choose the right solvent for a scaled-up pyran synthesis? A2: Solvent selection at scale goes beyond just solubility and reactivity. Key factors to consider include:
-
Boiling Point: A solvent with a suitable boiling point facilitates both reaction temperature control and subsequent removal.
-
Safety: Flammability, toxicity, and environmental impact are critical considerations. Green solvents are increasingly favored.[25]
-
Work-up and Purification: The solvent should allow for easy product isolation and purification (e.g., extraction, crystallization).
-
Cost and Availability: The cost and reliable supply of the solvent are important for commercial viability.[25]
Q3: What are the regulatory expectations for scaling up the synthesis of a pharmaceutical intermediate? A3: Regulatory agencies like the FDA and EMA require adherence to Good Manufacturing Practices (GMP) throughout the scale-up process.[15][26] Key expectations include:
-
Process Validation: Demonstrating that the manufacturing process is robust and consistently produces an intermediate of the required quality.[15][24]
-
Impurity Control: A well-defined strategy for identifying, qualifying, and controlling impurities.[8]
-
Documentation: Comprehensive documentation of all development, scale-up, and validation activities.[8][14]
-
Quality by Design (QbD): A systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control.[15][19]
Q4: Can flow chemistry be a viable option for scaling up pyran synthesis? A4: Yes, flow chemistry offers significant advantages for scaling up exothermic and hazardous reactions.[10][27][28] The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer and precise temperature control, minimizing the risk of thermal runaway.[13][27][28] Scaling up in a flow system often involves "numbering up" (running multiple reactors in parallel) rather than increasing the reactor size, which can simplify the transition from lab to production.[28]
Logical Relationship: Batch vs. Flow Chemistry for Scale-Up
Caption: Comparison of scale-up considerations for batch vs. flow chemistry.
III. References
-
Scale-Up Challenges for Intermediates: Ensuring a Smooth Transition from Lab to Commercial Production - At Tianming Pharmaceutical. (URL: 8)
-
Managing reaction exotherms in large-scale Tetrahydro-4H-pyran-4-one synthesis - Benchchem. (URL: 11)
-
Overcoming Challenges in Scale-Up Production - World Pharma Today. (URL: 15)
-
Managing exothermic reactions in 6-Methoxydihydro-2h-pyran-3(4h)-one synthesis - Benchchem. (URL: 12)
-
How to Scale Up Pharmaceutical Manufacturing. (URL: 24)
-
How to scale pharma manufacturing efficiently? - HyCON Labs. (URL: 14)
-
Challenges of Scale-up and Commercialization - Pharmaceutical Processing World. (URL: 26)
-
Heat Management in Microreactors for Fast Exothermic Organic Syntheses – First Design Principles | Request PDF - ResearchGate. (URL: 13)
-
Solvent effect on the synthesis of 4a a | Download Table - ResearchGate. (URL: 22)
-
Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (URL: 27)
-
Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. (URL: 16)
-
Process Analytical Technology - PAT - Stepscience. (URL: 23)
-
Challenges of scaling up chemical processes (based on real life experiences). (URL: 9)
-
Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry - AIR Unimi. (URL: 10)
-
Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - MDPI. (URL: 1)
-
When it comes to scaling up organic synthesis, it pays to think small. James Mitchell Crow explains. (URL: 28)
-
Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - NIH. (URL: 17)
-
Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. (URL: 2)
-
Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing). (URL: 18)
-
Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing - Longdom Publishing. (URL: 19)
-
Purification of synthesis intermediates - Séché Environnement. (URL: 20)
-
A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives - ResearchGate. (URL: 3)
-
6 key challenges when scaling up sustainable chemical processes - Uk-cpi.com. (URL: 25)
-
(PDF) Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Functionalization - ResearchGate. (URL: 4)
-
Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Functionalization - ResearchGate. (URL: 5)
-
Synthesis of Pyran and Pyranone Natural Products - PMC - NIH. (URL: 6)
-
Inline purification in continuous flow synthesis – opportunities and challenges - BJOC. (URL: 21)
-
Strategies for the synthesis of furo-pyranones and their application in the total synthesis of related natural products | Request PDF - ResearchGate. (URL: 7)
References
- 1. mdpi.com [mdpi.com]
- 2. espublisher.com [espublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Pyran and Pyranone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tianmingpharm.com [tianmingpharm.com]
- 9. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 10. air.unimi.it [air.unimi.it]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. renejix.com [renejix.com]
- 15. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 19. longdom.org [longdom.org]
- 20. Purification of synthesis intermediates [groupe-seche.com]
- 21. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 22. researchgate.net [researchgate.net]
- 23. stepscience.com [stepscience.com]
- 24. ascendiacdmo.com [ascendiacdmo.com]
- 25. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 26. pharmaceuticalprocessingworld.com [pharmaceuticalprocessingworld.com]
- 27. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 28. rsc.org [rsc.org]
Technical Support Center: Resolving Peak Overlap in HPLC Analysis of Pyran Derivatives
Welcome to the dedicated technical support center for resolving challenges in the High-Performance Liquid Chromatography (HPLC) analysis of pyran derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for achieving optimal chromatographic separation of these important heterocyclic compounds. Pyran derivatives are a broad class of compounds with diverse applications, and their successful analysis is critical for research and development. This resource will equip you with the knowledge to systematically address and resolve peak overlap issues.
Troubleshooting Guide: A Systematic Approach to Resolving Co-eluting Peaks
Peak overlap, or co-elution, is a common challenge in HPLC that can compromise the accuracy and reliability of quantification. This guide provides a step-by-step approach to diagnosing and resolving these issues in the context of pyran derivative analysis.
Q1: My pyran derivative of interest is co-eluting with an impurity or another component. Where do I start?
A1: The first and most impactful parameters to adjust are typically related to the mobile phase. The selectivity (α) of your separation is most effectively manipulated by changing the mobile phase composition.
Initial Steps: Mobile Phase Optimization
-
Modify the Organic Solvent Ratio (Isocratic Elution): For reversed-phase HPLC, which is commonly used for pyran derivatives, adjusting the percentage of the organic modifier (e.g., acetonitrile or methanol) is the simplest first step.
-
To increase retention and potentially improve separation: Decrease the percentage of the organic solvent. This increases the retention factor (k'), providing more time for the analytes to interact with the stationary phase and separate.[1]
-
To decrease analysis time (if peaks are well-retained but poorly resolved): A slight increase in the organic solvent percentage may be attempted, but be aware this can also decrease resolution.
-
-
Change the Organic Modifier: If adjusting the solvent ratio is insufficient, changing the type of organic solvent can significantly alter selectivity.[2]
-
Acetonitrile vs. Methanol: These solvents have different polarities and elution strengths, leading to different interactions with the analyte and stationary phase. If you are using acetonitrile, try switching to methanol, and vice-versa. Methanol can sometimes offer better peak shapes by minimizing interactions with residual silanols on the silica-based stationary phase.[3]
-
-
Adjust the Mobile Phase pH: The ionization state of your pyran derivatives can dramatically affect their retention and peak shape in reversed-phase HPLC.[1][4]
-
For acidic or basic pyran derivatives: Adjusting the mobile phase pH to suppress ionization will increase retention and often improve peak shape. A general rule is to adjust the pH to be at least 2 units away from the pKa of the analyte.
-
Buffers: Use a suitable buffer (e.g., phosphate, acetate) at a concentration of 20-50 mM to maintain a stable pH.
-
-
Incorporate Mobile Phase Additives:
-
Ion-Pairing Agents: For highly polar or ionic pyran derivatives, adding an ion-pairing agent to the mobile phase can improve retention and resolution.[1]
-
Buffers Salts: Increasing the ionic strength of the mobile phase with buffer salts can sometimes reduce peak tailing and improve peak shape for ionogenic compounds.[5]
-
Q2: I've tried adjusting the mobile phase, but the peaks are still not resolved. What's the next step?
A2: If mobile phase optimization is not sufficient, consider adjusting other chromatographic parameters that influence efficiency (N) and retention (k').
Secondary Steps: Modifying Other Method Parameters
| Parameter | Recommended Action | Rationale |
| Flow Rate | Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). | Lowering the flow rate can increase column efficiency (N) by allowing more time for mass transfer between the mobile and stationary phases, leading to sharper peaks and better resolution.[6] However, this will increase the analysis time. |
| Column Temperature | Increase the column temperature (e.g., in increments of 5 °C, from 30 °C to 40-50 °C). | Higher temperatures decrease the viscosity of the mobile phase, which improves mass transfer and can lead to sharper peaks and better efficiency.[2][4] It can also alter the selectivity of the separation. Be mindful of the thermal stability of your pyran derivatives. |
| Column Length | Use a longer column (e.g., switch from a 150 mm to a 250 mm column). | A longer column increases the number of theoretical plates (N), which directly improves resolution.[1] The trade-off is longer run times and higher backpressure. |
| Column Particle Size | Switch to a column with smaller particles (e.g., from 5 µm to 3 µm or sub-2 µm for UHPLC). | Smaller particles lead to a significant increase in column efficiency (N), resulting in sharper peaks and better resolution.[1][2] This will also increase backpressure, so ensure your HPLC system can handle it. |
Q3: I am trying to separate isomeric pyran derivatives and nothing seems to work. What should I do?
A3: Separating isomers, especially enantiomers, often requires a change in the stationary phase chemistry to achieve the necessary selectivity.
Advanced Strategy: Stationary Phase Selection
-
Change the Bonded Phase: If you are using a standard C18 column, switching to a different stationary phase can provide alternative selectivities.[1][2]
-
Phenyl-Hexyl: This phase offers π-π interactions, which can be beneficial for separating aromatic pyran derivatives or isomers with different spatial arrangements of aromatic rings.
-
Cyano (CN): A less hydrophobic phase that can be used in both reversed-phase and normal-phase modes, offering different selectivity.
-
Embedded Polar Group (EPG): These columns have a polar group embedded in the alkyl chain, which can alter selectivity for polar analytes and improve peak shape for basic compounds.
-
-
Chiral Stationary Phases (CSPs) for Enantiomers: If your pyran derivatives are chiral, you will likely need a chiral column for separation.[7][8]
Experimental Protocol: Systematic Method Development for Resolving Peak Overlap
This protocol outlines a systematic approach to developing an HPLC method for the separation of pyran derivatives, with a focus on resolving peak overlap.
-
Initial Conditions:
-
Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: UV detector at the λmax of your pyran derivatives.
-
-
Gradient Optimization:
-
Based on the initial gradient run, determine the approximate elution composition for your compounds of interest.
-
Develop a shallower gradient around this composition to improve resolution. For example, if the peaks elute between 40% and 50% acetonitrile, try a gradient from 35% to 55% over a longer time.[4][11]
-
-
Isocratic Hold (if applicable):
-
If a shallow gradient provides good separation, you can convert it to an isocratic method for simplicity and robustness. The isocratic mobile phase composition should be similar to the mobile phase composition at the point of elution in the gradient run.
-
-
Selectivity Optimization (if peaks are still co-eluting):
-
Change Organic Modifier: Replace acetonitrile with methanol and re-optimize the gradient/isocratic conditions.
-
Adjust pH: If your pyran derivatives have ionizable groups, systematically vary the pH of the aqueous mobile phase (e.g., pH 3, 5, 7) using appropriate buffers.
-
Change Stationary Phase: If selectivity is still an issue, screen different column chemistries (e.g., Phenyl-Hexyl, Cyano).
-
Diagram: Troubleshooting Workflow for Peak Overlap
Caption: A decision tree for troubleshooting peak overlap in HPLC.
Frequently Asked Questions (FAQs)
Q1: Can the sample solvent affect peak shape and resolution? A1: Yes, absolutely. Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause peak distortion, broadening, or splitting.[12] As a best practice, try to dissolve your sample in the initial mobile phase or a weaker solvent.[13]
Q2: What are "ghost peaks" and how can I avoid them? A2: Ghost peaks are unexpected peaks that can appear in your chromatogram, often during a gradient run. They can be caused by impurities in the mobile phase (especially water), contamination in the HPLC system, or the elution of strongly retained compounds from a previous injection.[14][15] To avoid them, use high-purity HPLC-grade solvents, filter your mobile phases, and incorporate a column wash step with a strong solvent at the end of each run or sequence.[15][16]
Q3: My peaks are tailing. Can this contribute to poor resolution? A3: Yes, peak tailing reduces resolution by causing peaks to spread into the elution window of subsequent peaks. Tailing can be caused by interactions between basic analytes and acidic silanol groups on the silica stationary phase, column overload, or extra-column dead volume. To mitigate tailing, you can try lowering the mobile phase pH to protonate the silanols, adding a competing base to the mobile phase, or using a column with a high-purity, end-capped silica or an embedded polar group.[14]
Q4: How do I choose the right detector and wavelength for pyran derivatives? A4: Most pyran derivatives contain chromophores that allow for UV detection.[17] To maximize sensitivity, you should select a detection wavelength at the absorbance maximum (λmax) of your analyte.[17] If your pyran derivative has poor UV absorbance, you might consider other detectors like a Refractive Index Detector (RID) or a Mass Spectrometer (MS). In cases of severe peak overlap, using multiple detectors can sometimes help to deconvolute the signals.[18]
Q5: What is the difference between isocratic and gradient elution, and which is better for resolving peak overlap? A5: In isocratic elution, the mobile phase composition remains constant throughout the run. In gradient elution, the mobile phase composition is changed during the run, typically by increasing the proportion of the organic solvent.[17] Gradient elution is generally superior for complex samples with components of widely varying polarities and for resolving closely eluting peaks. A shallow gradient, which slowly changes the mobile phase strength, provides the best chance of separating difficult peak pairs.[4][17]
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mastelf.com [mastelf.com]
- 5. researchgate.net [researchgate.net]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 15. HPLC Troubleshooting Methods [delloyd.50megs.com]
- 16. lcms.cz [lcms.cz]
- 17. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 18. Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Application to BiVO4 Photoanodes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Stereochemistry in Tetrahydropyran Ring Formation
Welcome to the technical support center for stereoselective tetrahydropyran (THP) synthesis. This resource is designed for researchers, chemists, and drug development professionals who encounter stereochemical challenges in the formation of this critical heterocyclic scaffold. As a Senior Application Scientist, I have structured this guide to provide not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your synthetic routes effectively.
The tetrahydropyran ring is a ubiquitous motif in a vast array of bioactive natural products, including marine toxins, polyether antibiotics, and pharmaceutical agents.[1][2] Consequently, the development of robust and stereoselective methods for its construction is a cornerstone of modern organic synthesis.[1][3]
This guide is divided into two main sections:
-
Troubleshooting Guide: Directly addresses common experimental problems with poor stereochemical outcomes and provides actionable solutions.
-
Frequently Asked Questions (FAQs): Covers fundamental concepts and strategic considerations for planning a stereocontrolled THP synthesis.
Troubleshooting Guide
This section is formatted to help you quickly diagnose and solve specific issues you may be facing at the bench.
Question 1: My Prins cyclization is producing a low diastereomeric ratio (poor cis:trans selectivity). How can I improve this?
Answer:
Low diastereoselectivity in a Prins cyclization is a frequent challenge. The reaction proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome is dictated by the stability of competing chair-like transition states.[1][3] The desired all-cis product typically arises from a transition state that places bulky substituents in equatorial positions.[1][2] Several factors can disrupt this preference.
Possible Causes & Solutions:
-
Sub-optimal Lewis Acid Catalyst: The nature, strength, and stoichiometry of the Lewis acid are paramount. A poorly chosen Lewis acid can lead to competing reaction pathways or fail to sufficiently organize the transition state.
-
Troubleshooting Step: Screen a panel of Lewis acids. While common choices include SnCl₄, TMSOTf, and InCl₃, their effectiveness is substrate-dependent.[4][5] For instance, FeCl₃ has been shown to provide excellent stereoselectivity for 4-hydroxy-substituted THPs under mild conditions.[1] In silyl-Prins cyclizations, TMSOTf is often highly effective.[1][2]
-
Insight: Milder Lewis acids or Brønsted acids can sometimes increase selectivity by lowering the reaction energy, allowing finer differences between transition states to be expressed.[1][6]
-
-
Inappropriate Reaction Temperature: Higher temperatures can provide enough energy to overcome the barrier to the less stable transition state, eroding diastereoselectivity.
-
Troubleshooting Step: Lower the reaction temperature significantly. Running the reaction at -78 °C is a standard practice to enhance selectivity by favoring the thermodynamically more stable transition state.[4]
-
-
Solvent Effects: The solvent's polarity and coordinating ability can influence the stability of the oxocarbenium intermediate and the transition state assembly.
-
Troubleshooting Step: Experiment with different solvents. Non-coordinating solvents like dichloromethane (CH₂Cl₂) are common. However, for certain substrates, coordinating solvents like diethyl ether have been shown to improve selectivity.[4]
-
Workflow: Optimizing a Prins Cyclization for cis-Selectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Experimental Protocol: Silyl-Prins Cyclization for High cis-Selectivity
This protocol is adapted from methodologies known to favor high cis-diastereoselectivity.[1][2][4]
-
Preparation: In a flame-dried, round-bottom flask under a nitrogen or argon atmosphere, dissolve the homoallylic alcohol (1.0 equiv.) and the desired aldehyde (1.2 equiv.) in anhydrous dichloromethane (to a final concentration of 0.05 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Initiation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.0–1.2 equiv.) dropwise to the stirred solution.
-
Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract the aqueous layer with dichloromethane (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 2,6-cis-disubstituted tetrahydropyran.
Question 2: My intramolecular oxa-Michael reaction is not enantioselective. How can I induce asymmetry?
Answer:
The intramolecular oxa-Michael reaction is a powerful method for forming THP rings, but achieving high enantioselectivity requires a chiral influence, as the uncatalyzed background reaction is often fast.[7]
Possible Causes & Solutions:
-
Ineffective Chiral Catalyst: The choice of catalyst is the most critical factor. Organocatalysis has emerged as a premier strategy for asymmetric oxa-Michael additions.[8]
-
Troubleshooting Step: Employ a proven chiral organocatalyst.
-
Bifunctional Thiourea/Squaramide Catalysts: These catalysts, often derived from cinchona alkaloids, use hydrogen bonding to activate the Michael acceptor and a basic moiety to deprotonate the nucleophile, organizing the transition state for a stereoselective cyclization.[8][9][10]
-
Chiral Phosphoric Acids (CPAs): CPAs can catalyze the cyclization of substrates like unsaturated thioesters with high enantioselectivity.[7]
-
-
Insight: Catalyst loading is crucial. Sometimes, increasing the catalyst loading can outcompete the racemic background reaction. Conversely, for highly active catalysts, lower loadings may be sufficient.[7][10]
-
-
Background (Uncatalyzed) Reaction: If the substrate is highly reactive, the non-asymmetric background reaction can compete with the catalyzed pathway, leading to low enantiomeric excess (ee).
-
Troubleshooting Step: Lower the reaction temperature. This will slow down both the catalyzed and uncatalyzed reactions, but it often has a more pronounced effect on the higher-activation-energy background reaction, improving ee.[7]
-
Table 1: Comparison of Organocatalysts for Asymmetric Oxa-Michael Cyclizations
| Catalyst Type | Typical Substrates | Key Features | Reported ee (%) | Reference(s) |
| Quinine-based Squaramide | 1,3-Dicarbonyls + Hydroxymethyl nitroalkenes | Forms multiple stereocenters in a cascade. | 93–99% | [9] |
| Thiourea Derivatives | 1,3-Dicarbonyls + Hydroxymethyl nitroalkenes | Efficient H-bonding activation. | 71–99% | [10][11] |
| Chiral Phosphoric Acid (TRIP) | Hydroxyalkyl Thioacrylates | "Clip-Cycle" approach; excellent for spiro-THPs. | up to 99% | [7] |
| Chiral Ammonium Phase-Transfer | Vinyl Ketones + Nitroalcohols | Michael-initiated sequence for complex THPs. | High | [12][13] |
Frequently Asked Questions (FAQs)
Question 3: What are the primary strategies for controlling stereochemistry in THP ring synthesis?
Answer:
There are three main strategic approaches to control stereochemistry, which can be used alone or in combination:
-
Substrate Control: This strategy relies on existing stereocenters within the acyclic precursor to direct the stereochemical outcome of the cyclization. The inherent conformational preferences of the substrate guide the formation of new stereocenters. This is common in Prins cyclizations where the stereochemistry of the homoallylic alcohol influences the facial selectivity of the aldehyde addition.[1][2]
-
Reagent Control: An external chiral reagent or catalyst is used to induce stereoselectivity. This is the foundation of asymmetric catalysis.
-
Auxiliary Control: A chiral auxiliary is temporarily attached to the substrate, directs the stereoselective transformation, and is then removed. While effective, this approach is less atom-economical than catalytic methods.
Caption: Major strategies for stereocontrol in THP synthesis.
Question 4: How does the anomeric effect influence the stereochemistry and conformation of a substituted THP ring?
Answer:
The anomeric effect is a critical stereoelectronic phenomenon that describes the thermodynamic preference for an electronegative substituent at the C2 position (the anomeric carbon) of a THP ring to occupy the axial position, rather than the sterically less hindered equatorial position.[17]
-
Mechanistic Origin: The effect arises from a stabilizing hyperconjugative interaction. An electron lone pair (n) from the ring's oxygen atom donates electron density into the antibonding orbital (σ) of the adjacent C-X bond (where X is the electronegative substituent).[18][19] This n → σ interaction is geometrically optimal when the lone pair orbital and the C-X bond are anti-periplanar, a conformation that occurs when the substituent is axial.
-
Practical Implications:
-
Conformational Preference: It dictates that 2-alkoxy, 2-halo, or 2-hydroxy THP derivatives will often exist in a conformation with that group in the axial orientation, which can have profound effects on the molecule's overall shape and reactivity.[17]
-
Reaction Control: In reactions that form a stereocenter at C2, such as glycosylations or hemiacetal formation, the anomeric effect can control the diastereoselectivity, favoring the formation of the anomer with an axial substituent (the α-anomer in carbohydrate chemistry).[9]
-
Caption: The anomeric effect stabilizes the axial conformer.
It is important to note that steric effects can sometimes override the anomeric effect, especially with very bulky substituents.[18] In some cases, a "reverse anomeric effect" has been proposed where electropositive groups prefer the equatorial position, though this is a subject of ongoing discussion.[6][17]
Question 5: I need to synthesize a 2,6-trans-disubstituted THP. Why are these more challenging than cis isomers, and what methods are available?
Answer:
The synthesis of 2,6-trans-disubstituted THPs is generally more challenging because the chair-like cyclization transition states required to form them are often thermodynamically disfavored. Most common cyclization methods, like the Prins reaction, have a strong kinetic preference to proceed through a transition state that leads to the 2,6-cis isomer, where both substituents can occupy equatorial positions.[1][3]
However, several reliable strategies have been developed to access the trans isomers:
-
Substrate Control with Specific Geometry: Certain reaction pathways are inherently biased toward trans products. For example, a palladium-catalyzed oxidative Heck redox-relay strategy has been used to generate 2,6-trans-THPs from enantiopure dihydropyranyl alcohols with excellent stereoselectivity.[20] Similarly, specific palladium-catalyzed cyclizations of anti-diol precursors have been shown to stereospecifically yield trans-THPs.[16]
-
Lewis Acid-Mediated Rearrangements: Cha and co-workers developed a strategy where a 7-membered cyclic acetal is formed first and then undergoes a Lewis acid-catalyzed (e.g., TiCl₄) rearrangement to give the thermodynamically disfavored trans-2,6-THP as the major product.[1]
-
Post-Cyclization Epimerization: One can synthesize the more stable cis isomer and then perform a selective epimerization at either the C2 or C6 position. This often involves an oxidation-reduction sequence or exploiting thermodynamic equilibration under carefully controlled conditions.
-
Oxidative C-H Bond Activation: Methods involving the cyclization of benzylic and allylic ethers via DDQ-mediated oxocarbenium ion formation can provide access to both cis and trans products, which can then be separated and further functionalized.[21]
References
- 1. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 3. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - ProQuest [proquest.com]
- 4. benchchem.com [benchchem.com]
- 5. Tetrahydropyran synthesis [organic-chemistry.org]
- 6. A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium-catalyzed stereospecific synthesis of 2,6-disubstituted tetrahydropyrans: 1,3-chirality transfer by an intramolecular oxypalladation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anomeric effect - Wikipedia [en.wikipedia.org]
- 18. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Assessment of 4-Phenyltetrahydro-2H-pyran-4-carbonitrile by HPLC
Introduction
4-Phenyltetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound with a molecular formula of C12H13NO and a molecular weight of 187.24 g/mol . Its structure, featuring a phenyl group, a tetrahydropyran ring, and a nitrile functional group, makes it a molecule of interest in synthetic chemistry and drug discovery. The purity of such compounds is a critical parameter that can significantly impact the outcome of biological assays, the reproducibility of experiments, and the safety and efficacy of potential drug candidates. Therefore, robust analytical methods for purity assessment are paramount.
This guide provides a comprehensive overview of a developed High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. It also presents a comparative analysis with Gas Chromatography (GC) as an alternative technique, supported by hypothetical experimental data. The methodologies are described in detail to allow for their implementation in a research or quality control setting.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone analytical technique in the pharmaceutical industry for the separation, identification, and quantification of compounds.[1] For this compound, a reverse-phase HPLC (RP-HPLC) method is particularly suitable due to the presence of the hydrophobic phenyl group, which allows for strong interaction with a non-polar stationary phase.[2]
The Causality Behind Experimental Choices
The selection of the HPLC method parameters is a critical step in developing a robust and reliable analytical procedure.[3]
-
Column Chemistry: A C18 column is chosen as the stationary phase because it provides excellent hydrophobic retention for aromatic compounds like this compound, ensuring good separation from potential polar and non-polar impurities.[2]
-
Mobile Phase: A gradient elution with acetonitrile and water is employed. Acetonitrile is a common organic modifier in RP-HPLC that offers good elution strength for a wide range of compounds. The gradient allows for the effective elution of both early- and late-eluting impurities, providing a comprehensive purity profile within a reasonable run time.
-
Detector: A UV detector set at 254 nm is selected. The phenyl group in the analyte contains a chromophore that absorbs UV light, making UV detection a sensitive and appropriate choice for this compound.[4]
-
Method Validation: The developed method should be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.[5][6][7][8][9]
Experimental Workflow: HPLC Purity Assessment
Caption: Workflow for the purity assessment of this compound by HPLC.
Detailed HPLC Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0 40 15 90 20 90 21 40 | 25 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of diluent to get a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
4. Data Analysis:
-
The purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
% Purity = (Area of main peak / Total area of all peaks) x 100
Comparison with an Alternative Method: Gas Chromatography (GC)
Gas Chromatography is another powerful separation technique suitable for volatile and thermally stable compounds.[10] For this compound, GC with a Flame Ionization Detector (GC-FID) can be a viable alternative for purity assessment.
Logical Comparison: HPLC vs. GC
Caption: Comparison of HPLC and GC for the purity assessment of this compound.
Comparative Data
The following table presents a hypothetical comparison of the performance of the HPLC and GC methods for the purity assessment of this compound.
| Parameter | HPLC-UV | GC-FID |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Purity Result | >99.5% | >99.5% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% |
| Analysis Time | ~25 minutes | ~15 minutes |
| Applicability to Impurities | Broad applicability to both volatile and non-volatile impurities. | Primarily for volatile and semi-volatile impurities. |
Conclusion
Both HPLC and GC are powerful techniques for the purity assessment of this compound. The choice of method will depend on the specific requirements of the analysis, such as the expected nature of the impurities and the desired analysis time. The developed RP-HPLC method offers a robust and versatile approach for comprehensive purity profiling, capable of detecting a wide range of potential impurities. This guide provides a solid foundation for researchers and drug development professionals to implement reliable purity testing for this and similar compounds, ensuring the quality and integrity of their scientific work.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. HPLC analytical Method development: an overview [pharmacores.com]
- 4. pharmtech.com [pharmtech.com]
- 5. scribd.com [scribd.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Guideline (2005) Validation of Analytical Procedures Text and Methodology, Q2(R1). - References - Scientific Research Publishing [scirp.org]
- 10. omicsonline.org [omicsonline.org]
Unambiguous Structural Confirmation of 4-Phenyltetrahydro-2H-pyran-4-carbonitrile: A Comparative Guide to 2D NMR Techniques
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Ambiguity in molecular architecture can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. For molecules such as 4-Phenyltetrahydro-2H-pyran-4-carbonitrile, a compound featuring a quaternary carbon and multiple stereochemical possibilities, routine one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy, while essential, may not provide the definitive connectivity data required for absolute structural confirmation. This guide provides an in-depth technical comparison of two-dimensional (2D) NMR techniques, demonstrating their power in unequivocally establishing the constitution of this challenging molecule. We will delve into the causality behind experimental choices and present a self-validating system of protocols, supported by experimental data, to provide researchers, scientists, and drug development professionals with a robust framework for structural verification.
The Challenge: Beyond the Limits of 1D NMR
A standard ¹H NMR spectrum of this compound would reveal the proton environments, and a ¹³C NMR spectrum would show the number of unique carbon atoms. However, the presence of a quaternary carbon (C4) directly bonded to the phenyl ring, the nitrile group, and two methylene groups of the tetrahydropyran ring presents a significant challenge. 1D NMR alone cannot definitively establish the connectivity between the phenyl group and the tetrahydropyran ring at this specific position, nor can it unambiguously assign all proton and carbon signals within the heterocyclic ring. To overcome these limitations, a suite of 2D NMR experiments is essential.
A Multi-faceted Approach: The Power of 2D NMR Correlation
To achieve unambiguous structural confirmation, a series of 2D NMR experiments are employed, each providing a unique piece of the structural puzzle. The primary techniques utilized are:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another, typically through two or three bonds.[1][2][3]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs, providing a clear map of which proton is attached to which carbon.[4][5][6][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically two to three bonds), which is crucial for identifying connectivity across quaternary carbons and heteroatoms.[5][8][9]
This combination of experiments provides a comprehensive and self-validating network of correlations that allows for the complete and confident assignment of the molecular structure.
Hypothetical NMR Data for this compound
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations for this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| 2/6 | 3.85 | m | 4H | 65.0 |
| 3/5 | 2.10 | m | 4H | 35.0 |
| 4 | - | - | - | 45.0 |
| Phenyl-ortho | 7.50 | d | 2H | 128.0 |
| Phenyl-meta | 7.40 | t | 2H | 129.0 |
| Phenyl-para | 7.35 | t | 1H | 127.0 |
| Phenyl-ipso | - | - | - | 140.0 |
| CN | - | - | - | 122.0 |
Note: Chemical shifts are hypothetical and may vary depending on the solvent and experimental conditions. 'm' denotes multiplet, 'd' denotes doublet, and 't' denotes triplet.
Table 2: Key 2D NMR Correlations
| Experiment | Proton (¹H) Signal (ppm) | Correlated Carbon (¹³C) Signal (ppm) | Correlation Type |
| COSY | 3.85 (H2/H6) | 2.10 (H3/H5) | ³J(H,H) |
| HSQC | 3.85 (H2/H6) | 65.0 (C2/C6) | ¹J(C,H) |
| 2.10 (H3/H5) | 35.0 (C3/C5) | ¹J(C,H) | |
| 7.50 (Phenyl-ortho) | 128.0 (Phenyl-ortho) | ¹J(C,H) | |
| 7.40 (Phenyl-meta) | 129.0 (Phenyl-meta) | ¹J(C,H) | |
| 7.35 (Phenyl-para) | 127.0 (Phenyl-para) | ¹J(C,H) | |
| HMBC | 2.10 (H3/H5) | 45.0 (C4) | ²J(C,H) |
| 2.10 (H3/H5) | 65.0 (C2/C6) | ²J(C,H) | |
| 3.85 (H2/H6) | 35.0 (C3/C5) | ²J(C,H) | |
| 7.50 (Phenyl-ortho) | 45.0 (C4) | ³J(C,H) | |
| 7.50 (Phenyl-ortho) | 140.0 (Phenyl-ipso) | ²J(C,H) | |
| 2.10 (H3/H5) | 122.0 (CN) | ³J(C,H) |
Experimental Workflow and Data Interpretation
The structural elucidation process follows a logical and systematic workflow, as illustrated below.
Caption: Experimental workflow for structural elucidation using 2D NMR.
Step 1: Establishing the Spin Systems with COSY
The COSY experiment is the first step in piecing together the proton framework of the molecule.[1][2] In the COSY spectrum of this compound, a cross-peak between the proton signals at approximately 3.85 ppm and 2.10 ppm would be observed. This correlation indicates that these two sets of protons are coupled to each other, confirming the presence of the -CH₂-CH₂- moiety within the tetrahydropyran ring. The absence of further correlations from these signals confirms that this is an isolated spin system.
Caption: Key COSY correlation in this compound.
Step 2: Direct Carbon-Proton Assignment with HSQC
The HSQC experiment provides direct, one-bond correlations between protons and the carbons they are attached to.[4][5][6] This is a crucial step for assigning the carbon signals. For our target molecule, the HSQC spectrum would show correlations between the proton signal at 3.85 ppm and the carbon signal at 65.0 ppm, and between the proton signal at 2.10 ppm and the carbon signal at 35.0 ppm. This allows for the unambiguous assignment of C2/C6 and C3/C5. Similarly, the aromatic protons would show direct correlations to their respective carbons. Quaternary carbons, having no attached protons, will not show any peaks in the HSQC spectrum.[6]
Step 3: Unveiling the Full Connectivity with HMBC
The HMBC experiment is the key to solving the puzzle of the quaternary carbon and confirming the overall molecular framework.[5][8][9] It reveals longer-range couplings between protons and carbons (typically ²J and ³J). The critical correlations in the HMBC spectrum of this compound are:
-
Correlation from H3/H5 to C4: A cross-peak between the protons at 2.10 ppm (H3/H5) and the quaternary carbon at 45.0 ppm (C4) provides definitive evidence for the connectivity between the C3/C5 methylene groups and the quaternary carbon C4.
-
Correlation from Phenyl Protons to C4: A correlation between the ortho-protons of the phenyl ring (7.50 ppm) and the quaternary carbon C4 (45.0 ppm) unambiguously establishes the attachment of the phenyl ring to the C4 position of the tetrahydropyran ring.
-
Correlation from H3/H5 to the Nitrile Carbon: A correlation between the protons at 2.10 ppm (H3/H5) and the nitrile carbon at 122.0 ppm confirms the position of the nitrile group at C4.
Caption: Crucial HMBC correlations for confirming the structure.
Comparison with Alternative Methods
While other analytical techniques can provide valuable information, they often lack the definitive nature of 2D NMR for complex structures.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which can support a proposed structure, but it does not directly reveal the connectivity of atoms.
-
Infrared (IR) Spectroscopy: Confirms the presence of functional groups (e.g., the nitrile and ether linkages), but it does not provide information about the carbon skeleton.
-
X-ray Crystallography: Provides the absolute structure, but it requires a suitable single crystal, which can be challenging and time-consuming to obtain.
In contrast, 2D NMR provides a detailed and unambiguous map of the molecular connectivity in solution, which is often the biologically relevant state.
Conclusion
The structural confirmation of this compound serves as a compelling case for the indispensable role of 2D NMR spectroscopy in modern chemical research. The synergistic application of COSY, HSQC, and HMBC experiments provides a robust and self-validating methodology for the complete and unambiguous assignment of complex molecular structures. By moving beyond the limitations of 1D NMR, researchers can ensure the scientific integrity of their work, accelerate drug discovery pipelines, and build a solid foundation for understanding the intricate relationship between molecular structure and biological function.
References
- 1. m.youtube.com [m.youtube.com]
- 2. nmr.ceitec.cz [nmr.ceitec.cz]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 8. acl.digimat.in [acl.digimat.in]
- 9. nmr.ceitec.cz [nmr.ceitec.cz]
A Comparative Guide to the Synthetic Routes of 4H-Pyrans for Researchers and Drug Development Professionals
The 4H-pyran scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic compounds of significant biological and pharmaceutical importance.[1][2][3] Molecules incorporating the 4H-pyran ring system have demonstrated a broad spectrum of activities, including antitumor, anti-inflammatory, antimicrobial, and antioxidant properties.[1][4] Consequently, the development of efficient and sustainable synthetic methodologies for accessing these valuable structures remains an area of intense research. This guide provides a comparative analysis of the most prominent synthetic routes to 4H-pyrans, offering insights into their mechanisms, experimental protocols, and relative merits to aid researchers in selecting the optimal strategy for their specific applications.
One-Pot Multicomponent Reactions (MCRs): The Workhorse of 4H-Pyran Synthesis
One-pot multicomponent reactions (MCRs) have emerged as the most popular and arguably most efficient approach for the synthesis of poly-substituted 4H-pyrans.[1][5] These reactions offer significant advantages in terms of operational simplicity, time and resource efficiency, and the generation of molecular diversity from simple, readily available starting materials.[5]
The most common MCR strategy for 4H-pyran synthesis involves the condensation of an aldehyde, an active methylene compound (typically malononitrile), and a β-dicarbonyl compound (such as ethyl acetoacetate or dimedone).[4][6] This transformation can be catalyzed by a wide range of catalysts, including acids, bases, and, more recently, various heterogeneous and green catalysts.
General Mechanism of the Three-Component Synthesis of 4H-Pyrans
The reaction typically proceeds through a domino Knoevenagel condensation/Michael addition/cyclization sequence. The generally accepted mechanism is as follows:
-
Knoevenagel Condensation: The reaction is initiated by the base-catalyzed Knoevenagel condensation between the aldehyde and the active methylene compound (malononitrile) to form an electron-deficient alkene intermediate (a benzylidenemalononitrile derivative).
-
Michael Addition: Subsequently, the enolate of the β-dicarbonyl compound, also generated under basic conditions, acts as a nucleophile and undergoes a Michael addition to the activated alkene.
-
Intramolecular Cyclization and Tautomerization: The resulting intermediate then undergoes an intramolecular cyclization, followed by tautomerization to afford the stable 4H-pyran ring system.
Figure 1: General mechanism for the three-component synthesis of 4H-pyrans.
Experimental Protocol: A Greener Approach Using a Heterogeneous Catalyst
The following protocol is adapted from a solvent-free, mechanochemical synthesis using a reusable metal-organic framework (MOF) catalyst, highlighting a green chemistry approach.[6]
Materials:
-
Aldehyde (e.g., 4-chlorobenzaldehyde): 1 mmol
-
Malononitrile: 1 mmol
-
1,3-Dicarbonyl compound (e.g., dimedone): 1 mmol
-
Cu2(NH2-BDC)2(DABCO) MOF catalyst: 0.04 g
-
Ball mill
Procedure:
-
A mixture of the aldehyde (1 mmol), malononitrile (1 mmol), 1,3-dicarbonyl compound (1 mmol), and the Cu2(NH2-BDC)2(DABCO) catalyst (0.04 g) is placed in a ball mill grinding jar.
-
The mixture is ground at 27 Hz at ambient temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the catalyst is separated by filtration and washed with hot ethanol. The catalyst can be dried and reused.
-
The filtrate, containing the product, is concentrated by evaporating the ethanol.
-
If necessary, the product is further purified by recrystallization from ethanol.
Comparison of Catalysts and Reaction Conditions for MCRs
The choice of catalyst and reaction conditions significantly impacts the efficiency of the MCR synthesis of 4H-pyrans. The following table summarizes and compares the performance of various catalytic systems reported in the literature.
| Catalyst | Aldehyde | β-Dicarbonyl Compound | Reaction Conditions | Time | Yield (%) | Reference |
| Cu2(NH2-BDC)2(DABCO) | 4-Chlorobenzaldehyde | Dimedone | Solvent-free, Ball mill, 27 Hz, RT | 10 min | 98 | [6] |
| Dodecyl benzenesulfonic acid (DBSA) | 4-Fluorobenzaldehyde | Cyclohexane-1,3-dione | Water, 105 °C | 2 h | 95 | [7] |
| Neodymium(III) oxide (Nd2O3) | Benzaldehyde | Ethyl acetoacetate | Not specified | Not specified | Good to excellent | [5] |
| Piperidine | Benzaldehyde | Ethyl acetoacetate | Ethanol, RT | Not specified | 85 | [4] |
| Amberlyst A21 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Ethanol, RT | 5 h | 95 | [8] |
| KOH loaded CaO | Benzaldehyde | Malononitrile | Solvent-free | 10 min | 92 | [9] |
| Sargassum muticum Alginate | Benzaldehyde | Dimedone | Water, RT | 24 h | 97.3 | [10] |
This data highlights a trend towards the use of greener, more sustainable catalysts and reaction conditions, such as water as a solvent or solvent-free mechanochemistry, which often lead to high yields in short reaction times.[6][7][10]
Hetero-Diels-Alder Reactions
The hetero-Diels-Alder reaction is a powerful tool for the construction of six-membered heterocyclic rings, including the 2,3-dihydro-4H-pyran-4-one core.[11] This [4+2] cycloaddition reaction typically involves an electron-rich diene and an electron-poor dienophile. In the context of 4H-pyran synthesis, a common strategy is the reaction of an α,β-unsaturated ketone or aldehyde (acting as the heterodienophile) with a vinyl ether or a similar electron-rich alkene.
General Reaction Scheme
Figure 2: General scheme for the hetero-Diels-Alder synthesis of dihydropyrans.
Experimental Insights
The reaction of 3-aryl-2-benzoyl-2-propenenitriles with N-vinyl-2-oxazolidinone proceeds regio- and diastereoselectively to yield 3,4-dihydro-2H-pyrans.[12] The cycloaddition can be promoted by thermal conditions or Lewis acid catalysis.[13] While a powerful method for constructing the pyran ring with stereocontrol, the substrate scope can be more limited compared to MCRs, and the starting materials may be more complex to synthesize.
Intramolecular Cyclization Reactions
Intramolecular cyclization reactions provide another important avenue to 4H-pyrans. These methods often involve the formation of a key intermediate that possesses the necessary functional groups to undergo ring closure.
Gold-Catalyzed Cyclization of Ynamides
A notable example is the gold-catalyzed intramolecular cyclization of diester-tethered ynamides.[14] This protocol exhibits high functional group tolerance and broad substrate scope, affording a variety of functionalized 2-amino-4H-pyrans in high yields.
Figure 3: Gold-catalyzed intramolecular cyclization for 2-amino-4H-pyran synthesis.
Advantages and Considerations
This method offers access to a different substitution pattern on the 4H-pyran ring compared to the typical MCR products. The use of a gold catalyst allows for mild reaction conditions. However, the synthesis of the starting ynamide substrates may require multiple steps, and the cost of the gold catalyst can be a consideration for large-scale synthesis.
Other Synthetic Approaches
Other notable methods for the synthesis of 4H-pyrans include:
-
Tandem Michael Addition-Cyclization: The DBU-catalyzed reaction of 1-(1-alkynyl)-2-alken-1-ones with 1,3-dicarbonyl compounds yields 4H-pyrans through a tandem Michael addition-cyclization pathway.[15]
-
NHC-Catalyzed Annulation Reactions: N-heterocyclic carbenes (NHCs) have been employed to catalyze [2+4] and [3+3] annulation reactions to produce highly substituted 4H-pyrans from readily available starting materials.[16]
Concluding Remarks for the Practicing Scientist
The synthesis of 4H-pyrans is a well-developed field with a variety of effective methods at the disposal of the synthetic chemist.
-
For rapid access to a diverse library of polyfunctionalized 4H-pyrans , one-pot multicomponent reactions are undoubtedly the strategy of choice. The increasing availability of efficient and reusable heterogeneous catalysts makes this approach particularly attractive from a green chemistry perspective.
-
When stereochemical control is a primary concern , hetero-Diels-Alder reactions offer a powerful, albeit potentially more substrate-specific, alternative.
The selection of the optimal synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, scalability, and the importance of factors such as stereocontrol and green chemistry principles. This guide serves as a starting point for navigating the rich and varied landscape of 4H-pyran synthesis.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjbas.com [mjbas.com]
- 6. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. growingscience.com [growingscience.com]
- 10. Mechanistic Insights into the Selective Synthesis of 4H-Pyran Derivatives On-Water Using Naturally Occurring Alginate from Sargassum muticum: Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Tandem hetero diels-alder reaction: synthesis of oxygenated macrocycles [pubmed.ncbi.nlm.nih.gov]
- 14. Efficient syntheses of 2-amino-4H-pyrans via gold-catalyzed cyclization of diester-tethered ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Furans versus 4H-pyrans: catalyst-controlled regiodivergent tandem Michael addition–cyclization reaction of 2-(1-alkynyl)-2-alken-1-ones with 1,3-dicarbonyl compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. 4H-Pyran Synthesis [organic-chemistry.org]
A Senior Application Scientist's Guide to Validating High-Resolution Mass Spectrometry (HRMS) Data for 4-Phenyloxane-4-Carbonitrile
This guide provides an in-depth comparison and detailed protocols for the validation of High-Resolution Mass Spectrometry (HRMS) data for the novel compound 4-phenyloxane-4-carbonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind each step, offering field-proven insights to ensure data integrity, robustness, and regulatory compliance.
Introduction: The Imperative of Rigorous HRMS Data Validation in Pharmaceutical Analysis
High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in modern pharmaceutical development. Its ability to provide highly accurate mass measurements allows for the confident identification and quantification of small molecules like 4-phenyloxane-4-carbonitrile, a compound of interest in contemporary drug discovery pipelines.[1][2] However, the power of HRMS is only as reliable as the validation of the data it generates.
For a compound like 4-phenyloxane-4-carbonitrile, which features a substituted oxane ring and a nitrile group, a thorough understanding of its analytical behavior is paramount. This guide will walk you through a comprehensive validation strategy, comparing different approaches and providing the experimental framework to establish a self-validating system for your analytical method.
Understanding 4-Phenyloxane-4-Carbonitrile: The Analyte in Focus
Before delving into validation, a clear understanding of the analyte is crucial.
Chemical Structure:
Caption: Chemical structure of 4-phenyloxane-4-carbonitrile.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO | [3] |
| Molecular Weight (Average) | 187.24 g/mol | [3] |
| Monoisotopic Mass (Calculated) | 187.099714 u | Calculated |
Note: The monoisotopic mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O) and is the most relevant mass for HRMS.
The Pillars of HRMS Data Validation: A Comparative Approach
The validation of an analytical method is a documented process that demonstrates its suitability for its intended purpose.[4] For HRMS analysis of a pharmaceutical compound, this involves a series of experiments to assess various performance characteristics. The primary guidelines for such validations are provided by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).
This guide will focus on the following core validation parameters, offering a comparative perspective on their application in the context of 4-phenyloxane-4-carbonitrile.
Specificity and Selectivity
Why it matters: Specificity ensures that the signal you are measuring comes solely from your analyte of interest, without interference from other components in the sample matrix (e.g., impurities, degradation products, or endogenous substances). In HRMS, the high mass accuracy provides a significant degree of selectivity.[2]
Experimental Protocol:
-
Blank Matrix Analysis: Analyze at least six different lots of the blank matrix (e.g., plasma, formulation buffer) to ensure no endogenous peaks interfere with the detection of 4-phenyloxane-4-carbonitrile.
-
Forced Degradation Studies: Subject a solution of 4-phenyloxane-4-carbonitrile to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure that the chromatographic method separates the parent compound from its degradants and that the mass spectrometer can distinguish them.
-
Co-eluting Compound Analysis: If known impurities or related compounds are available, they should be analyzed to confirm that they do not interfere with the analyte signal.
Trustworthiness Check: A truly specific method will show a clean baseline at the retention time and m/z of 4-phenyloxane-4-carbonitrile in all blank samples and will be able to resolve it from all potential interferents.
Accuracy and Trueness
Why it matters: Accuracy refers to the closeness of the measured value to the true value. It is a measure of the systematic error of the method.
Experimental Protocol:
-
Spiked Matrix Samples: Prepare quality control (QC) samples by spiking a known concentration of 4-phenyloxane-4-carbonitrile into the blank matrix at a minimum of three concentration levels:
-
Low QC (LQC): ~3 times the Lower Limit of Quantification (LLOQ).
-
Medium QC (MQC): In the middle of the calibration range.
-
High QC (HQC): ~75-85% of the Upper Limit of Quantification (ULOQ).
-
-
Analysis: Analyze at least five replicates of each QC level.
-
Calculation: Accuracy is expressed as the percentage of the measured concentration to the nominal concentration.
Acceptance Criteria (Typical): The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ).
Precision
Why it matters: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It reflects the random error of the method.
Experimental Protocol:
Precision is typically evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. This is assessed by analyzing the QC samples multiple times on the same day.
-
Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, and/or on different equipment.
Calculation: Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV%).
Acceptance Criteria (Typical): The RSD should be ≤15% (≤20% at the LLOQ).
Linearity and Range
Why it matters: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Calibration Standards: Prepare a series of calibration standards by spiking the blank matrix with known concentrations of 4-phenyloxane-4-carbonitrile. A minimum of five to eight concentration levels is recommended.
-
Analysis and Curve Fitting: Analyze the calibration standards and plot the response (peak area or height) versus the nominal concentration. A linear regression analysis is typically performed, and the goodness of fit (correlation coefficient, r²) is determined.
Acceptance Criteria (Typical):
-
Correlation Coefficient (r²): ≥ 0.99
-
Back-calculated concentrations of the calibration standards: Should be within ±15% of the nominal values (±20% at the LLOQ).
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Why it matters:
-
LOD: The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision.
-
LOQ: The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.
Experimental Protocol:
-
Signal-to-Noise Ratio (S/N): A common approach is to determine the concentration at which the analyte signal is a certain multiple of the background noise.
-
LOD: Typically S/N ≥ 3:1
-
LOQ: Typically S/N ≥ 10:1
-
-
Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., from blank injections or the y-intercept of the regression line) and S is the slope of the calibration curve.
Trustworthiness Check: The claimed LOQ must be subsequently verified by analyzing multiple samples at this concentration and demonstrating that the accuracy and precision criteria are met.
Robustness
Why it matters: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
Introduce small, deliberate changes to the method parameters, such as:
-
Chromatographic conditions: Column temperature (± 5°C), mobile phase composition (± 2%), flow rate (± 10%).
-
Mass spectrometer settings: Collision energy (± 5%), source temperature (± 10°C).
Acceptance Criteria: The results of the analysis under these varied conditions should not significantly deviate from the results obtained under the normal operating conditions.
Visualizing the Validation Workflow and Fragmentation Pathway
HRMS Data Validation Workflow
Caption: A typical workflow for HRMS data validation.
Predicted Fragmentation Pathway of 4-Phenyloxane-4-Carbonitrile
Why it matters: Understanding the fragmentation pattern is crucial for confirming the identity of the analyte and for developing robust quantification methods, especially when using tandem mass spectrometry (MS/MS). The following is a predicted fragmentation pathway based on common fragmentation rules for similar chemical structures.
Caption: Predicted fragmentation of 4-phenyloxane-4-carbonitrile.
Data Presentation: A Comparative Summary of Validation Parameters
The following table presents a hypothetical but realistic summary of validation results for 4-phenyloxane-4-carbonitrile, comparing two different HRMS platforms.
| Validation Parameter | HRMS Platform A (Q-TOF) | HRMS Platform B (Orbitrap) | Acceptance Criteria |
| Mass Accuracy | < 2 ppm | < 1 ppm | < 5 ppm |
| Linearity (r²) | 0.998 | 0.999 | ≥ 0.99 |
| Range | 1 - 1000 ng/mL | 0.5 - 1000 ng/mL | Application-dependent |
| LLOQ | 1 ng/mL | 0.5 ng/mL | S/N ≥ 10, Acc & Prec ≤ 20% |
| Accuracy (LQC, MQC, HQC) | 95.2 - 103.5% | 98.1 - 101.7% | 85 - 115% |
| Precision (RSD%) | |||
| - Repeatability | < 6.8% | < 4.5% | ≤ 15% |
| - Intermediate Precision | < 8.2% | < 6.1% | ≤ 15% |
| Robustness | Passed | Passed | No significant impact on results |
Conclusion: Establishing a Foundation of Trust in Your HRMS Data
The validation of HRMS data is not merely a regulatory hurdle; it is a fundamental scientific practice that underpins the reliability of your research and development efforts. For a novel compound like 4-phenyloxane-4-carbonitrile, a meticulously validated analytical method provides the confidence needed to make critical decisions in the drug development process.
By understanding the "why" behind each validation parameter and by employing a systematic and well-documented approach, researchers can build a self-validating system that ensures the integrity and defensibility of their HRMS data. This guide provides the framework and the field-tested insights to achieve that goal.
References
A Comparative Guide to the Structure-Activity Relationships of 4-Phenylpyran Derivatives
The pyran ring is a foundational six-membered oxygen-containing heterocycle that serves as a privileged scaffold in medicinal chemistry.[1][2][3][4][5] Its derivatives are abundant in nature within structures like flavonoids, coumarins, and xanthones, and they exhibit a vast array of pharmacological activities.[1][2][4] The introduction of a phenyl group at the 4-position of the pyran ring creates a class of compounds—4-phenylpyran derivatives—with significant therapeutic potential, particularly in oncology and inflammatory diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering insights into how specific structural modifications influence their biological efficacy.
Part 1: Anticancer Activity of 4-Phenylpyran Derivatives
The development of novel anticancer agents is a primary focus of research involving pyran-based scaffolds.[2][3] Derivatives of 4-phenylpyran have demonstrated potent cytotoxicity against a range of human cancer cell lines, including those of the breast, colon, and lungs.[6][7][8] The mechanism often involves the disruption of critical cellular processes, such as microtubule formation or the inhibition of key signaling proteins like kinases.[6][9]
Key Structural-Activity Relationship Insights
The anticancer potency of 4-phenylpyran derivatives is highly dependent on the nature and position of substituents on both the pyran core and the 4-phenyl ring.
-
Substitutions on the 4-Phenyl Ring: The electronic and steric properties of substituents on the 4-phenyl moiety are critical.
-
Methoxy Groups: The presence of methoxy (-OCH₃) groups often enhances anticancer activity. For instance, in a series of 4-phenyl-2-quinolone derivatives (a related scaffold), a 6-methoxy group on the quinolone ring combined with a 3'-methoxy group on the 4-phenyl ring resulted in a compound with excellent activity against colorectal (COLO205) and non-small-cell lung cancer (H460) cell lines.[6]
-
Halogens: Halogen atoms can modulate the lipophilicity and electronic properties of the molecule, influencing its ability to cross cell membranes and interact with its target.
-
-
Modifications of the Pyran Ring System: Fusing the pyran ring with other heterocyclic systems or modifying its substituents can dramatically alter biological activity.
-
Fused Ring Systems: 6-Phenyl-4H-furo[3,2-c]pyran-4-one derivatives have been synthesized and identified as potent and highly selective anti-breast cancer agents, particularly against the SK-BR-3 cell line.[7]
-
Amino and Cyano Groups: The presence of amino (-NH₂) and cyano (-CN) groups on the pyran ring, often introduced via multicomponent reactions, is a common feature in bioactive 4H-pyran derivatives. These groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.[8]
-
Comparative Anticancer Activity Data
The following table summarizes the in vitro activity of representative 4-phenylpyran and related derivatives against various cancer cell lines.
| Compound Class | Derivative/Substituents | Cancer Cell Line | Activity (IC₅₀/ED₅₀ in µM) | Reference |
| 4-Phenyl-2-quinolone | 6-methoxy-4-(3'-methoxyphenyl) | COLO205 (Colorectal) | 0.32 | [6] |
| 6-methoxy-4-(3'-methoxyphenyl) | H460 (Lung) | 0.89 | [6] | |
| 4-(2',4'-dimethoxyphenyl)-5,7-dimethoxy | COLO205 (Colorectal) | 7.85 | [6] | |
| 6-Phenyl-4H-furo[3,2-c]pyran-4-one | Compound 25 | SK-BR-3 (Breast) | 0.28 | [7] |
| Compound 27 | SK-BR-3 (Breast) | 0.44 | [7] | |
| 4H-Pyran | Derivative 4d | HCT-116 (Colorectal) | 75.1 | [8] |
| Derivative 4k | HCT-116 (Colorectal) | 85.88 | [8] |
Visualizing the Core Scaffold for Anticancer SAR
The diagram below illustrates the generalized scaffold of a 4-phenylpyran derivative, highlighting the key positions where structural modifications influence anticancer activity.
Caption: General scaffold of 4-phenylpyran derivatives for anticancer SAR.
Part 2: Anti-inflammatory Activity of 4-Phenylpyran Derivatives
Chronic inflammation is a key driver of numerous diseases. While direct SAR studies on 4-phenylpyran derivatives as anti-inflammatory agents are less prevalent, the broader class of pyran-containing molecules and related heterocyclic compounds, such as pyrazoles and pyrroles, show significant promise.[10][11][12] The anti-inflammatory effects are often mediated through the inhibition of pathways involving cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokines.[12][13]
Key Structure-Activity Relationship Insights
Based on related heterocyclic systems, the following SAR principles can be extrapolated for the design of 4-phenylpyran anti-inflammatory agents:
-
Acidic Moieties: The presence of a carboxylic acid or a bioisostere is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[13] Incorporating an acidic side chain, for example, on the phenyl ring or another position of the pyran scaffold, could be a viable strategy to enhance COX inhibition.
-
Diaryl Substitution: A 4,5-diaryl substitution pattern is effective in some pyrrole-based anti-inflammatory agents.[10] This suggests that the 4-phenyl group in the pyran series is a crucial pharmacophoric element, and further substitution on the pyran ring with another aromatic group could be beneficial.
-
Lipophilicity and Substituent Size: Quantitative structure-activity relationship (QSAR) studies on related compounds suggest that activity can be correlated with the lipophilicity and molar refractivity of substituents.[10] For instance, smaller, electron-withdrawing groups like halogens on aromatic rings often lead to potent compounds.[10]
Part 3: Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀).
Objective: To measure the antiproliferative effect of 4-phenylpyran derivatives on a selected cancer cell line.
Methodology:
-
Cell Culture: Culture human cancer cells (e.g., HCT-116, SK-BR-3) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubate at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Trypsinize confluent cells, count them using a hemocytometer, and seed them into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Replace the media in the wells with the media containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualizing the MTT Assay Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol 2: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[11][12]
Objective: To assess the ability of 4-phenylpyran derivatives to reduce acute inflammation.
Methodology:
-
Animal Acclimatization: Use Wistar rats (180-200 g) and acclimatize them for at least one week with free access to food and water.
-
Grouping and Fasting: Divide animals into groups (n=6): Vehicle control, positive control (e.g., Diclofenac, 25 mg/kg), and test groups receiving different doses of the 4-phenylpyran derivative (e.g., 10, 20, 40 mg/kg). Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualizing the Paw Edema Assay Workflow
Caption: Workflow for the carrageenan-induced paw edema model.
Conclusion and Future Directions
The 4-phenylpyran scaffold represents a versatile and promising starting point for the development of new therapeutic agents. SAR studies have clearly demonstrated that substitutions on both the phenyl and pyran rings are critical determinants of biological activity, particularly for anticancer applications. Methoxy-substituted analogs consistently show high potency, and the fusion of the pyran ring to other systems can enhance selectivity.
Future research should focus on:
-
Expanding the Chemical Space: Synthesizing novel derivatives with diverse substituents to build more comprehensive QSAR models.
-
Mechanism of Action Studies: Elucidating the precise molecular targets (e.g., specific kinases, receptors) to enable rational, target-based drug design.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their drug-likeness and potential for in vivo efficacy.
By integrating synthetic chemistry with robust biological evaluation, the full therapeutic potential of 4-phenylpyran derivatives can be realized, paving the way for the next generation of targeted therapies.
References
- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 3. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antitumor agents 270. Novel substituted 6-phenyl-4H-furo[3,2-c]pyran-4-one derivatives as potent and highly selective anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, biological evaluation, and molecular docking of novel benzopyran and phenylpyrazole derivatives as Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiinflammatory 4,5-diarylpyrroles: synthesis and QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti inflammatory drugs | DOCX [slideshare.net]
A Comparative Guide to the Bioactivity of Pyran and Chromene Scaffolds for Drug Discovery Professionals
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among the myriad of heterocyclic compounds, the oxygen-containing pyran and chromene ring systems have garnered significant attention due to their prevalence in natural products and their diverse pharmacological profiles.[1] This guide provides an in-depth comparative analysis of the bioactivity of pyran and chromene scaffolds, offering insights into their structure-activity relationships (SAR), and furnishing experimental frameworks for their synthesis and evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to leverage these privileged structures in their discovery programs.
Structural Overview: The Foundational Blueprint
At their core, both pyran and chromene are six-membered heterocyclic ethers. The fundamental difference lies in the fusion of a benzene ring to the pyran nucleus in the case of chromene, rendering it a benzopyran. This seemingly subtle structural modification imparts significant differences in their physicochemical properties and, consequently, their biological activities.
-
Pyran: A non-aromatic heterocyclic compound with one oxygen atom. Dihydropyran and tetrahydropyran are common reduced forms. The 4H-pyran ring is a key structural component in numerous bioactive natural and synthetic compounds.[2][3]
-
Chromene: A benzopyran where a benzene ring is fused to a pyran ring. The position of the double bond in the pyran ring gives rise to different isomers, such as 2H-chromene and 4H-chromene, each with distinct chemical reactivity and biological implications.[4][5]
Figure 1: Core structures of 4H-Pyran and its benzofused counterparts, 4H-Chromene and 2H-Chromene.
Comparative Bioactivity: A Multifaceted Pharmacological Profile
Both pyran and chromene derivatives exhibit a broad spectrum of biological activities. The following sections provide a comparative analysis of their efficacy in key therapeutic areas.
Anticancer Activity
The development of novel anticancer agents is a primary focus of medicinal chemistry, and both scaffolds have demonstrated significant potential.
Chromene derivatives have shown potent cytotoxic effects against a wide array of human cancer cell lines.[4] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of cancer cell proliferation, and targeting of specific cancer pathways.[4][6] For instance, certain 2-amino-4H-chromene derivatives have exhibited notable cytotoxic effects.[7] A chromene analog, Crolibulin™ (EPC2407), has even advanced to Phase I/II clinical trials for the treatment of advanced solid malignancies.[4] The anticancer activity of chromenes is often linked to their ability to interact with various cellular targets, and structure-activity relationship (SAR) studies have shown that modifications to the chromene core can significantly enhance their bioactivity.[4][8] Some chromene derivatives have been identified as microtubule-destabilizing agents, inducing G2/M arrest and apoptotic cell death.[6]
Pyran-based compounds are also recognized as significant antitumor scaffolds and are the core of many reported antitumor heterocyclic ring systems like chromones and flavonoids.[2][9][10] Pyrano[2,3-d]pyrimidines, for example, are reported to act as DNA intercalators and topoisomerase inhibitors.[2] Numerous synthetic pyran derivatives have shown excellent anti-cancer properties against various cancer types, with some exhibiting potent activity against liver and breast cancer cells.[11] Fused pyran derivatives, in particular, have emerged as promising candidates in cancer therapeutics due to their ability to target cellular pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.[12]
Comparative Insight: While both scaffolds are promising in oncology, the chromene framework appears to have a more extensive and clinically advanced portfolio of anticancer agents. The rigid, planar structure of the benzofused ring in chromenes may facilitate more specific interactions with biological targets. However, the synthetic tractability of pyrans allows for the creation of diverse libraries for screening.
Antimicrobial Activity
With the rise of antimicrobial resistance, the need for new antimicrobial agents is critical.
Chromene derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7] Their mechanisms of action include the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerases, which hampers DNA replication and cell division.[7] They can also disrupt bacterial membranes, leading to cell lysis.[7] The efficacy of 4H-chromene derivatives has been highlighted against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans.[7]
Pyran derivatives , particularly 4H-pyrans, are also known for their wide spectrum of biological activities, including antimicrobial and antifungal properties.[3][13] Some spiro-4H-pyran derivatives have shown inhibitory activity against various bacterial species, with some compounds being particularly effective against Gram-positive bacteria like S. aureus.[13][14] The antimicrobial activity of pyran derivatives is often linked to the substituents on the pyran ring.[14]
Comparative Insight: Both scaffolds demonstrate significant antimicrobial potential. Chromenes have been shown to act via multiple mechanisms, making them valuable in combating resistant infections.[7] Pyrans also exhibit broad-spectrum activity, and their synthetic accessibility makes them attractive for developing new antimicrobial agents.
Anti-inflammatory Activity
Chronic inflammation is implicated in a host of diseases, making the development of novel anti-inflammatory agents a priority.
Chromene derivatives , particularly naturally occurring flavonoids which contain a chromene core, are potent in reducing inflammation.[7] Their anti-inflammatory properties often stem from their ability to inhibit pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase.[7] Some synthetic chromene derivatives have also shown potent anti-inflammatory effects by suppressing the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2.[15]
Pyran-based compounds have also been investigated for their anti-inflammatory properties.[16][17] Synthetic pyran derivatives have been shown to exhibit potent anti-inflammatory effects in LPS-stimulated macrophages by inhibiting the expression of key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and COX-2.[16][17] The anti-inflammatory action of some pyran derivatives is mediated through the modulation of multiple signaling pathways.[17]
Comparative Insight: Both pyran and chromene scaffolds are promising starting points for the development of new anti-inflammatory drugs. The well-established anti-inflammatory properties of natural flavonoids provide a strong rationale for exploring the chromene scaffold further. Pyran derivatives, with their demonstrated ability to modulate key inflammatory signaling pathways, also represent a valuable avenue for research.
Antioxidant Activity
Oxidative stress is a key factor in the pathogenesis of numerous diseases, and compounds with antioxidant properties are of great interest.
Chromene derivatives have been synthesized and evaluated for their antioxidant activity.[18][19] The presence of hydroxyl groups on the chromene scaffold, particularly in flavonoids and coumarins, is often associated with potent radical scavenging and antioxidant effects.[20]
Pyran-based compounds have also been shown to possess antioxidant properties. The evaluation of synthesized 2H-chromene (a type of pyran) derivatives has indicated their potential as antioxidants, with some compounds exhibiting good radical scavenging activities.
Comparative Insight: Both scaffolds can be functionalized to exhibit antioxidant activity. The antioxidant potential is highly dependent on the nature and position of substituents, particularly hydroxyl groups, on the ring system.
Quantitative Bioactivity Data Summary
The following table summarizes representative quantitative data for the bioactivity of pyran and chromene derivatives from the literature. It is important to note that direct comparison can be challenging due to variations in assay conditions and cell lines used.
| Scaffold | Biological Activity | Compound/Derivative | Target/Assay | IC50 / Activity | Reference |
| Chromene | Anticancer | Compounds 28, 31c, 33 | B-RAF, EGFR, tubulin | 1.78 - 5.47 µM | [4] |
| Chromene | Anticancer | Crolibulin™ (EPC2407) | Advanced solid malignancies | Phase I/II Clinical Trials | [4] |
| Pyran | Anticancer | Compounds 9, 10, 11 | HepG2 cell line | 2.9, 4.8, 6.2 µM | [2] |
| Pyran | Antimicrobial | Spiro-4H-pyran (5d) | S. aureus | Good inhibitory activity | [13] |
| Chromene | Antimicrobial | 4H-chromene derivatives | E. coli, S. aureus, C. albicans | Effective agents | [7] |
| Pyran | Anti-inflammatory | Compound 19 | NO production in RAW264.7 cells | Almost complete suppression | [16] |
| Chromene | Anti-inflammatory | Compounds 1b, 1c, 1h | TNF-α-induced NO production | More powerful than quercetin | [15] |
| Chromene | Antioxidant | 4-hydroxycoumarin derivatives | DPPH radical scavenging | High activity | [20] |
| Pyran | Antioxidant | 2H-chromene derivatives | DPPH radical scavenging | Promising IC50 values |
Experimental Protocols
To facilitate the exploration of these scaffolds, we provide representative, step-by-step methodologies for their synthesis and bioactivity evaluation.
General Synthesis of 2-Amino-4H-chromenes (A Representative Chromene Synthesis)
This protocol describes a one-pot, three-component reaction, a common and efficient method for synthesizing 4H-chromene derivatives.[7]
Materials:
-
Aromatic aldehyde (e.g., salicylaldehyde)
-
Malononitrile
-
An active methylene compound (e.g., dimedone)
-
Catalyst (e.g., piperidine, L-proline)
-
Solvent (e.g., ethanol, water)
Procedure:
-
To a solution of the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in the chosen solvent (10 mL), add the active methylene compound (1 mmol).
-
Add a catalytic amount of the chosen catalyst (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature or reflux for the time specified in the literature (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Wash the solid with cold solvent (e.g., ethanol) and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4H-chromene derivative.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
General Synthesis of 4H-Pyrans (A Representative Pyran Synthesis)
This protocol outlines a one-pot, multi-component reaction for the synthesis of 4H-pyran derivatives.[3]
Materials:
-
An aldehyde
-
Malononitrile
-
A β-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Catalyst (e.g., N-methylmorpholine (NMM))
-
Solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), and the β-dicarbonyl compound (1 mmol) in the solvent (10 mL).
-
Add a catalytic amount of NMM (e.g., 10 mol%).
-
Stir the mixture at room temperature or reflux for the required time (typically 30 minutes to 2 hours), monitoring by TLC.
-
After the reaction is complete, cool the mixture. The precipitated product is collected by filtration.
-
Wash the product with cold ethanol and dry.
-
Purify the product by recrystallization from ethanol to yield the pure 4H-pyran derivative.
-
Confirm the structure of the synthesized compound using spectroscopic methods.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized pyran or chromene derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the growth medium.
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualization of Key Concepts
Figure 2: A generalized workflow for the discovery and development of bioactive pyran and chromene derivatives.
Conclusion and Future Perspectives
Both pyran and chromene scaffolds represent privileged structures in medicinal chemistry, each with a rich and diverse pharmacological profile. Chromenes, with their benzofused system, have given rise to a number of potent and, in some cases, clinically evaluated therapeutic agents, particularly in the realm of anticancer drug discovery. Pyrans, on the other hand, offer a highly versatile and synthetically accessible platform for the generation of large and diverse compound libraries for high-throughput screening.
The choice between a pyran and a chromene scaffold will ultimately depend on the specific therapeutic target and the desired physicochemical properties of the final drug candidate. The inherent structural differences, coupled with the vast potential for chemical modification, ensure that both pyran and chromene will continue to be fruitful starting points for the design and development of novel therapeutics for years to come. Future research should focus on elucidating the specific molecular targets of these compounds and leveraging computational tools to design next-generation derivatives with enhanced potency, selectivity, and drug-like properties.
References
- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 5. Chapter - Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives | Bentham Science [benthamscience.com]
- 6. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Identification and structure-activity relationships of chromene-derived selective estrogen receptor modulators for treatment of postmenopausal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 13. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives (2016) | Shu-Ting Chung | 70 Citations [scispace.com]
- 16. d-nb.info [d-nb.info]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and evaluation of some chromene derivatives as antioxidant with surface activity | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Tetrahydro-4H-pyran-4-one Intermediates
Introduction: The Unseen Pillar of Pharmaceutical Development
In the landscape of modern medicinal chemistry, Tetrahydro-4H-pyran-4-one stands out as a pivotal building block.[1] This six-membered heterocyclic ketone is a versatile intermediate, integral to the synthesis of a multitude of complex, biologically active molecules and approved drugs.[1][2][3] The tetrahydropyran motif is frequently incorporated into therapeutic candidates to enhance crucial physicochemical properties like aqueous solubility and metabolic stability.[1]
However, the synthetic journey from simple precursors to this valuable intermediate is not without its challenges. The presence of unreacted starting materials, by-products, or residual solvents can have profound implications, compromising the yield, stereochemistry, and, most critically, the safety and efficacy of the final active pharmaceutical ingredient (API).[2] Therefore, the rigorous assessment of the purity of Tetrahydro-4H-pyran-4-one is not merely a quality control checkpoint; it is a foundational requirement for regulatory compliance and patient safety.[4]
This guide provides an in-depth, comparative analysis of the three cornerstone analytical techniques used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). We will move beyond simple protocols to explore the causality behind experimental choices, empowering researchers to not only execute these methods but to understand and adapt them.
Chapter 1: Gas Chromatography-Mass Spectrometry (GC-MS) – The Volatility Expert
GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile substances.[2] Its power lies in the dual-stage analysis: the gas chromatograph separates components of a mixture based on their boiling points and affinity for the column's stationary phase, after which the mass spectrometer fragments the eluted components and identifies them based on their mass-to-charge ratio.
Causality of Method Choice: For an intermediate like Tetrahydro-4H-pyran-4-one (boiling point: ~166 °C), GC is an ideal separation technique. More importantly, it excels at detecting the most probable volatile impurities from its synthesis, such as residual solvents (e.g., toluene, ethyl acetate) or volatile starting materials.[1][2] The mass spectrometer provides definitive identification, which is crucial for troubleshooting synthetic pathways.
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify Tetrahydro-4H-pyran-4-one and assess for volatile and semi-volatile impurities.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the synthesized intermediate.
- Dissolve the sample in 1.0 mL of high-purity dichloromethane or ethyl acetate in a 2 mL autosampler vial. The choice of solvent is critical; it must fully dissolve the analyte without co-eluting with key impurities or the main compound.
- Cap the vial securely.
2. Instrumentation & Conditions:
- GC System: Agilent 8890 GC or equivalent.
- MS System: Agilent 5977B MSD or equivalent.
- Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a robust starting point, offering excellent resolution for a wide range of compounds.
- Injection Volume: 1.0 µL.
- Inlet Temperature: 250 °C.
- Carrier Gas: Helium, constant flow at 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 240 °C.
- Hold: 5 minutes at 240 °C. (This program provides good separation for early-eluting solvents while ensuring the higher-boiling analyte is eluted in a reasonable time.)
- MS Transfer Line Temp: 280 °C.
- Ion Source Temp: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: 35 - 350 amu.
3. Data Interpretation:
- The primary peak in the Total Ion Chromatogram (TIC) should correspond to Tetrahydro-4H-pyran-4-one.
- Confirm its identity by comparing the acquired mass spectrum with a reference library (e.g., NIST).[5] The molecular ion peak (m/z 100) and characteristic fragmentation pattern are key identifiers.
- Identify any other peaks by their mass spectra. These may correspond to solvents, starting materials, or by-products.
- Purity is typically calculated based on the area percent of the main peak relative to the total area of all integrated peaks.
GC-MS Analysis Workflow
Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[6] It provides a detailed map of the carbon-hydrogen framework, making it exceptionally powerful for confirming the identity of the target compound and identifying structurally related impurities that might co-elute in chromatography.
Causality of Method Choice: While chromatography can separate compounds, NMR confirms what they are. For a novel synthesis or a process prone to isomerization or rearrangement, NMR is non-negotiable. Proton (¹H) NMR offers rapid quantitative information (qNMR) by comparing the integral of the analyte's signals to that of a certified internal standard. Carbon (¹³C) NMR provides a count of unique carbon atoms, confirming the molecular backbone.
Experimental Protocol: ¹H and ¹³C NMR Analysis
Objective: To confirm the chemical structure of Tetrahydro-4H-pyran-4-one and identify any structural isomers or related impurities.
1. Sample Preparation:
- Dissolve 5-10 mg of the sample in approximately 0.6 mL of Deuterated Chloroform (CDCl₃). CDCl₃ is a common choice as it dissolves many organic compounds and its residual solvent peak is well-known and does not typically interfere with analyte signals.
- For quantitative analysis (qNMR), add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has signals in a clear region of the spectrum.
- Filter the solution into a 5 mm NMR tube.
2. Instrumentation & Conditions:
- Spectrometer: Bruker Avance III 400 MHz or equivalent.
- Probe: 5 mm BBO probe.
- Temperature: 298 K (25 °C).
- ¹H NMR Parameters:
- Pulse Program: zg30 (standard 30° pulse).
- Number of Scans: 8-16.
- Relaxation Delay (d1): 1-5 seconds (for quantitative analysis, this should be at least 5 times the longest T1 relaxation time).
- ¹³C NMR Parameters:
- Pulse Program: zgpg30 (proton-decoupled).
- Number of Scans: 1024 or more, as ¹³C has low natural abundance.
- Relaxation Delay (d1): 2 seconds.
3. Data Interpretation:
- ¹H NMR: For Tetrahydro-4H-pyran-4-one, the spectrum should show two triplets.
- δ ~3.9 ppm (t, 4H): Protons on carbons adjacent to the oxygen (O-CH₂ ).
- δ ~2.5 ppm (t, 4H): Protons on carbons adjacent to the carbonyl (C=O)-CH₂ ).[2]
- The integration ratio should be 1:1 (or 4H:4H). Any other signals indicate impurities.
- ¹³C NMR: The spectrum should exhibit three distinct signals.
- δ ~207 ppm: Carbonyl carbon (C =O).
- δ ~68 ppm: Carbons adjacent to the oxygen (C H₂-O).
- δ ~42 ppm: Carbons adjacent to the carbonyl (C H₂-C=O).[2]
- The presence of more than three signals suggests the presence of impurities.
NMR Analysis Workflow
Chapter 3: High-Performance Liquid Chromatography (HPLC) – The Versatile Workhorse
HPLC is arguably the most widely used technique in pharmaceutical quality control for purity determination and assay.[7] It separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. Its versatility allows for the analysis of a broad range of compounds, including those that are non-volatile or thermally unstable, making it a perfect complement to GC-MS.
Causality of Method Choice: While GC-MS is excellent for volatile impurities, HPLC is superior for detecting non-volatile starting materials, high-molecular-weight by-products, or degradation products. For routine quality control in a production environment, HPLC offers high throughput, excellent quantitation, and robustness. A validated HPLC method is a regulatory requirement for product release.[4][8]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
Objective: To quantify the purity of Tetrahydro-4H-pyran-4-one and detect non-volatile impurities.
1. Sample & Mobile Phase Preparation:
- Mobile Phase A: HPLC-grade Water.
- Mobile Phase B: HPLC-grade Acetonitrile.
- Sample Diluent: 50:50 Water:Acetonitrile.
- Sample Preparation: Prepare a stock solution of the intermediate at 1.0 mg/mL in the diluent. Further dilute to a working concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
2. Instrumentation & Conditions:
- HPLC System: Waters Alliance e2695 or equivalent with a PDA/UV detector.
- Column: A C18 column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm) is the workhorse for moderately polar analytes.[9]
- Column Temperature: 30 °C.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection: UV at 210 nm (ketones often lack a strong chromophore, so detection at a low UV wavelength is necessary).
- Gradient Elution:
- Time 0 min: 20% B
- Time 15 min: 80% B
- Time 17 min: 20% B
- Time 20 min: 20% B (A gradient method is superior for purity analysis as it can separate compounds with a wide range of polarities and ensures late-eluting impurities are cleared from the column.)
3. Method Validation & Data Interpretation:
- The main peak is identified by its retention time, confirmed by injecting a reference standard.
- Purity is determined by area percent normalization.
- For regulatory purposes, the method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[7][10]
HPLC Analysis Workflow
Chapter 4: Comparative Analysis – A Multi-Pronged Strategy
No single analytical technique is sufficient to declare an intermediate "pure." Each method provides a unique and complementary piece of the puzzle. A robust quality assessment relies on an orthogonal approach, using multiple techniques that rely on different physicochemical principles.[2]
Performance Comparison of Analytical Techniques
| Parameter | GC-MS | NMR Spectroscopy | HPLC-UV |
| Primary Application | Volatile & semi-volatile impurities, residual solvents | Definitive structure confirmation, isomer identification, qNMR | Routine purity testing, non-volatile & polar impurities, assay |
| Selectivity | High (based on volatility & mass) | Very High (based on unique chemical environment) | High (based on polarity) |
| Sensitivity | Very High (ppm to ppb) | Low to Moderate (requires mg scale) | High (ppm) |
| Quantitative Accuracy | Good (with proper calibration) | Excellent (qNMR is a primary method) | Excellent (with proper validation) |
| Information Provided | Purity, molecular weight, fragmentation pattern | Unambiguous structure, connectivity, stereochemistry | Purity, retention behavior |
| Sample Throughput | Moderate | Low | High |
| Key Limitation | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity, can be complex to interpret mixtures | Requires a chromophore for sensitive detection |
Conclusion: An Integrated Approach to Purity
The assessment of Tetrahydro-4H-pyran-4-one purity is a critical task that demands a thoughtful, multi-faceted analytical strategy.
-
GC-MS serves as the first line of defense against volatile contaminants, ensuring the absence of residual solvents and volatile starting materials.[2]
-
NMR Spectroscopy provides the irrefutable structural "fingerprint," confirming that the desired molecule has indeed been synthesized and is free from isomeric impurities.[11][12]
-
HPLC acts as the robust, quantitative workhorse for routine quality control, capable of detecting a broad spectrum of non-volatile impurities and providing the validated data required for batch release.[2][7]
By integrating the insights from these three powerful techniques, researchers and drug development professionals can build a comprehensive purity profile. This not only validates the success of the synthesis but also ensures the integrity, quality, and safety of the life-saving therapeutics derived from this essential chemical intermediate.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetrahydro-4H-pyran-4-one: Synthesis and Potential Pharmaceutical Applications_Chemicalbook [chemicalbook.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. 4H-Pyran-4-one, tetrahydro- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. particle.dk [particle.dk]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. waters.com [waters.com]
- 10. wjarr.com [wjarr.com]
- 11. NMR spectroscopy, X-ray crystallographic, and molecular modeling studies on a new pyranone from Haloxylon salicornicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
A Comparative Spectroscopic Guide to 4-Aryl-Tetrahydropyran-4-Carbonitriles: Elucidating Structure and Substituent Effects
In the landscape of modern medicinal chemistry and drug discovery, the tetrahydropyran (THP) moiety is a privileged scaffold, frequently incorporated into a diverse array of biologically active molecules. The introduction of an aryl and a carbonitrile group at the C4-position creates a unique class of compounds, 4-aryl-tetrahydropyran-4-carbonitriles, which present a fascinating intersection of stereochemistry and electronic properties. This guide provides an in-depth comparative analysis of the spectroscopic data for a series of these compounds, offering researchers, scientists, and drug development professionals a foundational understanding of their structural characterization. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, we can elucidate the influence of the aryl substituent on the spectroscopic fingerprint of the molecule.
The Significance of the 4-Aryl-Tetrahydropyran-4-Carbonitrile Scaffold
The rigid, saturated six-membered ring of the tetrahydropyran core provides a defined three-dimensional arrangement for its substituents. The geminal disposition of a planar aryl group and a linear, electron-withdrawing nitrile group at the C4-position introduces a chiral center and significantly influences the conformation of the THP ring. These structural features are paramount in dictating the binding interactions of these molecules with biological targets, making a thorough understanding of their stereochemical and electronic landscape essential for rational drug design.
Comparative Spectroscopic Analysis
Molecular Structures
Caption: Representative 4-aryl-tetrahydropyran-4-carbonitriles.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the proton environment within the molecule. The tetrahydropyran ring protons typically appear as complex multiplets due to their diastereotopic nature and coupling with each other.
Table 1: Comparative ¹H NMR Spectral Data (Predicted and Representative Values)
| Proton Assignment | 4-phenyl- (1) | 4-(4-chlorophenyl)- (2) | 4-(4-methylphenyl)- (3) | Key Observations |
| Aromatic-H | ~7.3-7.5 ppm (m, 5H) | ~7.3-7.5 ppm (m, 4H) | ~7.1-7.3 ppm (m, 4H) | The chemical shifts and splitting patterns of the aromatic protons are directly influenced by the substituent on the phenyl ring. The electron-withdrawing chlorine in 2 may cause a slight downfield shift of the aromatic protons compared to the electron-donating methyl group in 3 . |
| THP-H (C2, C6) | ~3.8-4.0 ppm (m) | ~3.8-4.0 ppm (m) | ~3.8-4.0 ppm (m) | These protons are adjacent to the ring oxygen and are therefore the most downfield of the aliphatic protons. |
| THP-H (C3, C5) | ~1.9-2.2 ppm (m) | ~1.9-2.2 ppm (m) | ~1.9-2.2 ppm (m) | These protons are more shielded and appear as complex multiplets. |
| -CH₃ (on aryl) | N/A | N/A | ~2.3 ppm (s, 3H) | The singlet for the methyl protons in 3 is a clear diagnostic peak. |
Interpretation:
-
The protons on the tetrahydropyran ring (positions 2, 3, 5, and 6) exhibit complex splitting patterns due to both geminal and vicinal coupling. The diastereotopic nature of the methylene protons on the same carbon atom (e.g., at C2) leads to distinct chemical shifts and further complicates the spectra.
-
The chemical shifts of the aromatic protons provide clear evidence for the substitution on the phenyl ring. For instance, the symmetrical A₂B₂ pattern for the 4-substituted derivatives (2 and 3 ) contrasts with the more complex multiplet for the unsubstituted phenyl ring of 1 .
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.
Table 2: Comparative ¹³C NMR Spectral Data (Predicted and Representative Values)
| Carbon Assignment | 4-phenyl- (1) | 4-(4-chlorophenyl)- (2) | 4-(4-methylphenyl)- (3) | Key Observations |
| Aromatic C (quaternary) | ~138-140 ppm | ~137-139 ppm | ~135-137 ppm | The chemical shift of the carbon attached to the THP ring is influenced by the electronic nature of the substituent. |
| Aromatic C-H | ~125-130 ppm | ~128-135 ppm | ~125-130 ppm | The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituent. |
| -C≡N | ~120-122 ppm | ~120-122 ppm | ~120-122 ppm | The nitrile carbon is relatively deshielded. |
| C4 (quaternary) | ~45-47 ppm | ~45-47 ppm | ~45-47 ppm | This quaternary carbon is a key diagnostic peak, often appearing with a lower intensity. |
| C2, C6 | ~65-67 ppm | ~65-67 ppm | ~65-67 ppm | These carbons are deshielded due to their proximity to the oxygen atom. |
| C3, C5 | ~35-38 ppm | ~35-38 ppm | ~35-38 ppm | These carbons are the most shielded in the THP ring. |
| -CH₃ (on aryl) | N/A | N/A | ~21 ppm | The methyl carbon in 3 is a distinct upfield signal. |
Interpretation:
-
The chemical shift of the quaternary carbon (C4) is a characteristic feature of this scaffold.
-
The nitrile carbon (-C≡N) resonance is typically found in the 120-125 ppm range.
-
The substituent on the aryl ring influences the chemical shifts of the aromatic carbons through inductive and resonance effects.
FT-IR Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Table 3: Comparative FT-IR Spectral Data
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Key Observations |
| C≡N stretch | 2230 - 2250 | A sharp, medium-intensity peak characteristic of the nitrile group. The position can be slightly influenced by the electronic nature of the aryl substituent. |
| C-O-C stretch (ether) | 1080 - 1150 | A strong, characteristic absorption for the tetrahydropyran ring. |
| Aromatic C=C stretch | 1450 - 1600 | Multiple bands of varying intensity. |
| Aliphatic C-H stretch | 2850 - 3000 | Characteristic stretching vibrations of the C-H bonds in the tetrahydropyran ring. |
| Aromatic C-H stretch | 3000 - 3100 | Weaker absorptions compared to the aliphatic C-H stretches. |
| C-Cl stretch (for 2) | 700 - 850 | A strong absorption in the fingerprint region, indicative of the chloro-substituent. |
Interpretation:
-
The most diagnostic peak in the FT-IR spectrum is the sharp absorption corresponding to the nitrile (C≡N) stretching vibration.
-
The strong C-O-C stretching band confirms the presence of the ether linkage within the tetrahydropyran ring.
-
The presence of a C-Cl stretching band in the spectrum of compound 2 provides clear evidence for the chloro-substituent.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.
Table 4: Comparative Mass Spectrometry Data (Predicted Fragmentation)
| Ion | m/z (relative intensity) | Proposed Fragmentation Pathway |
| [M]⁺ | Corresponds to the molecular weight | The molecular ion peak may be weak or absent depending on the ionization method and the stability of the molecule. |
| [M - HCN]⁺ | M - 27 | Loss of hydrogen cyanide is a common fragmentation pathway for nitriles. |
| [Aryl-C≡N]⁺ | Varies with aryl group | Cleavage of the bond between C4 and the THP ring. |
| [THP ring fragments] | Various m/z values | Fragmentation of the tetrahydropyran ring can lead to a series of smaller ions. |
Interpretation:
-
The molecular ion peak, if observed, confirms the molecular weight of the compound. For 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile, the molecular weight is 217.27 g/mol [1].
-
Common fragmentation patterns include the loss of small neutral molecules like HCN and cleavage at the C4 position, leading to fragments containing the aryl nitrile moiety or the tetrahydropyran ring.
Experimental Protocols
The synthesis of 4-aryl-tetrahydropyran-4-carbonitriles is most commonly achieved through a Prins-type cyclization reaction. This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, followed by the introduction of the nitrile group.
General Synthesis Workflow
Caption: General synthetic workflow for 4-aryl-tetrahydropyran-4-carbonitriles.
Detailed Experimental Protocol: Synthesis of 4-phenyl-tetrahydropyran-4-carbonitrile (1)
This protocol is a representative example based on established Prins cyclization methodologies.
-
Step 1: Synthesis of 4-phenyl-tetrahydropyran-4-ol.
-
To a stirred solution of 3-buten-1-ol (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, a Lewis acid catalyst (e.g., BF₃·OEt₂, 1.2 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-phenyl-tetrahydropyran-4-ol. The stereoselective outcome of the Prins cyclization is a critical aspect, often favoring the formation of a specific diastereomer[2][3].
-
-
Step 2: Conversion to 4-phenyl-tetrahydropyran-4-carbonitrile (1).
-
To a solution of 4-phenyl-tetrahydropyran-4-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise.
-
The mixture is stirred at 0 °C for 1-2 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated to give the crude mesylate.
-
The crude mesylate is dissolved in a suitable solvent such as dimethylformamide (DMF), and sodium cyanide (2.0 eq) is added.
-
The reaction mixture is heated (e.g., to 80 °C) and stirred until the reaction is complete (monitored by TLC).
-
The mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield 4-phenyl-tetrahydropyran-4-carbonitrile.
-
Spectroscopic Data Acquisition
-
NMR Spectra: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher, using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard[4].
-
FT-IR Spectra: FT-IR spectra are recorded on a spectrophotometer using KBr pellets or as a thin film on NaCl plates.
-
Mass Spectra: Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
Conclusion
The spectroscopic characterization of 4-aryl-tetrahydropyran-4-carbonitriles provides a detailed picture of their molecular structure and the electronic influence of the aryl substituent. The combination of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry allows for unambiguous structure elucidation. This guide serves as a foundational resource for researchers in the field, enabling a deeper understanding of this important class of molecules and facilitating their application in drug discovery and development. The principles of spectroscopic interpretation and the synthetic strategies outlined herein provide a robust framework for the exploration of novel analogs with tailored properties.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 3. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Evaluation in the Synthesis of 2-Amino-4H-pyran-3-carbonitriles
Welcome to an in-depth exploration of catalytic strategies for the synthesis of 2-amino-4H-pyran-3-carbonitriles. This guide is designed for researchers, scientists, and professionals in drug development seeking to optimize this crucial multicomponent reaction. We will move beyond a simple recitation of protocols to a deeper understanding of the causality behind catalyst selection and experimental design, empowering you to make informed decisions in your own laboratory settings.
The Enduring Importance of 2-Amino-4H-pyran-3-carbonitriles
The 2-amino-4H-pyran-3-carbonitrile scaffold is a privileged motif in medicinal chemistry and materials science.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Furthermore, these compounds serve as versatile intermediates in the synthesis of more complex heterocyclic systems. The one-pot, three-component synthesis of these pyrans, typically from an aldehyde, malononitrile, and an active methylene compound, is a cornerstone of green and efficient chemistry. The choice of catalyst, however, is paramount in dictating the reaction's efficiency, yield, and environmental footprint.
The Reaction Mechanism: A Three-Step Cascade
The synthesis of 2-amino-4H-pyran-3-carbonitriles proceeds through a well-established domino reaction sequence. Understanding this mechanism is fundamental to appreciating the role of the catalyst. The process unfolds in three key stages:
-
Knoevenagel Condensation: The reaction is initiated by the condensation of an aldehyde with malononitrile, catalyzed by a base, to form an α,β-unsaturated intermediate (a benzylidenemalononitrile derivative).[3]
-
Michael Addition: Subsequently, a C-H activated acidic compound, such as a β-ketoester or a 1,3-diketone, undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.[3]
-
Intramolecular Cyclization and Tautomerization: The resulting intermediate then undergoes an intramolecular cyclization, followed by tautomerization, to yield the stable 2-amino-4H-pyran-3-carbonitrile product.[3]
Caption: Generalized reaction mechanism for the synthesis of 2-amino-4H-pyran-3-carbonitriles.
A Comparative Evaluation of Catalytic Systems
The ideal catalyst for this synthesis should be inexpensive, readily available, environmentally benign, and highly efficient, affording high yields in short reaction times. Furthermore, the ease of catalyst separation and its potential for reuse are critical considerations for sustainable chemical processes. Below, we compare the performance of several classes of catalysts.
| Catalyst Type | Catalyst Example | Catalyst Loading (mol%) | Solvent | Time | Yield (%) | Reusability | Reference |
| Basic Inorganic | K₂CO₃ | 5 | Ethanol | 5-60 min | 75-95 | Not reported | [4][5] |
| Organocatalyst | L-proline | 10 | Ethanol | 30-45 min | 85-95 | Not reported | [6] |
| Organocatalyst | Urea | 10 | Aqueous Ethanol | 15-30 min | 88-96 | Yes (reaction media) | [7] |
| Nanocatalyst | nano-SnO₂ | 5 | Water | 1 h | ~95 | Yes (up to 5 cycles) | [8] |
| Magnetic Nanocatalyst | Fe₃O₄/xanthan gum | 10 mg | Ethanol | 4 min | 96 | Yes (up to 5 cycles) | [3] |
| Magnetic Nanocatalyst | ZnFe₂O₄/alginic acid | 5 mg | Room Temp | 15 min | 83-95 | Yes (up to 5 cycles) | [3] |
| Ionic Liquid | [Bmim]Br | 5 | Ethanol/Water | 2 h | Not specified | Not reported | [1] |
Key Insights from the Comparison:
-
Basic Inorganic Catalysts like potassium carbonate are cost-effective and efficient, offering excellent yields in short reaction times.[4][5] However, their homogeneous nature can complicate product purification.
-
Organocatalysts such as L-proline and urea represent a greener alternative to metal-based catalysts.[6][7] Urea, in particular, stands out for its low cost, environmental friendliness, and the reusability of the aqueous ethanol reaction medium.[7]
-
Nanocatalysts , especially magnetic nanoparticles, offer the significant advantage of easy separation from the reaction mixture using an external magnet, facilitating their reuse and minimizing product contamination.[3][9] They often exhibit high catalytic activity due to their large surface-area-to-volume ratio.[3] For instance, Fe₃O₄/xanthan gum demonstrates remarkable efficiency, affording a 96% yield in just 4 minutes.[3]
-
Ionic liquids have been explored as catalysts, but their performance and reusability in this specific reaction require further investigation to be competitive with other catalytic systems.[1]
Experimental Protocols: A Practical Guide
To translate theory into practice, we provide detailed experimental protocols for two representative catalysts: potassium carbonate, a simple and effective basic catalyst, and a magnetic nanocatalyst, highlighting a green and reusable approach.
Protocol 1: Synthesis using Potassium Carbonate (K₂CO₃)
This protocol is adapted from the work of Karimi-Jaberi and Pooladian.[5]
Materials:
-
Aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate) (1 mmol)
-
Potassium carbonate (K₂CO₃) (0.05 mmol, 5 mol%)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1 mmol), malononitrile (1 mmol), active methylene compound (1 mmol), and potassium carbonate (0.05 mmol) in ethanol (10 mL).
-
Stir the reaction mixture at reflux temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times typically range from 5 to 60 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry to afford the pure 2-amino-4H-pyran-3-carbonitrile derivative.
Protocol 2: Synthesis using a Magnetic Nanocatalyst (e.g., Fe₃O₄/xanthan gum)
This protocol is based on the principles described in the review by dutiful et al.[3]
Materials:
-
Aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Active methylene compound (e.g., dimedone) (1 mmol)
-
Fe₃O₄/xanthan gum nanocatalyst (10 mg)
-
Ethanol (5 mL)
Procedure:
-
To a mixture of the aldehyde (1 mmol), malononitrile (1 mmol), and active methylene compound (1 mmol) in ethanol (5 mL), add the Fe₃O₄/xanthan gum nanocatalyst (10 mg).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few minutes.
-
Upon completion, place a strong magnet on the outside of the reaction vessel to immobilize the magnetic nanocatalyst.
-
Decant the supernatant solution containing the product.
-
The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.
-
Evaporate the solvent from the supernatant to obtain the crude product, which can be further purified by recrystallization if necessary.
Workflow for Catalyst Evaluation
A systematic approach is crucial when evaluating new catalysts for this synthesis. The following workflow provides a self-validating system to ensure reliable and reproducible results.
Caption: A systematic workflow for the evaluation of new catalysts.
Conclusion and Future Perspectives
The synthesis of 2-amino-4H-pyran-3-carbonitriles has been significantly advanced by the development of diverse and efficient catalytic systems. While traditional basic catalysts remain effective, the current focus is on the development of green and reusable catalysts. Magnetic nanocatalysts, in particular, hold immense promise due to their high activity, ease of separation, and excellent reusability. Future research will likely focus on the design of even more active and selective nanocatalysts, as well as the exploration of flow chemistry systems for the continuous production of these valuable compounds. By understanding the principles outlined in this guide, researchers can contribute to the ongoing evolution of this important synthetic methodology.
References
- 1. sciforum.net [sciforum.net]
- 2. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jmnc.samipubco.com [jmnc.samipubco.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Phenyltetrahydro-2H-pyran-4-carbonitrile
Introduction
4-Phenyltetrahydro-2H-pyran-4-carbonitrile is a chemical compound utilized in various research and development settings. As with any laboratory chemical, its lifecycle does not end upon consumption in an experiment. The responsible management of its surplus and waste is a critical component of ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and safely, reinforcing a culture of safety and environmental stewardship within the scientific community.
Part 1: Hazard Assessment & Characterization
Before any handling or disposal can occur, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound should always be the primary source of information, an assessment of its structural components—a tetrahydropyran ring and a nitrile group—provides insight into its likely hazard profile.
-
Nitrile Group (-CN): Organic nitriles are a class of compounds that must be handled with care. They can be toxic if ingested, inhaled, or absorbed through the skin. A significant concern with nitrile compounds is their potential to release highly toxic hydrogen cyanide (HCN) gas if exposed to strong acids or high temperatures.
-
Tetrahydropyran Ring: This portion of the molecule is a cyclic ether. While tetrahydropyran itself is less prone to forming explosive peroxides than other ethers like diethyl ether or tetrahydrofuran (THF), the possibility should not be entirely dismissed, especially under prolonged storage or exposure to air and light.
-
Physical State: The compound is typically a solid (white to brown powder) at room temperature, which can reduce the risk of inhalation compared to volatile liquids, but dust generation during handling is a potential exposure route.[1]
Based on this structural analysis, the waste should be treated as hazardous.
Quantitative Data Summary
| Property | Value/Information | Source/Rationale |
| Physical State | Solid (Powder) | [1] |
| Primary Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Eye/Skin Irritation | Inferred from nitrile and cyclic ether functional groups. Always confirm with specific SDS. |
| Incompatibilities | Strong oxidizing agents, Strong bases, Strong acids | [1] Contact with strong acids can potentially generate hydrogen cyanide gas. |
| Primary Disposal Route | Hazardous Waste Incineration | Recommended for organic nitrile compounds to ensure complete destruction. |
Part 2: Regulatory Compliance Framework
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA).[2][3]
-
EPA/RCRA: The RCRA framework establishes a "cradle-to-grave" management system for hazardous waste.[2] As the generator of the waste, your laboratory is responsible for its safe handling from the point of generation to its final disposal.[4] This involves correctly identifying, accumulating, labeling, and arranging for transport by a licensed hazardous waste disposal facility.[4][5] The specific regulations can be found in Title 40 of the Code of Federal Regulations (CFR), parts 260-273.[3][5]
-
OSHA: OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP).[6][7] This plan must include procedures for the safe handling and disposal of hazardous chemicals, as well as training for all laboratory personnel.[6][8]
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the appropriate PPE is worn to prevent exposure.
-
Hand Protection: Wear disposable nitrile gloves.[9] Given that thin nitrile gloves offer limited protection against direct, prolonged contact, they should be changed immediately if contamination occurs.[9] For tasks with a higher risk of splash, consider double-gloving or using a heavier-duty glove.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Body Protection: A standard laboratory coat should be worn at all times.[10]
-
Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup), a NIOSH-approved respirator may be necessary. All work with the solid compound should ideally be done within a certified chemical fume hood to minimize inhalation risk.[10]
Step 2: Waste Segregation & Collection
Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.
-
Designate a Waste Stream: Establish a dedicated hazardous waste container for "Non-Halogenated Organic Solids."
-
NEVER Mix with Incompatibles:
-
Acids: Do NOT mix this compound waste with acidic waste. This is a critical safety measure to prevent the potential evolution of deadly hydrogen cyanide gas.
-
Oxidizers: Keep separate from strong oxidizing agents to avoid a potentially violent reaction.
-
-
Collection:
-
For pure, unused compound or scraped reaction residues, transfer the solid waste directly into the designated container using a spatula or scoop.
-
For contaminated materials (e.g., weighing paper, gloves, paper towels), place them in the same solid waste container. Avoid overfilling the container.
-
Step 3: Container Selection & Labeling
Waste containers must be appropriate for the waste type and clearly labeled to meet regulatory standards.[11]
-
Container Type: Use a sealable, chemically compatible container. A high-density polyethylene (HDPE) pail or a wide-mouth glass jar with a screw-on cap is suitable for solid waste.
-
Labeling: The container must be labeled clearly at the moment the first piece of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
A clear statement of the associated hazards (e.g., "Toxic," "Irritant").[12]
-
The accumulation start date.
-
Step 4: Storage & Final Disposal
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from heat sources or open flames, and in a secondary containment bin to catch any potential leaks.
-
Arrange for Pickup: Once the container is full or the accumulation time limit is approaching (as defined by your institution's Environmental Health & Safety office), arrange for its collection by a licensed hazardous waste disposal contractor. Your institution will have a specific procedure for this process.
Disposal Workflow Diagram
Caption: Decision workflow for handling and disposing of the chemical waste.
Part 4: Emergency Procedures - Spill & Decontamination
Accidents can happen, and a clear plan is essential for a safe and effective response.
Spill Management
For a small spill of solid this compound:
-
Alert Personnel: Immediately alert others in the laboratory.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Don PPE: Wear appropriate PPE, including double gloves and safety goggles.
-
Contain the Spill: Gently cover the spill with an absorbent material designed for chemical spills (e.g., vermiculite or a commercial spill pad) to prevent the dust from becoming airborne. Do not sweep the dry powder.
-
Collect Material: Carefully scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Decontamination of Glassware
-
Initial Rinse: Rinse the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residue.
-
Collect Rinsate: This initial solvent rinse (rinsate) is considered hazardous waste and must be collected in a designated "Non-Halogenated Organic Liquid Waste" container. Do not pour it down the drain. [13]
-
Final Cleaning: After the initial hazardous rinse, the glassware can be washed in the traditional manner with soap and water.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. osha.gov [osha.gov]
- 7. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. md.rcm.upr.edu [md.rcm.upr.edu]
- 9. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. usbioclean.com [usbioclean.com]
- 12. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 13. youtube.com [youtube.com]
Navigating the Synthesis Frontier: A Guide to the Safe Handling of 4-Phenyltetrahydro-2H-pyran-4-carbonitrile
For Immediate Reference: Key Safety and Handling Protocols
| Parameter | Recommendation | Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | Prevents inhalation of potentially toxic vapors and fumes. Essential for all handling steps. |
| Eye Protection | Chemical Splash Goggles and Face Shield | Provides comprehensive protection against splashes of the compound and solvents. |
| Hand Protection | Double Gloving: Nitrile Gloves | Nitrile offers good chemical resistance. Double gloving minimizes the risk of exposure from tears or contamination during glove removal. |
| Body Protection | Flame-Resistant Laboratory Coat | Protects against splashes and potential ignition sources. |
| Emergency Preparedness | Accessible Eyewash Station and Safety Shower | Critical for immediate decontamination in case of accidental exposure. |
| Disposal | Segregated Hazardous Waste | Prevents cross-contamination and ensures proper disposal according to regulations for toxic organic nitriles. |
Introduction: Understanding the Compound and Associated Risks
The primary hazards associated with this compound are inferred from its structural analogues, such as benzonitrile. These include:
-
High Acute Toxicity: Aromatic nitriles can be toxic if ingested, inhaled, or absorbed through the skin.[1][2][3]
-
Skin and Eye Irritation: Direct contact may cause irritation or burns.[3]
-
Potential for Cyanide Release: Although generally stable, nitriles can release highly toxic hydrogen cyanide gas under certain conditions, such as exposure to strong acids.
This guide is intended for researchers, scientists, and drug development professionals. Its purpose is to provide clear, actionable steps to mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling 4-Phenyltetrahydro-2H-pyran-4-carbonitrile. The following PPE is mandatory:
-
Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are essential. For procedures with a higher risk of splashing, such as transfers of larger volumes, a full-face shield should be worn in addition to goggles.
-
Hand Protection: Double gloving with nitrile gloves is required. Nitrile provides a good barrier against a range of chemicals. The outer glove should be removed and disposed of immediately after handling the compound, and the inner glove should be removed upon leaving the work area. Always inspect gloves for any signs of degradation or punctures before use.
-
Body Protection: A flame-resistant laboratory coat must be worn at all times in the laboratory. It should be fully buttoned to provide maximum coverage.
-
Respiratory Protection: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.
Safe Handling Procedures: A Step-by-Step Approach
Adherence to a strict handling protocol is crucial for minimizing the risk of exposure. The following workflow should be followed:
Preparation
-
Don Appropriate PPE: Before entering the laboratory, ensure you are wearing a flame-resistant lab coat, closed-toe shoes, and long pants. Put on chemical splash goggles and the inner pair of nitrile gloves.
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the workspace.
Handling
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully weigh the desired amount of this compound.
-
Solution Preparation: In the fume hood, add the solvent to the container with the weighed compound. Ensure the container is capped when not in use.
-
Reaction: All subsequent reaction steps should be carried out within the fume hood.
Cleanup
-
Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated. Rinse glassware with a suitable solvent, collecting the rinsate as hazardous waste. Wipe down surfaces with a cloth dampened with an appropriate solvent, also disposing of the cloth as hazardous waste.
-
Waste Disposal: All solid and liquid waste containing this compound must be disposed of in a designated, labeled hazardous waste container.
-
PPE Removal: Before leaving the work area, remove the outer pair of nitrile gloves using a technique that avoids touching the outer surface with your bare hands. Dispose of them in the hazardous waste stream. Remove your lab coat and goggles. Finally, remove the inner pair of nitrile gloves and dispose of them.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.
Emergency Procedures: Be Prepared for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill: For a small spill contained within the fume hood, use an absorbent material to clean it up and place the material in the hazardous waste container. For a larger spill or a spill outside of the fume hood, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is essential to protect both human health and the environment.
-
Waste Segregation: All waste contaminated with this compound, including the compound itself, solutions, contaminated solvents, and disposable labware (e.g., gloves, pipette tips), must be collected in a dedicated hazardous waste container.[4][5][6]
-
Container Labeling: The hazardous waste container must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Toxic," "Flammable" if in a flammable solvent).
-
Storage: The waste container should be kept closed at all times, except when adding waste, and stored in a designated satellite accumulation area within the laboratory.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department. Do not pour any waste containing this compound down the drain.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe and productive research environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
